molecular formula C20H19N2NaO5S B1260234 Acid Blue 62 CAS No. 4368-56-3

Acid Blue 62

货号: B1260234
CAS 编号: 4368-56-3
分子量: 422.4 g/mol
InChI 键: DJDYMAHXZBQZKH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

a dye;  structure in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDYMAHXZBQZKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044673
Record name C.I. Acid Blue 62
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-56-3
Record name C.I. Acid Blue 62
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 62
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 62
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acid Blue 62 synthesis from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the anthraquinone (B42736) dye, Acid Blue 62, from its precursor 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid. This document provides a consolidated overview of the synthesis, including experimental protocols and key quantitative data, to support research and development in chemistry and related fields.

Introduction

This compound, with the CAS number 4368-56-3, is a synthetic dye belonging to the anthraquinone class.[1][2] Its vibrant blue color and good fastness properties make it suitable for various applications, including the dyeing of textiles like wool, polyamide, and silk, as well as in the paper and leather industries.[1][2][3] The synthesis of this compound is a notable example of the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[4][5][6] This guide focuses on the prevalent synthetic route starting from bromaminic acid and cyclohexylamine (B46788).

Synthesis Pathway

The core reaction for the synthesis of this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with cyclohexylamine.[1][2][3] This reaction is typically carried out in an aqueous alkaline medium and is catalyzed by a copper salt, such as copper(II) sulfate (B86663).[1] The bromine atom at the 4-position of the anthraquinone core is displaced by the cyclohexylamino group.

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow Bromaminic_Acid 1-Amino-4-bromo-9,10-dioxo- 9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid) Mixing Mixing & Heating Bromaminic_Acid->Mixing Cyclohexylamine Cyclohexylamine Cyclohexylamine->Mixing Catalyst CuSO4 / FeSO4 (Catalyst) Catalyst->Mixing Base NaOH (aq) Base->Mixing Solvent Water Solvent->Mixing Reaction Ullmann Condensation Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Salting out, Filtration, Drying) Crude_Product->Purification Purified_Product Purified this compound Mixing->Reaction Purification->Purified_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. The following are representative examples based on available literature.

Protocol 1: Conventional Heating

This protocol is a common industrial method for the synthesis of this compound.

  • Materials:

    • 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid)

    • Cyclohexylamine

    • Copper(II) sulfate (CuSO₄)

    • Iron(II) sulfate (FeSO₄)

    • Sodium hydroxide (B78521) (NaOH)

    • Activated carbon

    • Sodium chloride (for salting out)

    • Water

  • Procedure:

    • In a reaction vessel, create a slurry by mixing 16 kg of bromaminic acid and 12.1 kg of cyclohexylamine in 60 L of water.[1]

    • To this stirred slurry, add 0.15 kg of CuSO₄, 0.15 kg of FeSO₄, 3 kg of 42% liquid caustic soda (NaOH), and 0.7 kg of activated carbon.[1]

    • Heat the reaction mixture to 75°C and maintain for 4 hours.[1]

    • Increase the temperature to 85°C and hold for an additional 2 hours.[1]

    • Distill off the excess cyclohexylamine.

    • Filter the hot solution to remove insoluble materials.

    • The filtrate is then subjected to salting out with sodium chloride to precipitate the dye.

    • The precipitated this compound is collected by filtration, dried, and crushed to yield the final product.[1]

Protocol 2: Microwave-Assisted Synthesis

A more rapid and efficient method utilizes microwave irradiation.[4][5][6] This protocol is adapted from a general procedure for Ullmann coupling reactions of bromaminic acid.

  • Materials:

  • Procedure:

    • In a microwave reaction vial, combine bromaminic acid, 3 equivalents of cyclohexylamine, and a catalytic amount (10 mol%) of copper powder.[4]

    • Add sodium phosphate buffer (e.g., 7 mL for a 0.9 mmol scale reaction) to the vial.[4]

    • Seal the vial tightly and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for a short duration (typically 2-20 minutes).[4] Reaction progress can be monitored by thin-layer chromatography.

    • After completion, the crude blue dye is purified by extraction with dichloromethane followed by column chromatography using reversed-phase C-18 material.[4]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₂₀H₁₉N₂NaO₅S[2]
Molecular Weight 422.43 g/mol [2][7]
CAS Number 4368-56-3[1][2]
C.I. Number 62045[2][8]
Typical Purity (Commercial) Batches can vary, e.g., 53.4%, 98.4%, 98.7%[9]
Yield (Conventional Method) Approximately 204g of dye from 0.7 mol bromamic acid[1]
Reaction Time (Microwave) 2-30 minutes[5][6]
Reaction Temperature (Conventional) 75-85°C[1]
Reaction Temperature (Microwave) 120°C[4]

Purification and Characterization

The crude this compound is typically purified by salting out with sodium chloride, followed by filtration and drying.[1] For higher purity, column chromatography on reversed-phase C-18 silica is effective.[4] The distinct blue color of the product contrasts with the orange/red of the starting material and dark red byproducts, allowing for easy visual monitoring during chromatographic separation.[4]

Characterization of the final product can be performed using various spectroscopic methods:

  • UV-Vis Spectroscopy: To confirm the electronic transitions responsible for its color.

  • IR Spectroscopy: To identify functional groups present in the molecule.[7]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[9]

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.[9]

Conclusion

The synthesis of this compound from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a well-established process, primarily relying on the Ullmann condensation. While traditional heating methods are common, microwave-assisted synthesis offers a significantly faster and more efficient alternative. This guide provides essential technical details to aid researchers and professionals in the replication and further investigation of this important dye synthesis.

References

Chemical structure and molecular formula of C.I. Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Acid Blue 62

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, synthesis, and analytical methodologies for C.I. This compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this compound.

Chemical Identity and Structure

C.I. This compound is an anthraquinone-based acid dye.[1] Its chemical identity is well-established, and it is known by several synonyms.

1.1. Chemical Structure

The structural backbone of C.I. This compound is 1-amino-4-(cyclohexylamino)anthraquinone, which is sulfonated at the 2-position. The structure is depicted below:

Chemical structure of C.I. This compound

Image Source: PubChem CID 23678881

1.2. Molecular Formula and IUPAC Name

The molecular formula of C.I. This compound is C₂₀H₁₉N₂NaO₅S.[1][2][3] Its IUPAC name is sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate.[4]

Physicochemical Properties

The properties of C.I. This compound are summarized in the tables below. It is typically a dark blue, odorless powder.[5] Commercial preparations of the dye may contain varying levels of impurities and dispersing agents, such as sodium chloride and sodium lignosulphonate.[5] The purity of different batches has been reported to range from approximately 53.4% to 98.7%.[5]

Table 1: General and Physical Properties

PropertyValueReference(s)
C.I. NameThis compound[1]
C.I. Number62045[1][4]
CAS Number4368-56-3[1][2][3]
Molecular Weight422.43 g/mol [1][2][3]
AppearanceBlue Powder[3]
Water Solubility21.35 g/L at 20°C[6]
50 mg/L[5]
Ethanol SolubilitySoluble[1][6]
Log P (Partition Coeff.)-0.048 at 20°C[6]
3.66[5]
Melting Point>300 °C[6]
Maximum Absorption (λmax)630 nm

Table 2: Dyeing and Fastness Properties

PropertyGrade/ValueReference(s)
Light Fastness5[3]
Washing Fastness Fading (60°C)2-3[3]
Washing Fastness Staining (60°C)2-3[3]
Moisture Content≤5%[3]
Insolubility in Water≤1%[3]

Experimental Protocols

3.1. Synthesis of C.I. This compound

The industrial synthesis of C.I. This compound is achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with cyclohexylamine.[1][6] The resulting product is then converted to its sodium salt.[1][6]

A general laboratory-scale protocol based on this reaction is as follows:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, cyclohexylamine, an alkaline agent (e.g., sodium hydroxide), a copper catalyst (e.g., copper sulfate), and water.[7]

  • Condensation Reaction: Heat the mixture to a temperature of 95-100°C and maintain reflux for 18-20 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting bromamine (B89241) acid.

  • Work-up: After the reaction is complete, distill off the excess cyclohexylamine.[7]

  • Isolation and Purification: Filter the hot reaction mixture to remove any insoluble materials.[7] The product is then precipitated from the filtrate by salting out with sodium chloride.[7]

  • Drying: Collect the solid product by filtration and dry it to obtain C.I. This compound.[7]

Synthesis_Pathway Reactant1 Bromamine Acid Catalyst Copper Catalyst NaOH, Heat Reactant1->Catalyst Reactant2 Cyclohexylamine Reactant2->Catalyst Product C.I. This compound Catalyst->Product Condensation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute 1:1 in ACN Sample->Dilution Centrifuge Centrifuge Dilution->Centrifuge Injection Inject 50 µL Centrifuge->Injection Separation C18 Column Gradient Elution Injection->Separation Detection Diode-Array Detector (λ = 630 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

References

An In-depth Technical Guide to CAS number 4368-56-3 and 4-((3-Fluorophenyl)amino)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request presented a discrepancy between the provided CAS number and the chemical name. CAS number 4368-56-3 corresponds to the synthetic dye Acid Blue 62. The chemical name, 4-((3-Fluorophenyl)amino)quinazoline, represents a distinct molecule typically investigated in drug discovery. This guide addresses both entities separately to provide comprehensive information on each.

Part 1: CAS Number 4368-56-3 (this compound)

Chemical Properties and Synonyms

This compound is a synthetic dye belonging to the anthraquinone (B42736) class. It is primarily used in the textile industry for dyeing wool, silk, and polyamide. Its properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₉N₂NaO₅S[1]
Molecular Weight 422.4 g/mol [1]
Appearance Red-light blue solid/powder[1]
Melting Point >300 °C[2]
Water Solubility 21.35 g/L at 20°C[2]
Solubility Soluble in water and ethanol[1]
Canonical SMILES C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+][1]
InChI Key DJDYMAHXZBQZKH-UHFFFAOYSA-M[1]

Table 2: Synonyms for CAS 4368-56-3 (this compound)

Synonym
C.I. This compound
Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate
2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt
C.I. 62045
Acid Alizarine Pure Blue R
Alizarine Brilliant Sky Blue R
Experimental Protocols

Representative Synthesis of Anthraquinone Dyes:

The synthesis of this compound and related dyes typically involves the sulfonation, nitration, reduction, and subsequent condensation reactions of anthraquinone precursors. A general synthetic pathway is outlined below. The specific synthesis of this compound involves the reaction of 1-amino-4-bromoanthraquinone-2-sulfonic acid with cyclohexylamine.

Signaling Pathways and Logical Relationships

There are no established signaling pathways in a biological context for this compound, as it is not developed as a therapeutic agent. Its primary function is as a colorant.

Part 2: 4-((3-Fluorophenyl)amino)quinazoline

This molecule belongs to the 4-aminoquinazoline class of compounds, which are extensively researched as kinase inhibitors in cancer therapy, with a primary target often being the Epidermal Growth Factor Receptor (EGFR).

Chemical Properties and Synonyms

Table 3: Predicted Chemical Properties for 4-((3-Fluorophenyl)amino)quinazoline

PropertyPredicted Value
Molecular Formula C₁₄H₁₀FN₃
Molecular Weight 239.25 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Table 4: Synonyms for 4-((3-Fluorophenyl)amino)quinazoline

Synonym
N-(3-fluorophenyl)quinazolin-4-amine
Experimental Protocols

The synthesis of 4-aminoquinazoline derivatives is well-documented in medicinal chemistry literature. A general and representative experimental protocol for the synthesis of a 4-anilinoquinazoline, which can be adapted for 4-((3-Fluorophenyl)amino)quinazoline, is provided below. This protocol is based on the common method of nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) precursor.

Experimental Protocol: Synthesis of 4-((3-Fluorophenyl)amino)quinazoline

Materials:

Procedure:

  • A mixture of 4-chloroquinazoline (1.0 eq) and 3-fluoroaniline (1.1 eq) is suspended in isopropanol (10 mL/mmol of 4-chloroquinazoline).

  • A catalytic amount of concentrated hydrochloric acid (e.g., 1 drop) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (approximately 82°C for isopropanol) and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 4-((3-Fluorophenyl)amino)quinazoline.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

4-Aminoquinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

4-((3-Fluorophenyl)amino)quinazoline and its derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling pathways.

Diagram 1: General Synthetic Workflow for 4-Aminoquinazoline Derivatives

G General Synthetic Workflow for 4-Aminoquinazoline Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline Nucleophilic Substitution Nucleophilic Substitution 4-Chloroquinazoline->Nucleophilic Substitution 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Nucleophilic Substitution Neutralization Neutralization Nucleophilic Substitution->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography 4-((3-Fluorophenyl)amino)quinazoline 4-((3-Fluorophenyl)amino)quinazoline Chromatography->4-((3-Fluorophenyl)amino)quinazoline

Caption: A generalized workflow for the synthesis of 4-aminoquinazolines.

Diagram 2: EGFR Signaling Pathway and Inhibition by 4-Aminoquinazolines

EGFR_Pathway EGFR Signaling Pathway and Inhibition by 4-Aminoquinazolines cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K Quinazoline 4-((3-Fluorophenyl)amino)quinazoline Quinazoline->EGFR_dimer Inhibits (ATP competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by 4-aminoquinazolines.

References

Toxicological profile and safety data for Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile and Safety of Acid Blue 62

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for household or cosmetic applications without consulting relevant regulatory guidelines.

Introduction

This compound (C.I. 62045; CAS 4368-56-3) is a synthetic anthraquinone (B42736) dye.[1][2] It is utilized in the textile industry and has also been permitted for use in cosmetic products with brief skin contact, such as semi-permanent and temporary hair dyes, at concentrations up to 0.5%.[3][4] As a secondary amine, this compound has the potential for nitrosation, a factor that requires consideration in its toxicological evaluation.[3][4] This guide provides a comprehensive overview of the available toxicological data and safety information for this compound, compiled from various studies and regulatory assessments.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt[1]
CAS Number 4368-56-3[1][2]
Molecular Formula C20H19N2NaO5S[2][3]
Molecular Weight 422.43 g/mol [2][3]
Physical Form Dark blue, odorless powder[2][3]
Purity Varies by batch; commercial preparations may contain 40-60% dispersing agents (e.g., sodium chloride, sodium lignosulphonate).[3][4]
Stability Reported to be stable for 7 years when stored in a well-closed container protected from light and moisture.[3][4]

Toxicological Profile

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

The acute oral toxicity of this compound is considered low.

Table 1: Acute Oral Toxicity Data

SpeciesSexRouteLD50Purity of Test SubstanceObservationsReference
Rat (Sprague Dawley)M & FOral (gavage)> 2000 mg/kg bw40%One female died on day 2. Blue coloration of urine and feces was observed.[3][4][5]
RatFOral (gavage)> 2000 mg/kg bw98.7%No deaths or compound-related mortalities observed.[3]
Repeated Dose Toxicity

Sub-chronic studies indicate some effects at higher dose levels.

Table 2: Sub-chronic (90-day) Oral Toxicity Data

SpeciesDose Levels (mg/kg bw/day)NOAEL (No-Observed-Adverse-Effect Level)ObservationsReference
Rat (Sprague Dawley)0, 25, 100, 400Not explicitly stated, but effects were seen at 100 and 400 mg/kg.At 100 and 400 mg/kg: blue fur and tails. At 400 mg/kg: increased liver and kidney weights, centrilobular hepatocyte hypertrophy, and tubular nephrosis.[5][6]
Skin and Eye Irritation

This compound is not classified as a skin irritant but is considered an eye irritant.

Table 3: Irritation Data

TestSpeciesConcentrationPurityResultsReference
Skin Irritation Rabbit (New Zealand White)1.5% in waterUnknownNot considered a skin irritant. Only blue coloration of the skin was observed.[3]
Eye Irritation Rabbit (New Zealand White)1.5% in waterUnknownSlightly irritant to the rabbit eye. Conjunctival redness and iridal (B600493) congestion were observed.[3][4]
Eye Irritation Rabbit (New Zealand White)Not specifiedNot specifiedCauses serious eye irritation (GHS Category 2B).[1][7]
Skin Sensitization

Studies on skin sensitization have shown negative results.

Table 4: Skin Sensitization Data

TestSpeciesInduction ConcentrationChallenge ConcentrationResultsReference
Local Lymph Node Assay (LLNA)Mouse5%, 10%, 25%Not applicableNot sensitizing (Stimulation Index < 3).[5]
Genotoxicity and Mutagenicity

The genotoxicity data for this compound is mixed. While it is not mutagenic in bacterial assays, some in vivo studies suggest genotoxic potential.

Table 5: Genotoxicity/Mutagenicity Data

Test TypeSystemMetabolic Activation (S9)Concentration/DoseResultReference
Bacterial Reverse Mutation (Ames Test) S. typhimurium (TA98, TA100, TA1535, TA1537, TA102)With and without312.5–5000 µ g/plate Non-mutagenic[3][4]
In vivo Micronucleus Test Mouse Bone MarrowNot applicableNot specifiedGenotoxic (increased frequency of micronucleated polychromatic erythrocytes).[8][9]
Hazard Classification GHSNot applicableNot applicableSuspected of causing genetic defects (GHS Category 2).[1][10]

A study noted that this compound caused a significant decrease in the ratio of polychromatic to normochromatic erythrocytes in the bone marrow of mice, indicating toxicity to erythrocyte series cells.[8][9]

Carcinogenicity

No specific carcinogenicity studies were found in the provided search results. However, multiple safety data sheets state that this compound shall not be classified as carcinogenic.[1][2][7]

Reproductive and Developmental Toxicity

The available data indicates that this compound is not classified as a reproductive toxicant.

Table 6: Reproductive and Developmental Toxicity Data

Test TypeSpeciesDose Levels (mg/kg bw/day)ObservationsReference
Dose-Range Finding Prenatal Development Rat (Sprague Dawley)100, 300, 1000Mortalities were observed but not considered a primary effect of the compound. Clinical signs like ptyalism and blue coloration of feces and urine were noted.[3][4]
Classification GHSNot applicableShall not be classified as a reproductive toxicant.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Acute Oral Toxicity (OECD 401, modified)
  • Species: Sprague Dawley rats.[3][4]

  • Group Size: A preliminary study used smaller groups, while the principal study used 10 animals (5 male, 5 female).[3]

  • Test Substance Administration: A single dose of 2000 mg/kg body weight was administered via oral gavage. The vehicle used was water.[3][4]

  • Observation Period: Animals were observed for clinical signs at 15 minutes, 1, 2, and 4 hours post-administration, and daily thereafter for 14 days.[3][4]

  • Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), and body weight changes were recorded. A gross necropsy was performed on all animals at the end of the study.[3][4]

Eye Irritation
  • Species: New Zealand White rabbits.[3][5]

  • Group Size: Six animals were used.[3][4]

  • Test Substance Administration: 0.1 ml of a 1.5% aqueous solution of this compound was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as an untreated control.[4]

  • Observation Period: The eyes were examined for ocular reactions at 1 hour, and then at 1, 2, 3, 4, and 7 days after instillation.[4]

  • Endpoints: The cornea, iris, and conjunctiva were scored for opacity, congestion, swelling, and discharge according to a standardized scoring system. The Index of Acute Ocular Irritation was calculated to classify the irritant potential.[4]

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
  • Species/Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.[3][4]

  • Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[3]

  • Methodology: The test substance was plated at various concentrations (e.g., 312.5 to 5000 µ g/plate ) with the bacterial strains in the presence or absence of the S9 mix.[3]

  • Endpoints: After incubation, the number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) was counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.[3][4]

Visualizations

Workflow for Acute Oral Toxicity Study

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 Days) cluster_analysis Analysis animal_acclimation Animal Acclimation (Sprague Dawley Rats) dosing Single Oral Gavage animal_acclimation->dosing dose_prep Dose Preparation (2000 mg/kg in vehicle) dose_prep->dosing clinical_signs Clinical Signs (Hourly then Daily) dosing->clinical_signs body_weight Body Weight (Days 1, 8, 15) dosing->body_weight mortality Mortality Checks dosing->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy ld50_calc LD50 Determination (> 2000 mg/kg) necropsy->ld50_calc

Caption: Experimental workflow for an acute oral toxicity study.

Logic for Genotoxicity Assessment

G start This compound Genotoxicity Assessment in_vitro In Vitro Testing (Gene Mutation) start->in_vitro in_vivo In Vivo Testing (Chromosomal Damage) start->in_vivo ames Ames Test (S. typhimurium) in_vitro->ames micronucleus Micronucleus Test (Mouse Bone Marrow) in_vivo->micronucleus result_ames Result: Non-Mutagenic ames->result_ames result_micro Result: Genotoxic micronucleus->result_micro conclusion Conclusion: Suspected of causing genetic defects (Cat. 2) result_ames->conclusion result_micro->conclusion

Caption: Decision logic for the genotoxicity classification of this compound.

Safety Evaluation and Conclusion

This compound exhibits low acute oral toxicity.[5] It is not considered to be a skin irritant or a skin sensitizer.[1][3] However, it is classified as a serious eye irritant.[1][7]

The primary toxicological concern is its potential for genotoxicity. While this compound is not mutagenic in the Ames test, in vivo micronucleus tests in mice have shown positive results, leading to its classification as "Suspected of causing genetic defects" (GHS Category 2).[1][8][9] This suggests that while the substance may not cause gene mutations directly, it may induce chromosomal damage.[8][9]

Data on carcinogenicity and long-term reproductive toxicity are limited, but current classifications do not list it as a carcinogen or a reproductive toxicant.[1][7] The Scientific Committee on Consumer Non-Food Products (SCCNFP) has deemed its use in hair dyes at concentrations up to 0.5% to be safe, though they note the potential for nitrosamine (B1359907) formation.[5]

For professionals in research and development, handling of this compound should be conducted with appropriate personal protective equipment, including eye protection, to mitigate the risk of irritation.[1][11] Its genotoxic potential warrants careful consideration in any application where significant systemic exposure could occur.

References

The Environmental Fate and Degradation Pathways of Anthraquinone Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anthraquinone (B42736) Dyes and Environmental Significance

Anthraquinone (AQ) dyes are a major class of synthetic colorants, second only to azo dyes in their widespread use across the textile, pharmaceutical, and food industries.[1] Their chemical backbone, a 9,10-anthraquinone core, provides exceptional stability, vibrant colors, and strong affinity for substrates.[1] However, these same properties contribute to their environmental persistence. The fused aromatic rings make them recalcitrant to breakdown under natural conditions.[2] The discharge of these dyes into aquatic ecosystems from industrial effluents is a significant environmental concern, leading to aesthetic pollution, reduced light penetration that hampers photosynthesis, and potential toxic, mutagenic, and even carcinogenic effects on aquatic organisms and human health.[1][3] A thorough understanding of their environmental fate—how they transport, transform, and persist—is therefore critical for developing effective remediation strategies and assessing their ecological risk. This guide provides a comprehensive overview of the primary degradation pathways of anthraquinone dyes, summarizes key quantitative data, and details experimental protocols for their assessment.

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down dye molecules in the environment, primarily through the action of light.

Photodegradation

Sunlight can be a significant factor in the transformation of anthraquinone dyes in aquatic environments. This process, known as photodegradation, can occur through two main mechanisms:

  • Direct Photolysis: The dye molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, breaking down the molecule.

  • Indirect Photolysis (Photocatalysis): This more efficient process involves the presence of a photocatalyst, typically a semiconductor like titanium dioxide (TiO₂) or zinc oxide (ZnO). The catalyst absorbs light energy, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•−). These powerful oxidizing agents then attack and degrade the complex dye structure.

The rate and extent of photodegradation are influenced by several factors, including the dye's chemical structure, light intensity, pH of the water, and the presence of other substances that can act as photosensitizers or quenchers.

Dye Anthraquinone Dye Intermediates Degradation Intermediates Dye->Intermediates Degrades to Catalyst Semiconductor Photocatalyst (e.g., TiO₂) e_h Electron-Hole Pairs (e⁻, h⁺) Catalyst->e_h Generates Light UV/Solar Light (Photons) Light->Catalyst Photoexcitation ROS Reactive Oxygen Species (•OH, O₂•⁻) e_h->ROS Reacts with H₂O, O₂ to form ROS->Dye Oxidizes Mineralization Mineralization Products (CO₂, H₂O, mineral acids) Intermediates->Mineralization Further Oxidation Dye Anthraquinone Dye Cleavage Chromophore Cleavage (Decolorization) Dye->Cleavage Leads to Fungi White-Rot Fungi Enzymes Extracellular Enzymes (Laccase, MnP, LiP) Fungi->Enzymes Secretes Enzymes->Dye Catalyzes Oxidation Intermediates Aromatic Intermediates (e.g., Phthalic Acid) Cleavage->Intermediates Forms Mineralization Mineralization (CO₂, H₂O) Intermediates->Mineralization Further Metabolism RBBR Remazol Brilliant Blue R (RBBR) Step1 Enzymatic Attack (e.g., Laccase) RBBR->Step1 Step2 Chromophore Cleavage & Desulfonation Step1->Step2 Intermediate1 Intermediate 1 (e.g., Phthalic Acid) Step2->Intermediate1 Intermediate2 Intermediate 2 (e.g., Amino-sulfonic acid derivative) Step2->Intermediate2 Step3 Ring Opening & Further Oxidation Intermediate1->Step3 Intermediate2->Step3 Mineralization CO₂ + H₂O + SO₄²⁻ + NH₄⁺ Step3->Mineralization Prep Prepare Inoculum & Sterile Dye Medium Inoculate Inoculate Medium (Setup Controls) Prep->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Centrifuge Centrifuge to Remove Biomass Sample->Centrifuge UVVis Analyze Supernatant (UV-Vis) Centrifuge->UVVis HPLC_GCMS Analyze Intermediates (HPLC/GC-MS) Centrifuge->HPLC_GCMS TOC Assess Mineralization (TOC Analysis) Centrifuge->TOC Calculate Calculate Decolorization % UVVis->Calculate

References

Physical and chemical properties of Acid Blue 62 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Blue 62 sodium salt. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of its metabolic degradation and analytical workflows.

Chemical Identity and Structure

This compound sodium salt is an anthraquinone-based dye. Its chemical identity is well-established, and it is known by various synonyms in industrial and scientific contexts.

IdentifierValue
Chemical Name Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate
Synonyms C.I. This compound, C.I. 62045, Alizarine Brilliant Sky Blue R[1][2]
CAS Number 4368-56-3[2]
Molecular Formula C₂₀H₁₉N₂NaO₅S
Molecular Weight 422.43 g/mol
Chemical Structure Anthraquinone (B42736)

Physicochemical Properties

The physicochemical properties of this compound sodium salt are crucial for its application and for understanding its behavior in various matrices.

PropertyValueReference
Appearance Blue powder
Melting Point >100 °C
Solubility Soluble in water and ethanol.
Log P (Octanol/Water Partition Coefficient) 3.66
Density 400-600 kg/m ³

Spectral Properties

The spectral characteristics of this compound sodium salt are fundamental for its qualitative and quantitative analysis.

Spectral DataDescription
UV-Vis Spectroscopy In aqueous solutions, this compound exhibits a characteristic absorption spectrum. A study on the removal of this compound showed its UV-Vis spectrum in an aqueous solution.
NMR Spectroscopy ¹H and ¹³C NMR spectra are consistent with the proposed chemical structure.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound sodium salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound sodium salt.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of the dye.

  • Sample Preparation: A stock solution of this compound sodium salt is prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the relative area of the main peak.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in solution.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound sodium salt of known concentrations in a suitable solvent (e.g., water).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution.

    • Determine the concentration of the unknown sample from the calibration curve.

  • Note: The λmax for similar acid blue dyes has been reported around 630-640 nm.

Determination of Solubility

The solubility of this compound sodium salt can be determined using the shake-flask method.

  • Procedure:

    • An excess amount of the solid dye is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

    • The flask is sealed and agitated at a constant temperature until equilibrium is reached.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of the dye in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Mandatory Visualizations

Metabolic Degradation Pathway

While this compound is a synthetic dye and does not have a defined signaling pathway in the context of drug development, its metabolic degradation by microorganisms follows a general pattern for anthraquinone dyes. The following diagram illustrates a simplified, logical pathway for its biodegradation.

Metabolic_Degradation_of_Anthraquinone_Dye Acid_Blue_62 This compound (Anthraquinone Dye) Reductive_Cleavage Reductive Cleavage of Chromophore Acid_Blue_62->Reductive_Cleavage Bacterial Reductases Intermediate_Metabolites Aromatic Intermediates (e.g., Phthalic Acid) Reductive_Cleavage->Intermediate_Metabolites Ring_Opening Aromatic Ring Opening Intermediate_Metabolites->Ring_Opening Aerobic Bacteria Mineralization Mineralization (CO2, H2O) Ring_Opening->Mineralization

Caption: Generalized metabolic degradation pathway of an anthraquinone dye like this compound.

Experimental Workflow for Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound sodium salt.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Solubility_Test Solubility Determination Sample->Solubility_Test Dilution Serial Dilution Dissolution->Dilution HPLC HPLC Analysis (Purity) Dilution->HPLC UV_Vis UV-Vis Spectroscopy (Quantification) Dilution->UV_Vis Chromatogram_Analysis Chromatogram Integration HPLC->Chromatogram_Analysis Calibration_Curve Calibration Curve Plotting UV_Vis->Calibration_Curve Solubility_Calculation Solubility Calculation Solubility_Test->Solubility_Calculation

Caption: A standard experimental workflow for the analysis of this compound sodium salt.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of Acid Blue 62, a synthetic anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye may be utilized. This document details the dye's solubility in various solvents, its stability under different conditions, and standardized experimental protocols for assessing these properties.

Introduction to this compound

This compound (C.I. 62045; CAS 4368-56-3) is a water-soluble anionic dye characterized by its brilliant blue color. Its chemical structure, based on an anthraquinone core, imparts specific chemical and physical properties that dictate its performance in various applications, including textiles, inks, and as a biological stain. Understanding its solubility and stability is crucial for its effective formulation and use.

Solubility of this compound

The solubility of a dye is a critical parameter that influences its application and efficacy. This compound exhibits varying degrees of solubility in different solvents, which is primarily dependent on the solvent's polarity and the temperature.

Qualitative Solubility

This compound is readily soluble in water and ethanol.[1][2][3][4][5][6] It demonstrates limited solubility in less polar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)SolubilityReference
Water9040 g/L[7]
WaterNot Specified50 mg/L[8]
WaterNot SpecifiedHomogeneous solutions demonstrated at 15 mg/mL and 200 mg/mL[8]
EthanolNot Specified< 1% (w/v)[8]
Dimethyl Sulfoxide (DMSO)Not Specified>1% - < 10% (w/v)[8]

Stability of this compound

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light.

Storage and Solution Stability

When stored as a dry powder in a well-closed container protected from light and moisture, this compound is reported to be stable for up to 7 years.[8][9] In general, dye powders exhibit substantial shelf-life.[10][11] Aqueous solutions of this compound at concentrations up to 200 mg/mL have been shown to be stable for up to 4 hours at room temperature when protected from light and under an inert atmosphere.[8][9]

pH Stability

The color of this compound is sensitive to pH changes, indicating alterations in its chemical structure. This is a critical consideration for applications where pH may vary.

  • In strong acids: When exposed to concentrated sulfuric acid, this compound exhibits an olive-green color, which turns to a brownish-orange upon dilution.[2] In concentrated nitric acid, the color is orange.[2]

  • In aqueous acid: The addition of hydrochloric acid to an aqueous solution of this compound results in a yellow-light brown color.[7] For dyeing applications, a weakly acidic bath with a pH of 3.5-5.5 is recommended.[7]

  • In strong bases: The addition of sodium hydroxide (B78521) to an aqueous solution imparts a light blue color.[7]

Table 2: Fastness Properties of this compound

PropertyRatingTest Conditions
Light Fastness (ISO)5Not Specified
Light Fastness (AATCC)3-5Scale of 1-8, where 8 is highest
Washing Fastness - Fading2-360°C
Washing Fastness - Staining2-360°C
Perspiration Fastness3-4Not Specified

Experimental Protocols

This section outlines detailed methodologies for the determination of the solubility and stability of this compound.

Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create at least five standard solutions of varying, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Assessment of Photostability

This protocol describes a method to evaluate the degradation of this compound upon exposure to a controlled light source.

Materials:

  • This compound solution of known concentration

  • Quartz cuvettes

  • A calibrated light source (e.g., Xenon arc lamp with appropriate filters)

  • UV-Vis Spectrophotometer

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent with a concentration that gives an initial absorbance reading between 1 and 1.5 at its λmax.

    • Fill two quartz cuvettes with this solution.

  • Exposure:

    • Wrap one cuvette completely in aluminum foil to serve as a dark control.

    • Place both the sample and the dark control cuvettes in the light exposure chamber at a controlled temperature.

  • Monitoring Degradation:

    • At predetermined time intervals, remove both cuvettes from the chamber and measure the absorbance of each solution at the λmax of this compound.

    • Continue the exposure and measurements for a specified total duration.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the sample and Aₜ is the absorbance at time t.

    • Plot the percentage of degradation versus time to visualize the photostability of this compound. The absorbance of the dark control should remain relatively constant throughout the experiment.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_cal Prepare Calibration Standards measure_cal Measure Absorbance of Standards prep_cal->measure_cal plot_cal Plot Calibration Curve measure_cal->plot_cal calc_sol Calculate Solubility plot_cal->calc_sol prep_sat Prepare Saturated Solution filter_sat Filter Supernatant prep_sat->filter_sat measure_sample Measure Absorbance of Sample filter_sat->measure_sample measure_sample->calc_sol end_sol End Solubility calc_sol->end_sol prep_solution Prepare Dye Solution expose_light Expose to Light (Sample) prep_solution->expose_light dark_control Store in Dark (Control) prep_solution->dark_control measure_abs Measure Absorbance Periodically expose_light->measure_abs dark_control->measure_abs analyze_data Analyze Degradation Data measure_abs->analyze_data end_stab End Stability analyze_data->end_stab start Start start->prep_cal start->prep_sat start->prep_solution

Caption: Experimental workflow for solubility and stability assessment.

References

Purity Analysis and Potential Impurities in Commercial Acid Blue 62: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 62 (CI 62045) is an anthraquinone-based dye widely utilized in various industries, including cosmetics, textiles, and printing inks. Its chemical structure is sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate.[1] Given its application in consumer products and its potential for human exposure, a thorough understanding of its purity profile and the identification of potential impurities are of paramount importance for regulatory compliance and safety assessment. This technical guide provides a comprehensive overview of the purity analysis of commercial this compound, detailing common impurities, analytical methodologies, and quantitative data.

Synthesis and Potential Impurities

The primary manufacturing process for this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with cyclohexylamine (B46788).[2] This reaction, a variation of the Ullmann condensation, is typically carried out in an aqueous medium with a copper catalyst.[3]

Synthesis_Pathway Bromamine (B89241) Acid 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid MW: 382.19 g/mol CAS: 116-81-4 reagents + Bromamine Acid->reagents Cyclohexylamine Cyclohexylamine MW: 99.17 g/mol CAS: 108-91-8 Cyclohexylamine->reagents This compound This compound MW: 422.43 g/mol CAS: 4368-56-3 conditions Copper Catalyst Heat reagents->conditions conditions->this compound

Figure 1: Synthesis Pathway of this compound.

The synthesis process can lead to the presence of several types of impurities in the final commercial product:

  • Unreacted Starting Materials: Residual amounts of bromamine acid and cyclohexylamine may be present.[4][5]

  • By-products from Side Reactions: The manufacturing process can generate several by-products. Hydrolysis of bromamine acid can occur, and other side reactions may lead to the formation of related anthraquinone (B42736) derivatives.[3]

  • Impurities from Starting Materials: The purity of the initial reactants, bromamine acid and cyclohexylamine, will directly impact the purity of the final product. Commercial cyclohexylamine may contain impurities such as dicyclohexylamine, aniline, and cyclohexanol.[4][5]

A summary of potential impurities in commercial this compound is presented in Table 1.

Table 1: Potential Impurities in Commercial this compound

Impurity CategorySpecific ImpurityPotential Source
Starting Materials 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine Acid)Incomplete reaction
CyclohexylamineIncomplete reaction
By-products Unidentified impurities (as per SCCP reports)Side reactions during synthesis
Polyethylene glycol-like structures with amino groupsPotentially from additives or side reactions
Azo dyes (e.g., Acid Red 266)Proposed structure for an impurity in some batches
Impurities from Starting Materials DicyclohexylamineImpurity in cyclohexylamine
AnilineImpurity in cyclohexylamine
CyclohexanolImpurity in cyclohexylamine
Inorganic Salts Sodium ChlorideUsed for salting out the product
Sodium SulfateBy-product or impurity
Residual Solvents AcetoneUsed in processing

Purity of Commercial Batches

The purity of commercial this compound can vary significantly between different batches and manufacturers. Regulatory bodies, such as the Scientific Committee on Consumer Products (SCCP), have evaluated the purity of several commercial batches. The data from these reports highlight the variability in purity and the presence of various impurities.[6]

Table 2: Purity and Impurity Data for Different Batches of this compound

Batch No.Purity (by HPLC)Water Content (K.F. method)Loss on DryingSulfate ion content (as Na2SO4)Chloride ion content (as NaCl)Key Impurities Detected (relative HPLC-peak area)
9110003 53.4 g/100 g-3.8 g/100 g4.2 g/100 g22.9 g/100 gImpurity B (<0.1%)
01515-200P-0 98.4 g/100 g-4.5 g/100 g--Impurity B (<0.1%)
502 98.7 g/100 g4.7 g/100 g4.5 g/100 g--Impurity B (<0.1%), Impurity E (0.8%)
Data sourced from the SCCP Opinion on this compound.[6]

Analytical Methodologies for Purity Analysis

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative determination of this compound and its organic impurities. A reversed-phase method is typically used.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar impurities. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance of this compound is around 630 nm, which is suitable for its quantification. A lower wavelength (e.g., 254 nm) can be used for the detection of a broader range of impurities.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a accurately weighed amount of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (Water/Acetonitrile) Inject->Elute Detect UV-Vis Detection (e.g., 630 nm, 254 nm) Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity and Impurities (Area % or External Standard) Integrate->Quantify

Figure 2: General Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of the eluting compounds, which is crucial for identifying unknown impurities. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis of this compound Impurities

  • LC System: An HPLC or UHPLC system with conditions similar to those described for the HPLC analysis. For MS compatibility, volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile acids like phosphoric acid.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like this compound. Both positive and negative ion modes should be evaluated.

  • Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, combined with knowledge of the synthesis process, allows for the proposal of potential structures for the impurities.

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main component and for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents (e.g., acetone) and impurities in the cyclohexylamine starting material.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to determine the content of heavy metal impurities, which may originate from the copper catalyst used in the synthesis.

Logical Relationship of Impurity Formation

The presence of impurities in commercial this compound is a direct consequence of the synthesis and purification processes. The following diagram illustrates the logical relationships leading to the final purity profile.

Impurity_Formation cluster_impurities Potential Impurities Synthesis Synthesis of this compound (Bromamine Acid + Cyclohexylamine) Unreacted_SM Unreacted Starting Materials (Bromamine Acid, Cyclohexylamine) Synthesis->Unreacted_SM Byproducts Reaction By-products (e.g., Hydrolysis products) Synthesis->Byproducts SM_Impurities Impurities from Starting Materials (e.g., Dicyclohexylamine, Aniline) Synthesis->SM_Impurities Purification Purification Process (e.g., Salting out, Filtration, Drying) Unreacted_SM->Purification Byproducts->Purification SM_Impurities->Purification Final_Product Commercial this compound Purification->Final_Product

Figure 3: Logical Flow of Impurity Introduction.

Conclusion

The purity of commercial this compound is a critical parameter for its safe use in various applications. A thorough understanding of the synthesis process is essential for predicting and identifying potential impurities. A combination of analytical techniques, with HPLC as the primary tool for quantification and LC-MS for identification, is necessary for a comprehensive purity assessment. The data presented in this guide, including quantitative results from regulatory evaluations and detailed analytical methodologies, provides a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of products containing this compound. Consistent monitoring and control of impurities are crucial to ensure the quality and safety of this widely used colorant.

References

Methodological & Application

Application Notes and Protocols: Acid Blue 62 as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In histological preparations, counterstaining is a critical step to provide contrast to the primary stain, enabling the clear visualization and differentiation of various tissue structures.[1][2] Acid dyes, which are anionic, are commonly employed as counterstains to highlight basic (cationic) tissue components such as the cytoplasm, muscle, and connective tissue.[3][4] Acid Blue 62 (C.I. 62045) is a water-soluble, red-light blue anthraquinone (B42736) dye that, based on the principles of acid dye staining, can be effectively utilized as a cytoplasmic counterstain in various histological and immunohistochemical applications.[5]

The primary mechanism of staining with acid dyes is an electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue. The intensity of this staining is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

These application notes provide a comprehensive overview and representative protocols for the use of this compound as a counterstain in histological preparations.

Principle of Staining

This compound, as an acid dye, carries a negative charge. In an acidic solution, tissue proteins become protonated and carry a net positive charge. This allows for the electrostatic binding of the anionic this compound dye to these cationic sites, resulting in the staining of the cytoplasm and extracellular matrix.

Applications in Histology

Based on the general applications of acid dyes, this compound can be anticipated to be useful in the following areas:

  • Routine Histology: As a counterstain to nuclear stains like hematoxylin (B73222), providing a blue contrast to the purple or dark blue of the nucleus.

  • Trichrome Stains: It can potentially be incorporated into trichrome staining methods to differentiate muscle, collagen, and cytoplasm.

  • Immunohistochemistry (IHC): this compound can serve as a background stain to provide context for the localization of specific antigens highlighted by chromogens like DAB (brown).

Quantitative Data Summary

Dye NameC.I. NumberTypical ColorStaining Time (Approx.)Key Characteristics
This compound 62045Blue1 - 5 minutes (estimated)Good cytoplasmic and connective tissue staining; provides a distinct blue contrast.
Eosin Y 45380Pink to Red30 seconds - 2 minutesMost common counterstain; provides excellent cytoplasmic detail.
Acid Fuchsin 42685Red1 - 5 minutesA key component of Van Gieson and Masson's trichrome stains.
Light Green SF Yellowish 42095Green1 - 5 minutesOften used in trichrome stains for collagen; provides good contrast.
Aniline Blue 42780Blue5 - 15 minutesUsed in Mallory's trichrome stain for connective tissue.

Experimental Protocols

The following are representative protocols for the use of this compound as a counterstain. It is crucial to optimize these protocols for specific tissue types and experimental conditions.

Protocol 1: this compound Counterstaining for Routine Histology (with Hematoxylin)

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Hematoxylin solution (e.g., Mayer's or Harris's)

  • This compound Staining Solution (see preparation below)

  • Differentiating solution (e.g., 0.5-1% acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)

  • Graded alcohols (70%, 95%, 100%)

  • Clearing agent (e.g., Xylene or a xylene substitute)

  • Mounting medium and coverslips

Preparation of this compound Staining Solution (1% Aqueous):

  • Dissolve 1 g of this compound powder in 100 ml of distilled water.

  • Stir until fully dissolved.

  • Add 1 ml of glacial acetic acid to acidify the solution (to a pH of approximately 2.5-3.0).

  • Filter the solution before use.

Staining Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

  • Nuclear Staining: Stain with hematoxylin for 5-10 minutes.

  • Washing: Wash in running tap water for 5 minutes.

  • Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.

  • Washing: Wash in running tap water.

  • Bluing: Place in a bluing agent for 30-60 seconds.

  • Washing: Wash in running tap water.

  • Counterstaining: Immerse slides in the this compound staining solution for 1-5 minutes. Optimal time should be determined by microscopic examination.

  • Washing: Briefly rinse in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through graded alcohols (95% and 100%).

  • Clearing: Clear in xylene.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue to purple

  • Cytoplasm, Muscle, Connective Tissue: Shades of blue

  • Erythrocytes: Pale blue or unstained

Protocol 2: this compound as a Counterstain for Immunohistochemistry (IHC)

Materials:

  • FFPE tissue sections on slides, having undergone antigen retrieval and primary and secondary antibody incubations with a chromogen (e.g., DAB).

  • This compound Staining Solution (as prepared in Protocol 1).

  • Graded alcohols.

  • Clearing agent.

  • Mounting medium and coverslips.

Staining Procedure:

  • Complete IHC Staining: Following the final wash after chromogen development (e.g., DAB), proceed to counterstaining.

  • Counterstaining: Immerse slides in the this compound staining solution for 30 seconds to 2 minutes. The shorter time is recommended to provide a light background contrast without obscuring the chromogen signal.

  • Washing: Briefly rinse in distilled water.

  • Dehydration: Quickly dehydrate through graded alcohols.

  • Clearing: Clear in xylene.

  • Mounting: Mount with a permanent mounting medium compatible with the chromogen.

Expected Results:

  • Target Antigen: Brown (with DAB) or other color depending on the chromogen.

  • Nuclei and Cytoplasm: Light blue.

Visualizations

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Primary_Stain Primary Stain (e.g., Hematoxylin) Deparaffinization->Primary_Stain Counterstain Counterstain (this compound) Primary_Stain->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining using a primary stain and this compound as a counterstain.

Staining_Mechanism cluster_tissue Tissue Section (Acidic pH) cluster_dye Staining Solution Proteins Cytoplasmic & Matrix Proteins (Cationic: NH3+) Stained_Tissue Stained Tissue (Blue Cytoplasm) Proteins->Stained_Tissue AcidBlue62 This compound Dye (Anionic: SO3-) AcidBlue62->Proteins Electrostatic Attraction

Caption: The electrostatic interaction between anionic this compound and cationic tissue proteins.

Troubleshooting

IssuePossible CauseSolution
Weak or No Staining Staining time too short.Increase the incubation time in the this compound solution.
Staining solution pH is not optimal.Ensure the pH of the staining solution is acidic (pH 2.5-3.0).
Inadequate bluing after hematoxylin.Ensure the bluing step is sufficient to make the nucleus receptive to the counterstain.
Overstaining Staining time too long.Reduce the incubation time in the this compound solution.
Sections dried out during staining.Keep slides moist throughout the staining procedure.
Precipitate on Section Staining solution was not filtered.Filter the this compound solution before use.
Incomplete rinsing.Ensure thorough but brief rinsing after the counterstain.

Disclaimer

The provided protocols are based on the general principles of using acid dyes in histology. It is essential for researchers to perform in-house optimization for their specific applications and tissue types to achieve the desired staining results.

References

Application Notes and Protocols: Staining Collagen Fibers with Acid Blue 62 in Trichrome Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichrome staining methods are invaluable histological techniques for differentiating cellular and extracellular components, particularly for visualizing collagenous connective tissue. These methods utilize three or more contrasting dyes to selectively stain nuclei, cytoplasm, and collagen fibers. The most common trichrome stain, Masson's trichrome, traditionally employs Aniline Blue or Fast Green FCF to stain collagen. This document provides a detailed protocol and application notes for the use of Acid Blue 62 as the collagen stain in a trichrome procedure. This compound, an anionic dye, is proposed here as a substitute for Aniline Blue, offering a distinct blue hue to collagen fibers. The principle of the stain lies in the differential binding of dyes to tissue components based on their size and charge, a process modulated by a polyacid such as phosphotungstic acid or phosphomolybdic acid.[1][2][3][4] This protocol is designed to provide a clear and reproducible method for researchers seeking to specifically stain collagen for qualitative and quantitative analysis in various tissue samples.

Data Presentation

While specific quantitative data for the performance of this compound in trichrome staining is not extensively published, the following table provides an expected comparative summary of staining characteristics based on the principles of trichrome staining and the properties of commonly used collagen dyes. This allows for an informed selection of the collagen stain based on desired outcomes.

FeatureAniline BlueFast Green FCFThis compound (Expected)
Collagen Color Deep BlueGreenish-BlueBright to Deep Blue
Staining Intensity StrongStrongStrong
Counterstain Contrast Excellent with red counterstainsExcellent with red counterstainsExcellent with red counterstains
Selectivity for Collagen HighHighHigh
Molecular Weight 737.7 g/mol 808.8 g/mol 508.5 g/mol (Varies by salt form)
Primary Application General connective tissue stainingWhen blue/red color blindness is a concernGeneral connective tissue staining

Experimental Protocols

This protocol is adapted from the well-established Masson's Trichrome method.[5] It is crucial to use accurately prepared reagents and follow the incubation times closely for optimal results.

Reagents
  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222) (Working Solution)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution (or 5% Phosphotungstic Acid)

  • This compound Solution (1% aqueous)

  • 1% Acetic Acid Solution

  • Graded Alcohols (70%, 95%, 100%)

  • Xylene

  • Resinous Mounting Medium

Equipment
  • Microscope slides with paraffin-embedded tissue sections (5 µm)

  • Staining jars

  • Coplin jars

  • Water bath (56-60°C)

  • Fume hood

  • Microscope

Staining Procedure
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes of 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse in distilled water.

  • Mordanting:

    • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining quality.

    • Rinse thoroughly in running tap water until the yellow color disappears (10-15 minutes).

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation and Mordanting for Collagen Stain:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

  • Collagen Staining:

    • Without rinsing, transfer the slides directly to the 1% this compound solution and stain for 5-10 minutes.

  • Final Differentiation and Dehydration:

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 1-3 minutes to sharpen the contrast.

    • Wash in distilled water.

    • Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.

    • Clear in two changes of xylene.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results
  • Nuclei: Black/Dark Brown

  • Cytoplasm, Muscle, Erythrocytes: Red/Pink

  • Collagen Fibers: Blue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the trichrome staining protocol using this compound.

Trichrome_Staining_Workflow Start Deparaffinized & Rehydrated Tissue Section Mordant Mordant (Bouin's Solution) Start->Mordant Wash1 Wash (Running Water) Mordant->Wash1 Nuclei Nuclear Staining (Weigert's Hematoxylin) Wash1->Nuclei Wash2 Wash (Running Water) Nuclei->Wash2 Cytoplasm Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) Wash2->Cytoplasm Wash3 Wash (Distilled Water) Cytoplasm->Wash3 Differentiate Differentiate & Mordant (Phosphomolybdic- Phosphotungstic Acid) Wash3->Differentiate Collagen Collagen Staining (this compound) Differentiate->Collagen Wash4 Wash (Distilled Water) Collagen->Wash4 Differentiate2 Differentiate (1% Acetic Acid) Wash4->Differentiate2 Dehydrate Dehydrate & Clear (Alcohols & Xylene) Differentiate2->Dehydrate Mount Mount Dehydrate->Mount End Stained Slide Mount->End

Trichrome staining workflow with this compound.

Troubleshooting

Successful trichrome staining requires careful attention to detail. Common issues and their potential solutions are outlined below:

  • Pale Collagen Staining:

    • Cause: Insufficient staining time in this compound, over-differentiation in acetic acid, or incomplete removal of the cytoplasmic stain.

    • Solution: Increase staining time in this compound, decrease time in 1% acetic acid, or ensure adequate time in the phosphomolybdic-phosphotungstic acid solution.

  • Pale Cytoplasmic Staining:

    • Cause: Depleted or old Biebrich Scarlet-Acid Fuchsin solution, or over-differentiation.

    • Solution: Use fresh staining solution and carefully monitor differentiation times.

  • Muddy or Inconsistent Staining:

    • Cause: Inadequate rinsing between steps, or improper fixation.

    • Solution: Ensure thorough rinsing as specified in the protocol and confirm that the tissue was properly fixed. The use of Bouin's solution as a mordant is highly recommended for formalin-fixed tissues.

Conclusion

The protocol provided offers a reliable method for the application of this compound in a trichrome staining procedure for the distinct visualization of collagen fibers. This technique is applicable to a wide range of research and diagnostic applications where the assessment of fibrosis and connective tissue deposition is critical. As with any histological staining method, optimization of incubation times may be necessary depending on the tissue type and fixation method used.

References

Application Notes: Hypothetical Use of Acid Blue 62 as a Fixable Viability Dye for Flow Cytometry and Cell Sorting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

While traditionally used in the textile and cosmetic industries, the chemical properties of Acid Blue 62 suggest its potential as an amine-reactive dye.[1][2] In this proposed application, this compound would covalently bind to primary amines on the cell surface and within the intracellular environment. Cells with compromised plasma membranes, characteristic of late-stage apoptosis or necrosis, are permeable to the dye, allowing it to react with the more abundant intracellular amines. This results in a significantly higher fluorescence signal compared to live cells, which have intact membranes and are only stained on their surface. The covalent nature of this binding would make the staining compatible with subsequent fixation and permeabilization steps, a key feature of "fixable" viability dyes.

Principle of the Assay

The proposed method utilizes the differential permeability of live and dead cells. In a viable cell population with intact cell membranes, this compound is expected to react only with the primary amines on the cell surface, resulting in a dim level of fluorescence. In contrast, non-viable cells with compromised membranes allow the dye to enter the cytoplasm and react with the abundant intracellular proteins, leading to a much brighter fluorescent signal. This difference in fluorescence intensity allows for the clear distinction between live and dead cell populations by flow cytometry. The covalent and irreversible nature of this staining allows for the cells to be fixed and permeabilized for subsequent intracellular staining without loss of the viability signal.

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), azide-free, protein-free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Cells of interest

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., saponin-based buffer)

  • Flow cytometer equipped with a laser capable of exciting this compound and appropriate emission filters.

Hypothetical Quantitative Data

The following tables summarize the hypothetical optimal parameters for the use of this compound as a fixable viability dye and its comparison with commercially available viability dyes.

Table 1: Hypothetical Optimal Staining Parameters for this compound

ParameterRecommended Value
Excitation Maximum (nm) ~600 nm (Hypothesized)
Emission Maximum (nm) ~650 nm (Hypothesized)
Optimal Laser Line 640 nm (Red Laser)
Optimal Emission Filter 660/20 nm bandpass
Stock Solution Concentration 1 mg/mL in DMSO
Working Concentration 1 µg/mL in PBS
Incubation Time 15-30 minutes
Incubation Temperature 2-8°C (on ice)
Cell Concentration for Staining 1 x 10^6 cells/mL

Table 2: Hypothetical Comparison of this compound with Common Fixable Viability Dyes

FeatureThis compound (Hypothetical)Amine-Reactive Dye (e.g., Live/Dead Fixable Dyes)DNA-Binding Dye (e.g., Propidium Iodide)
Mechanism Covalently binds to intra- and extracellular aminesCovalently binds to intra- and extracellular aminesIntercalates into DNA
Fixable YesYesNo
Live Cell Staining DimDimNegative
Dead Cell Staining BrightBrightBright
Toxicity To be determinedLowLow
Photostability To be determinedHighModerate

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. Staining Protocol for Viability Assessment
  • Wash cells twice with 1-2 mL of azide-free, protein-free PBS.

  • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of azide-free, protein-free PBS to a concentration of 1 x 10^6 cells/mL.

  • Add 1 µL of the 1 mg/mL this compound stock solution to the 1 mL of cell suspension for a final concentration of 1 µg/mL.

  • Vortex the cell suspension immediately after adding the dye.

  • Incubate for 15-30 minutes at 2-8°C, protected from light.

  • Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

  • Proceed with antibody staining for cell surface markers, followed by fixation and permeabilization for intracellular targets, if required.

  • Acquire the samples on a flow cytometer.

Diagrams

G Hypothetical Mechanism of this compound for Viability Staining cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) live_cell Live Cell surface_amines Surface Amines live_cell->surface_amines Presents ab62_live This compound ab62_live->surface_amines Binds to live_result Dim Fluorescence surface_amines->live_result Results in dead_cell Dead Cell intra_amines Intracellular Amines dead_cell->intra_amines Exposes ab62_dead This compound ab62_dead->intra_amines Binds to dead_result Bright Fluorescence intra_amines->dead_result Results in G Experimental Workflow for Cell Sorting Using this compound start Start with single cell suspension stain_ab62 Stain with this compound start->stain_ab62 wash1 Wash cells stain_ab62->wash1 stain_surface Stain for surface markers wash1->stain_surface wash2 Wash cells stain_surface->wash2 fix_perm Fix and permeabilize (optional) wash2->fix_perm stain_intra Stain for intracellular markers (optional) fix_perm->stain_intra facs Acquire on flow cytometer fix_perm->facs If no intracellular staining wash3 Wash cells stain_intra->wash3 wash3->facs gate Gate on live, single cells facs->gate sort Sort populations of interest gate->sort collect Collect sorted cells sort->collect

References

Application Notes and Protocols: Acid Blue 62 as a Tracer Dye for Microfluidic Fluid Flow Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 62, a water-soluble anthraquinone (B42736) dye, presents a viable and cost-effective option as a tracer for visualizing and quantifying fluid flow in microfluidic devices. Its distinct blue color allows for straightforward optical tracking without the need for specialized fluorescence microscopy, making it an accessible tool for a wide range of microfluidic applications, including flow pattern visualization, velocity measurements, and mixing analysis. These application notes provide a comprehensive guide to the properties, preparation, and use of this compound in microfluidic systems.

Physicochemical and Spectroscopic Properties

This compound is an anionic dye with good water solubility, a key requirement for aqueous-based microfluidic studies.[1] While primarily used in the textile and cosmetic industries, its properties make it suitable for microfluidic flow tracing.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound[4]
CI Number 62045[4]
CAS Number 4368-56-3[5]
Molecular Formula C₂₀H₁₉N₂NaO₅S[6]
Molecular Weight 422.43 g/mol [6]
Appearance Dark blue powder[6]
Solubility in Water 50 mg/L (pure dye)[6]
log Pow 3.66[6]

Table 2: Spectroscopic Properties of this compound

ParameterValueReference
λmax (in water) ~575 nm, ~637 nm[7]
Appearance in Solution Blue[2]

Key Advantages and Limitations

Advantages:

  • Cost-effective: Readily available and less expensive than many fluorescent tracer dyes.

  • Visible Spectrum: Allows for visualization with standard bright-field microscopy, eliminating the need for a fluorescence microscope.

  • Good Water Solubility: Easily dissolves in aqueous buffers commonly used in microfluidics.[1]

  • High Color Intensity: Provides good contrast for clear flow visualization.

Limitations:

  • Limited Photostability Data: While anthraquinone dyes are generally photostable, specific data for this compound under continuous microscopic illumination is scarce.[8]

  • Lack of Fluorescence: Not suitable for applications requiring the high sensitivity of fluorescence detection.

  • Potential for Adsorption: As an anionic dye, it may interact with positively charged surfaces within a microfluidic device, potentially altering flow profiles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (technical grade or higher)[9]

  • Deionized (DI) water or appropriate buffer (e.g., PBS)

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution (1 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Dissolve the powder in 10 mL of DI water or buffer in a sterile container.

    • Vortex or sonicate until the dye is completely dissolved. The solution will be a deep blue color.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the stock solution at 4°C, protected from light. Aqueous solutions are reported to be stable for up to 4 hours at room temperature.[6] For longer-term storage, aliquoting and freezing (-20°C) is recommended.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in the desired experimental buffer.

    • Typical concentrations for flow visualization range from 10 to 100 µg/mL, depending on the channel depth and desired contrast.

    • For initial experiments, a concentration of 50 µg/mL is recommended.

    • Ensure the working solution is well-mixed before introduction into the microfluidic device.

G Protocol 1: Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 10 mg this compound dissolve Dissolve in 10 mL DI Water/Buffer weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix filter_stock Filter (0.22 µm Syringe Filter) mix->filter_stock store Store at 4°C (Protected from Light) filter_stock->store dilute Dilute Stock Solution in Buffer store->dilute Use Aliquot concentration Target Concentration (e.g., 50 µg/mL) dilute->concentration mix_working Mix Thoroughly concentration->mix_working use Ready for Microfluidic Experiment mix_working->use

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Flow Visualization in a PDMS Microfluidic Device

Materials:

  • PDMS microfluidic device

  • Syringe pumps

  • Tubing with appropriate connectors

  • This compound working solution (e.g., 50 µg/mL)

  • Experimental buffer (without dye)

  • Inverted microscope with a color camera

Procedure:

  • Device Preparation:

    • Prime the microfluidic device with the experimental buffer to remove any air bubbles.

    • Ensure a leak-free connection between the tubing and the device inlets.

  • Flow Introduction:

    • Load one syringe with the this compound working solution and another with the plain experimental buffer.

    • Connect the syringes to the respective inlets of the microfluidic device.

    • Set the desired flow rates on the syringe pumps. For a simple co-flow experiment, start with equal flow rates (e.g., 1 µL/min).

  • Imaging:

    • Place the microfluidic device on the microscope stage.

    • Using bright-field illumination, focus on the microchannels.

    • Acquire images or videos of the fluid flow. The interface between the blue dye stream and the clear buffer stream will be visible.

    • For dynamic studies, such as mixing, record a time-lapse series.

  • Data Analysis:

    • The acquired images can be analyzed using software like ImageJ or MATLAB.

    • The width of the dye stream can be measured to study diffusion and mixing.

    • For velocity measurements, particle image velocimetry (PIV) can be performed if the flow is seeded with tracer particles, with this compound providing background contrast.

G Protocol 2: Flow Visualization Workflow cluster_prep Device Preparation cluster_flow Flow Introduction cluster_imaging Imaging and Analysis prime Prime Device with Buffer connect Connect Tubing to Inlets prime->connect load_dye Load Syringe with Dye Solution connect->load_dye load_buffer Load Syringe with Buffer connect->load_buffer set_flow Set Flow Rates on Pumps load_dye->set_flow load_buffer->set_flow place_microscope Place on Microscope Stage set_flow->place_microscope focus Focus on Microchannels place_microscope->focus acquire Acquire Images/Videos focus->acquire analyze Analyze Data (e.g., ImageJ) acquire->analyze

Caption: Experimental workflow for flow visualization using this compound.

Protocol 3: Preliminary Cytotoxicity Assessment

This protocol provides a basic framework for assessing the potential cytotoxicity of this compound on a mammalian cell line within a microfluidic device.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Microfluidic cell culture device

  • This compound working solutions at various concentrations (e.g., 1, 10, 50, 100 µg/mL) in cell culture medium

  • Live/Dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Culture cells in the microfluidic device according to the device-specific protocol until they adhere and reach a desired confluency.

  • Dye Exposure:

    • Prepare different concentrations of this compound in the cell culture medium. Include a control group with medium only.

    • Perfuse the microfluidic channels with the respective dye solutions or control medium.

    • Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Staining and Imaging:

    • After the incubation period, wash the channels with fresh culture medium to remove the this compound.

    • Introduce the Live/Dead staining solution into the channels according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the live (green) and dead (red) stains.

  • Analysis:

    • Count the number of live and dead cells in multiple fields of view for each condition.

    • Calculate the percentage of viable cells for each concentration of this compound and compare it to the control group.

    • Plot the cell viability as a function of this compound concentration to determine the cytotoxic effect.

Data Presentation

Table 3: Estimated and Comparative Properties of Tracer Dyes

PropertyThis compound (Estimated)FluoresceinRhodamine B
Diffusion Coefficient (x 10⁻¹⁰ m²/s in water) ~3-5*4.254.14
Photostability Generally good (Anthraquinone class)ModerateGood
Quantum Yield N/A (non-fluorescent)0.950.31
Toxicity Low for short-term cosmetic useLowModerate
Primary Detection Method Bright-field MicroscopyFluorescence MicroscopyFluorescence Microscopy

*Note: The diffusion coefficient for this compound has not been experimentally determined in the literature for microfluidic applications. This value is an estimation based on molecules of similar molecular weight.

Concluding Remarks

This compound serves as a practical and economical tracer dye for a variety of qualitative and quantitative fluid flow studies in microfluidics. Its use with standard bright-field microscopy lowers the barrier to entry for researchers without access to specialized fluorescence imaging equipment. While further characterization of its photostability and biocompatibility in microfluidic contexts is warranted, the protocols provided here offer a solid foundation for its successful implementation in visualizing and analyzing microscale fluid dynamics. When conducting cell-based assays, it is crucial to perform preliminary cytotoxicity tests to determine the appropriate concentration range for the specific cell line and experimental duration.

References

Application Notes and Protocols for Protein Gel Staining Using Coomassie Brilliant Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dye Nomenclature: The term "Acid Blue" refers to a class of acidic dyes. For protein gel electrophoresis, the most widely used stains are Coomassie Brilliant Blue R-250 (Colour Index No. 42660; also known as Acid Blue 83) and Coomassie Brilliant Blue G-250 (Colour Index No. 42645; also known as Acid Blue 90)[1][2][3][4]. The user's query for "Acid Blue 62" (Colour Index No. 62045) refers to a different dye, an anthraquinone (B42736) colorant not typically used for protein visualization in electrophoresis[5]. This document will focus on the established and validated protocols for Coomassie Brilliant Blue R-250 and G-250.

Introduction and Application

Coomassie Brilliant Blue (CBB) staining is a widely adopted, sensitive, and straightforward method for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). The dyes, CBB R-250 and G-250, are anionic triphenylmethane (B1682552) dyes that form non-covalent complexes with proteins. This method is a cornerstone in proteomics and molecular biology for assessing protein purity, determining molecular weight, and for the identification of proteins. Due to its compatibility with downstream applications like mass spectrometry, Coomassie staining remains a preferred technique in many research laboratories.

Mechanism of Staining

The staining mechanism relies on the electrostatic and Van der Waals interactions between the dye molecules and the protein. In an acidic solution, the sulfonic acid groups of the Coomassie dye are negatively charged and bind to the positively charged amine groups of basic amino acids (primarily arginine, lysine, and histidine) and to hydrophobic residues within the protein. This binding event causes a conformational change in the dye, shifting its absorbance maximum and changing its color from a reddish-brown to a brilliant blue. The G-250 variant is often used in a "colloidal" formulation, where the dye forms larger aggregates that are less likely to penetrate the gel matrix, resulting in lower background staining and often eliminating the need for a destaining step.

Quantitative Data Summary

The two forms of Coomassie Brilliant Blue, R-250 and G-250, offer different levels of sensitivity and are used in distinct protocols. The following table summarizes their key quantitative characteristics.

FeatureCoomassie Brilliant Blue R-250Coomassie Brilliant Blue G-250 (Colloidal)Silver Staining (for comparison)
Detection Limit ~30-100 ng per band~8-25 ng per band~0.1-1 ng per band
Linear Dynamic Range GoodWideLow
Protocol Time Hours to overnight (staining & destaining)~1-2 hours (minimal to no destaining)Long and complex
Mass Spectrometry Compatibility YesYesLimited compatibility
Reproducibility Moderate (destaining variability)HighLow

Experimental Protocols

Protocol 1: Standard Staining with Coomassie Brilliant Blue R-250

This is a traditional and widely used method that thoroughly stains both the gel and the proteins, requiring a subsequent destaining step to visualize the protein bands.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol (B129727), 10% (v/v) Acetic Acid.

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Gel Storage Solution: 7% (v/v) Acetic Acid.

Procedure:

  • Fixation (Optional but Recommended): After electrophoresis, place the gel in a clean container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 15-30 minutes. This step helps to precipitate the proteins within the gel matrix.

  • Staining: Decant the fixing solution and add enough Staining Solution to fully immerse the gel. Incubate on a gentle orbital shaker for at least 1 hour. For gels thicker than 1 mm, or for very low protein amounts, staining can be extended to several hours or overnight.

  • Destaining: Pour off the staining solution (it can be saved and reused a few times). Add Destaining Solution and agitate gently. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory tissue or foam in the destaining container can help absorb the excess dye.

  • Final Wash & Storage: Once the desired band clarity is achieved, wash the gel in deionized water for 10-15 minutes. The gel can then be imaged or stored in the Gel Storage Solution at 4°C.

Protocol 2: Colloidal Staining with Coomassie Brilliant Blue G-250

This method uses a colloidal dispersion of CBB G-250, which primarily stains the proteins and not the gel matrix, thus reducing or eliminating the need for destaining.

Materials:

  • Staining Solution (Colloidal): Commercially available ready-to-use solutions are recommended (e.g., Bio-Safe™ Coomassie Stain, SimplyBlue™ SafeStain). Alternatively, a lab-prepared solution can be made containing CBB G-250, phosphoric acid, methanol (or ethanol), and ammonium (B1175870) sulfate.

  • Wash Solution: Deionized water.

Procedure:

  • Post-Electrophoresis Wash: After electrophoresis, rinse the gel 2-3 times with deionized water for 5 minutes each to remove SDS and buffer salts, which can interfere with staining.

  • Staining: Decant the water and add enough Colloidal Staining Solution to cover the gel. Incubate on a gentle shaker for 1 hour at room temperature. Protein bands should start to become visible within 15-20 minutes.

  • Wash (Optional Destain): Pour off the staining solution. Wash the gel with deionized water for 1-2 hours. Replacing the water several times will increase the contrast between the stained bands and the background. For the clearest background, the gel can be left washing in water overnight.

  • Imaging and Storage: The gel can be imaged directly. For long-term storage, keep the gel in deionized water at 4°C.

Visualized Workflows and Diagrams

General Protein Electrophoresis Workflow

G General Protein Electrophoresis Workflow cluster_prep Sample Preparation cluster_page Electrophoresis cluster_vis Visualization Sample Protein Sample Lysate Cell Lysis & Extraction Sample->Lysate Quant Protein Quantification Lysate->Quant Denature Denaturation & Reduction (SDS & DTT/β-ME) Quant->Denature Load Load Sample onto Polyacrylamide Gel Denature->Load Run Run SDS-PAGE Load->Run Stain Stain Gel (e.g., Coomassie) Run->Stain Destain Destain Gel (if required) Stain->Destain Image Image & Analyze Destain->Image

Caption: Overview of the protein electrophoresis and visualization process.

Standard vs. Colloidal Staining Protocol

G Comparison of Coomassie Staining Protocols cluster_r250 Standard R-250 Protocol cluster_g250 Colloidal G-250 Protocol Start Gel After Electrophoresis Fix_R Fixation (30 min) Start->Fix_R Traditional Method Wash_G Wash in Water (15 min) Start->Wash_G Rapid Method Stain_R Stain in R-250 Solution (1-2 hours) Fix_R->Stain_R Destain_R Destain Repeatedly (2+ hours) Stain_R->Destain_R Image_R Image Gel Destain_R->Image_R Stain_G Stain in Colloidal G-250 (1 hour) Wash_G->Stain_G Destain_G Wash in Water (Optional, 1-2 hours) Stain_G->Destain_G Image_G Image Gel Destain_G->Image_G

Caption: Workflow comparison between standard and colloidal staining.

Mechanism of Coomassie Dye Binding

G Mechanism of Coomassie Dye-Protein Interaction Protein Protein in Gel (+ charged residues) Interaction Electrostatic & Van der Waals Forces Protein->Interaction Dye Anionic Coomassie Dye (Acidic Solution) Dye->Interaction Complex Stable Dye-Protein Complex (Intense Blue Color) Interaction->Complex

Caption: Simplified diagram of the dye-protein binding mechanism.

References

Application Notes and Protocols for the Use of Acid Blue 62 in the Dyeing of Wool, Polyamide, and Silk Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Ref: AB62-DYE-WPNS-V1.0

Introduction

Acid Blue 62 is an anthraquinone-based acid dye known for its vibrant blue hue and is widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Its water-soluble nature is due to the presence of sulfonic acid groups, which also facilitate its binding to fibers.[2] The dyeing process operates under acidic conditions, where a low pH environment enables the formation of strong ionic bonds between the anionic dye molecules and the protonated amino groups present in the fiber polymer chains.[2][3] This interaction, supplemented by hydrogen bonds and van der Waals forces, results in good color yield, although wet fastness properties can vary depending on the substrate and after-treatment processes.[4] These notes provide detailed protocols for the application of this compound, a summary of its performance characteristics, and a visualization of the underlying dyeing mechanism.

Product Information

  • C.I. Name: this compound

  • CAS Number: 4368-56-3

  • Chemical Formula: C₂₀H₁₉N₂NaO₅S

  • Molecular Weight: 422.43 g/mol

  • Appearance: Dark blue powder

  • Solubility: Soluble in water and ethanol

Quantitative Data Summary

The following tables summarize the key dyeing parameters and fastness properties of this compound on wool, polyamide, and silk fabrics.

Table 1: Recommended Dyeing Parameters for this compound

ParameterWoolPolyamide (Nylon)Silk
pH of Dyebath 3.5 - 5.5 (Weakly Acidic)4.0 - 6.0 (Weakly Acidic)4.0 - 5.0 (Weakly Acidic)
Dyeing Temperature 85 - 100°C (Simmer, do not boil)95 - 100°C80 - 85°C (Do not exceed 85°C)
Dyeing Time 30 - 60 minutes at temperature45 - 60 minutes at temperature30 - 45 minutes at temperature
Acid Source Acetic Acid (White Vinegar) or Citric AcidAcetic Acid or Formic AcidAcetic Acid (White Vinegar) or Citric Acid
Auxiliaries Glauber's Salt (Leveling Agent)Anionic or Amphoteric Leveling AgentsSynthetic Tannin (Fixing Agent for improved fastness)

Table 2: Colorfastness Properties of this compound (Graded on a 1-5 Scale, where 5 is best)

Fastness PropertyWoolPolyamide (Nylon)Silk
Light Fastness 5Good (General)4-5
Washing Fastness (Fading) 2-3Moderate (General)2-3
Washing Fastness (Staining) 2-3Moderate (General)N/A
Perspiration Fastness 3-4Good (General)Moderate (Improved with fixing agents)

Experimental Protocols: Immersion Dyeing

These protocols describe a standard laboratory-scale stove-top immersion dyeing method. All safety precautions, including wearing gloves, an apron, and eye protection, should be followed. Use dedicated utensils and pots for dyeing that will not be used for food preparation.

  • Pre-treatment: Begin by scouring the wool fabric or yarn in hot water with a neutral detergent (like Synthrapol) to remove any oils or impurities. Rinse thoroughly and leave the material wet.

  • Dye Bath Preparation:

    • Fill a stainless steel or enamel pot with enough warm water for the fabric to move freely.

    • Calculate the required amount of this compound dye powder. For a medium shade, use 1.5-2% of the dry weight of the fabric (WOF). For darker shades, this can be increased up to 4% WOF.

    • In a separate container, pre-dissolve the dye powder in a cup of hot water and stir until fully dissolved. Add this concentrated solution to the main dye pot.

  • Dyeing Process:

    • Add the wet wool to the dye bath.

    • Slowly and gradually raise the temperature to a simmer (approximately 85-95°C). Avoid rapid temperature changes and boiling to prevent felting of the wool.

    • After 10 minutes, add the acid. Use approximately 1/4 cup (65 mL) of white vinegar or 1 tablespoon of citric acid per pound (454 g) of fiber. Pour it into the bath without pouring directly onto the fabric.

    • Maintain the simmer and stir gently and intermittently for 30-60 minutes.

  • Cooling and Rinsing:

    • Allow the dye bath to cool down slowly to room temperature. This is critical to prevent shock and felting.

    • Once cool, remove the wool and rinse with warm water until the water runs clear. A final rinse with a small amount of neutral detergent can help remove any unfixed dye.

  • Drying: Gently squeeze out excess water (do not wring) and air dry away from direct sunlight.

  • Pre-treatment: Wash the polyamide fabric in hot water with a detergent to remove any finishes or dirt. Rinse well and leave wet.

  • Dye Bath Preparation:

    • Prepare the dye bath as described in step 4.1.2. The amount of dye required will be similar (1.5-2% WOF for a medium shade).

    • Optionally, add a commercial leveling agent according to the manufacturer's instructions to ensure even color, as acid dyes can strike polyamide rapidly.

  • Dyeing Process:

    • Add the wet polyamide fabric to the dye pot.

    • Raise the temperature to a simmer (95-100°C).

    • Add the acid (white vinegar or citric acid) as described in step 4.1.3.

    • Maintain the temperature and stir frequently for 45-60 minutes to ensure even dye penetration.

  • Rinsing and Drying:

    • The dye bath can be allowed to cool or the fabric can be carefully removed while hot.

    • Rinse in warm water, then cool, until the water runs clear.

    • Wash with a neutral detergent and rinse again. Air dry or tumble dry on a low setting.

  • Pre-treatment: Pre-wash the silk in warm water with a neutral pH detergent. Soaking the silk in a solution of water and vinegar prior to dyeing can enhance dye uptake. Rinse and gently squeeze out excess water.

  • Dye Bath Preparation:

    • Prepare the dye bath as described in step 4.1.2.

  • Dyeing Process:

    • Add the wet silk to the dye bath.

    • Slowly heat the dye bath to a temperature of 80-85°C. Crucially, do not exceed 85°C , as higher temperatures can damage the luster and handle of the silk.

    • Add the acid (white vinegar or citric acid) as described in step 4.1.3.

    • Maintain the temperature, stirring gently and constantly for 30-45 minutes.

  • Post-treatment and Rinsing:

    • Let the dye bath cool completely.

    • Remove the silk and rinse with lukewarm water until the water is clear.

    • To improve wet fastness, a post-treatment with a synthetic tannin-based fixing agent can be performed according to the manufacturer's protocol.

  • Drying: Gently roll the silk in a towel to remove excess water and hang to air dry away from direct heat or sunlight.

Visualizations

The fundamental mechanism for dyeing protein and polyamide fibers with acid dyes is an ionic interaction in an acidic environment.

Dyeing_Mechanism cluster_fiber Fiber Polymer cluster_dye Dye Molecule cluster_result Dyed Fiber Fiber_Initial Amine Group (-NH₂) Fiber_Protonated Protonated Amine Group (-NH₃⁺) Dyed_Fiber Ionic Bond Formation (-NH₃⁺ ⁻O₃S-) Fiber_Protonated->Dyed_Fiber Ionic Attraction Dye This compound (Anionic Sulfonate Group, -SO₃⁻) Dye->Dyed_Fiber Ionic Attraction Acid Acidic Condition (H⁺) Acid->Fiber_Initial Protonation Dyeing_Workflow A 1. Fiber Preparation (Scouring & Wetting) C 3. Immersion Dyeing A->C B 2. Dye Bath Preparation (Dissolve Dye & Water) B->C D 4. Add Acid (Vinegar / Citric Acid) C->D After initial heating E 5. Heat & Agitate (Maintain Temp & Time) D->E F 6. Cooling E->F Process complete G 7. Rinsing & Washing F->G H 8. Drying G->H

References

Application Notes and Protocols for the Biotransformation of Acid Blue 62 by Laccase Enzymes for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic biotransformation of the anthraquinonic dye Acid Blue 62 using laccase. The information is intended to guide researchers in setting up and evaluating the efficacy of laccase-based systems for the treatment of dye-contaminated wastewater.

Introduction

Synthetic dyes, such as this compound, are significant environmental pollutants released from various industries, including textiles.[1] These dyes are often toxic, potentially carcinogenic, and persistent in the environment.[2][3] Enzymatic bioremediation using laccases (EC 1.10.3.2) offers a promising, environmentally friendly alternative to conventional physicochemical wastewater treatment methods.[1][2] Laccases are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including synthetic dyes, coupled with the reduction of molecular oxygen to water.[3] This process can lead to the decolorization and detoxification of dye-containing effluents.[3][4]

This application note details the materials, methods, and data interpretation for the laccase-mediated biotransformation of this compound.

Quantitative Data Summary

The efficiency of laccase-mediated decolorization of this compound is influenced by several factors, including pH, temperature, enzyme concentration, and substrate concentration. The following tables summarize key quantitative data from published studies.

Table 1: Optimal Conditions for Laccase Activity on this compound

ParameterOptimal ValueSource
pH5.3[2]
Temperature30 °C[2]

Table 2: Kinetic Parameters of Laccase for this compound

Laccase SourceKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)kcat/Km (s-1·M-1)Source
Bacillus subtilis CotA296 ± 491.3 ± 0.91.4 ± 0.64.7 x 103[3]
Cerrena unicolorNot specifiedNot specifiedNot specifiedNot specified[2]

Table 3: Decolorization Efficiency of this compound by Laccase

Laccase SourceInitial Dye ConcentrationDecolorization (%)TimeConditionsSource
Cerrena unicolor113.6 µM984 days (continuous)pH 5.3, 30 °C, Enzyme Membrane Reactor[2][5]

Experimental Protocols

Detailed protocols for key experiments are provided below. These protocols are based on established methodologies and can be adapted to specific laboratory conditions.

Protocol 1: Laccase Activity Assay

This protocol describes the determination of laccase activity using a common substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

  • Laccase enzyme solution

  • ABTS solution (2 mM in 100 mM phosphate-citrate buffer, pH 4.0)[6]

  • 100 mM Phosphate-citrate buffer (pH 4.0)[6]

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Equilibrate the spectrophotometer and reagents to the desired assay temperature (e.g., 25 °C).[6]

  • In a 1 mL cuvette, mix 950 µL of the ABTS solution with 50 µL of the laccase enzyme solution.

  • Immediately start monitoring the increase in absorbance at 420 nm for 5-10 minutes.[6][7]

  • Record the linear rate of change in absorbance per minute (ΔA420/min).

  • Calculate the laccase activity using the Beer-Lambert law. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[6] The molar extinction coefficient for the ABTS cation radical at 420 nm is 36,000 M-1cm-1.[6]

Calculation:

Activity (U/mL) = (ΔA420/min) / (ε * l) * (Vtotal / Venzyme) * 106

Where:

  • ε = Molar extinction coefficient of ABTS cation radical (36,000 M-1cm-1)

  • l = Path length of the cuvette (typically 1 cm)

  • Vtotal = Total volume of the reaction mixture (mL)

  • Venzyme = Volume of the enzyme solution (mL)

Protocol 2: Biotransformation of this compound

This protocol outlines the procedure for the decolorization of this compound using laccase in a batch reactor.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Laccase enzyme solution of known activity

  • 0.1 M Phosphate-citrate buffer (pH 5.3)[2]

  • Spectrophotometer or HPLC system

  • Incubator shaker

Procedure:

  • Prepare a reaction mixture containing the desired final concentration of this compound (e.g., 50-100 µM) in phosphate-citrate buffer (pH 5.3).[2]

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for 5 minutes.[2]

  • Initiate the reaction by adding a specific amount of laccase (e.g., 1-5 U/mL).

  • Incubate the reaction mixture at the optimal temperature with gentle shaking.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Monitor the decolorization by measuring the decrease in absorbance at the maximum wavelength of this compound (λmax = 637 nm).[2]

  • Alternatively, analyze the samples by HPLC to quantify the degradation of the parent dye and the formation of biotransformation products.[1]

  • Calculate the percentage of decolorization using the following formula:

Calculation:

Decolorization (%) = [(Ainitial - Afinal) / Ainitial] * 100

Where:

  • Ainitial = Initial absorbance of the dye solution

  • Afinal = Absorbance of the dye solution at a given time

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the biotransformation of this compound by laccase.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare Laccase Solution D Laccase Activity Assay (Protocol 1) A->D E Biotransformation Reaction (Protocol 2) A->E B Prepare this compound Solution B->E C Prepare Buffers C->D C->E F Spectrophotometric Analysis (Decolorization) E->F G HPLC/LC-MS Analysis (Degradation Products) E->G I Quantitative Data (Tables 1-3) F->I H Toxicity Assessment G->H J Mechanistic Pathway (Figure 2) G->J

Caption: Experimental workflow for laccase-mediated biotransformation of this compound.

Proposed Biotransformation Pathway

The enzymatic degradation of this compound by laccase involves complex oxidative reactions. A proposed mechanistic pathway suggests the formation of radical intermediates followed by coupling reactions.[3]

G AB62 This compound Radical Phenoxy Radical Intermediate AB62->Radical Laccase Oxidation Coupling Radical Coupling Radical->Coupling Products Biotransformation Products (e.g., azo-linked dimer) Coupling->Products

Caption: Proposed pathway for the biotransformation of this compound by laccase.

Conclusion

Laccase enzymes demonstrate significant potential for the bioremediation of wastewater contaminated with this compound. The protocols and data presented in this application note provide a framework for researchers to investigate and optimize this green technology. Further studies may focus on enzyme immobilization, the use of redox mediators to enhance degradation, and the analysis of biotransformation products and their residual toxicity to ensure a complete and safe treatment process.

References

Application of Acid Blue 62 in Semi-Permanent Hair Coloring Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 62, an anthraquinone-based colorant, is a water-soluble anionic dye utilized in the cosmetic industry for semi-permanent and temporary hair coloring products.[1][2][3] Its mechanism of action is based on the direct deposition of the dye molecules onto the hair shaft, where they are held in place by ionic bonds and other weak intermolecular forces.[4][5] Unlike oxidative (permanent) hair dyes, this compound does not require a chemical reaction with a developer (such as hydrogen peroxide) to impart color and does not penetrate deep into the cortex of the hair fiber.[4][6] This results in a gentle coloring process that typically lasts for several washes. The European Commission's Scientific Committee on Consumer Safety (SCCS) has deemed this compound safe for use in hair dye formulations at a maximum concentration of 0.5% in the finished product.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for formulation development, ensuring stability, and predicting performance.

PropertyValueReference
INCI NameThis compound[6]
Chemical NameSodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate[6]
C.I. NameC.I. 62045[2]
CAS Number4368-56-3[2]
Molecular FormulaC₂₀H₁₉N₂NaO₅S[7]
Molecular Weight422.43 g/mol [7]
AppearanceDark blue powder[2]
SolubilitySoluble in water[2]
Lightfastness (AATCC)3-5 (on a scale of 8)[2]
Maximum Approved Concentration0.5% in finished cosmetic product[7]

Mechanism of Action on Hair Fiber

The coloring mechanism of this compound is a non-oxidative process that involves the direct adsorption of the anionic dye molecules onto the positively charged sites of the hair keratin (B1170402) in an acidic environment. The process does not alter the natural melanin (B1238610) pigment of the hair.

G cluster_formulation Hair Dye Formulation (Acidic pH) cluster_hair Hair Fiber Acid_Blue_62 This compound (Anionic Dye) Positive_Sites Positively Charged Sites (e.g., -NH3+) Acid_Blue_62->Positive_Sites Ionic Bonding & van der Waals forces Cuticle Cuticle Cortex Cortex Cuticle->Cortex Keratin Keratin (Amphoteric Protein) Cortex->Keratin Keratin->Positive_Sites

Mechanism of this compound deposition on hair fiber.

Representative Formulation

The following table provides a representative formulation for a semi-permanent hair coloring gel incorporating this compound. The concentration of each ingredient can be optimized to achieve the desired viscosity, stability, and coloring performance.

IngredientINCI NameFunctionConcentration (% w/w)
Phase A
Deionized WaterAquaSolventq.s. to 100
ThickenerHydroxyethylcelluloseThickening Agent1.0 - 2.0
Chelating AgentDisodium EDTAStabilizer0.1 - 0.2
Phase B
This compoundThis compoundColorant0.1 - 0.5
SolventPropylene GlycolSolubilizer5.0 - 15.0
SurfactantCocamidopropyl BetaineWetting Agent1.0 - 5.0
Conditioning AgentCetrimonium ChlorideConditioning0.5 - 2.0
Phase C
pH AdjusterCitric AcidpH Regulatorq.s. to pH 3.5-5.5
PreservativePhenoxyethanol, EthylhexylglycerinPreservative0.5 - 1.0
FragranceParfumFragrance0.1 - 0.5

Experimental Protocols

The following protocols are designed for the evaluation of semi-permanent hair coloring formulations containing this compound.

Preparation of Hair Swatches

A standardized hair swatch preparation is crucial for reproducible results.

G Start Start: Obtain Virgin Hair Swatches Wash Wash with a clarifying shampoo Start->Wash Rinse Rinse thoroughly with deionized water Wash->Rinse Dry Allow to air dry completely Rinse->Dry Weigh Record the initial weight of each swatch Dry->Weigh End End: Prepared Hair Swatches Weigh->End

Workflow for hair swatch preparation.

Methodology:

  • Source virgin, untreated human hair swatches of a consistent color and length.

  • Wash the hair swatches with a 10% solution of a clarifying shampoo (e.g., sodium laureth sulfate) to remove any residues.

  • Rinse the swatches thoroughly under running deionized water until the water runs clear.

  • Gently squeeze out excess water and allow the swatches to air dry completely at room temperature.

  • Once dry, record the initial weight of each hair swatch.

Hair Dyeing Protocol

This protocol outlines the application of the semi-permanent hair dye formulation to the prepared hair swatches.

Methodology:

  • Apply the hair dye formulation evenly to the pre-weighed, dry hair swatches, ensuring complete saturation. A typical application ratio is 2:1 (formulation to hair weight).

  • Allow the dye to process for the specified time, typically 20-30 minutes at room temperature.

  • Rinse the hair swatches with lukewarm water until the water runs clear.

  • Gently blot the swatches with a paper towel and allow them to air dry completely.

  • Once dry, weigh the hair swatches again to determine the dye uptake.

Evaluation of Color Fastness to Washing

This protocol is based on standardized methods such as AATCC Test Method 61 and ISO 105-C06 to assess the durability of the color.[8]

Methodology:

  • Measure the initial color of the dyed hair swatches using a spectrophotometer or colorimeter to obtain CIE Lab* values.

  • Prepare a standard shampoo solution (e.g., 10% sodium laureth sulfate (B86663) in deionized water).

  • Immerse the dyed hair swatches in the shampoo solution at a specified temperature (e.g., 40°C) and agitate for a set duration (e.g., 10 minutes).

  • Rinse the swatches thoroughly with deionized water and allow them to air dry.

  • Repeat the washing and drying cycle for a predetermined number of cycles (e.g., 1, 5, 10, and 15 washes).

  • After each specified number of cycles, measure the CIE Lab* values of the dried swatches.

  • Calculate the total color difference (ΔE*) after each set of washes using the following formula:

    ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    where ΔL, Δa, and Δb* are the differences in the L, a, and b* values before and after washing.

Stability Testing of the Formulation

Stability testing ensures the physical and chemical integrity of the hair dye formulation over time.

Methodology:

  • Package the formulation in the intended final packaging.

  • Store the samples under various conditions:

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

    • Freeze-thaw cycles: -10°C for 24 hours followed by 25°C for 24 hours (3-5 cycles).

  • At specified time points (e.g., 1, 2, and 3 months for accelerated; 3, 6, 9, and 12 months for real-time), evaluate the following parameters:

    • Physical: Appearance, color, odor, viscosity, and phase separation.

    • Chemical: pH and concentration of this compound (using a suitable analytical method like UV-Vis spectrophotometry).

Illustrative Performance Data

The following tables present illustrative quantitative data for a semi-permanent hair dye formulation containing 0.5% this compound. These values are provided as examples to demonstrate the application of the evaluation protocols.

Table 1: Colorimetric Analysis (CIE Lab) and Color Difference (ΔE) After Multiple Wash Cycles

Number of WashesLabΔE (vs. 0 Washes)
035.20-5.10-25.800.00
136.50-4.80-24.501.88
539.80-4.20-21.705.92
1043.10-3.50-18.9010.05
1546.50-2.90-16.2014.53

Table 2: Formulation Stability Data (Accelerated at 40°C)

Time (Months)pHViscosity (cP)AppearanceThis compound Concentration (%)
04.523500Homogeneous blue gel0.50
14.503450Homogeneous blue gel0.49
24.483400Homogeneous blue gel0.49
34.453350Homogeneous blue gel0.48

Logical Relationships in Formulation

The stability and performance of a semi-permanent hair dye formulation depend on the interplay of its components.

G Formulation Formulation Dye This compound Formulation->Dye Vehicle Water, Solvents Formulation->Vehicle Rheology_Modifier Thickeners Formulation->Rheology_Modifier Additives Surfactants, Conditioning Agents, Preservatives, pH Adjusters Formulation->Additives Performance Performance Stability Stability Dye->Performance Color Intensity Vehicle->Stability Homogeneity Rheology_Modifier->Performance Application Properties Additives->Performance Hair Feel, Color Retention Additives->Stability pH, Microbial Growth

Interrelationship of formulation components.

Conclusion

This compound is a viable and approved colorant for the formulation of semi-permanent hair dyes. Its performance is contingent on a well-designed formulation that considers pH, viscosity, and the inclusion of appropriate solvents and conditioning agents. The provided protocols offer a framework for the systematic evaluation of hair dye formulations containing this compound, enabling researchers and formulators to optimize product performance and ensure stability. Further research can focus on enhancing the wash fastness of this compound through the use of novel fixatives or delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Acid Blue 62 in phosphate (B84403) buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a water-soluble anthraquinone (B42736) dye.[1][2] Its chemical structure includes a sulfonic acid group, which imparts its solubility in aqueous solutions.[3][4] It is also soluble in ethanol.[5] The dye appears as a red-light blue or dark powder. Commercially, it is often used for dyeing materials like wool, nylon, and silk, typically in weakly acidic conditions (pH 3.5-5.5). One source indicates its solubility in water is 40 g/L at 90°C.

Q2: Why is my this compound precipitating or failing to dissolve in phosphate buffer?

Several factors can contribute to the poor solubility of this compound in a phosphate buffer, even though it is considered a water-soluble dye:

  • Incorrect pH: The ionization state of the sulfonic acid group on the dye molecule is crucial for solubility. If the pH of the buffer is too low, the sulfonic acid group may become protonated, reducing its polarity and decreasing solubility.

  • Buffer Concentration: High concentrations of phosphate salts can sometimes lead to a "salting-out" effect, where the dye is forced out of the solution, causing it to precipitate.

  • Low Temperature: Like many compounds, the solubility of this compound is temperature-dependent. Room temperature or colder buffer solutions may not be sufficient to dissolve the dye, especially at higher concentrations.

  • Aggregation: Dye molecules, particularly in high concentrations, can aggregate through forces like van der Waals interactions, which reduces their overall solubility.

Q3: What is the primary principle for solubilizing acidic dyes like this compound?

The primary principle for solubilizing acidic dyes is ensuring the ionization of their acidic functional groups, such as the sulfonic acid group (-SO₃H) present in this compound. When this group is deprotonated to its sulfonate form (-SO₃⁻), the molecule becomes a negatively charged ion, which is readily solvated by polar water molecules, leading to dissolution. This ionization is highly dependent on the pH of the solution.

Troubleshooting Guide: Precipitate or Poor Dissolution

This section provides a systematic approach to resolving solubility issues with this compound in phosphate buffer.

Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing and solving solubility problems.

G cluster_0 Start: this compound Fails to Dissolve cluster_1 Step 1: pH Optimization cluster_2 Step 2: Co-solvent Addition cluster_3 Step 3: Surfactant Use cluster_4 Step 4: Temperature Control cluster_5 End: Successful Dissolution start Precipitate Observed ph_check Is buffer pH optimized (e.g., pH 6.0-7.4)? start->ph_check adjust_ph Adjust buffer pH. Test a range from acidic to neutral. ph_check->adjust_ph No cosolvent_check Is solubility still low? ph_check->cosolvent_check Yes adjust_ph->cosolvent_check add_cosolvent Prepare a concentrated stock solution in a co-solvent (e.g., DMSO, Ethanol) and dilute. cosolvent_check->add_cosolvent Yes temp_check Is dissolution slow or incomplete? cosolvent_check->temp_check No surfactant_check Does precipitation occur upon dilution? add_cosolvent->surfactant_check add_surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the buffer before adding the dye solution. surfactant_check->add_surfactant Yes surfactant_check->temp_check No add_surfactant->temp_check heat_solution Gently warm the buffer (e.g., to 40-50°C) during dissolution. Cool to working temperature. temp_check->heat_solution Yes end Solubility Achieved temp_check->end No heat_solution->end

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Method 1: Optimize the pH of the Phosphate Buffer

Adjusting the pH is the first and most critical step. Since this compound is an acid dye, maintaining a pH that ensures the sulfonic acid group is ionized is essential for solubility. While it is used in acidic baths for dyeing, for creating a stable solution for assays, a neutral or slightly acidic pH is often optimal.

G cluster_0 Low pH (Protonated) cluster_1 Optimal pH (Deprotonated) node_low_ph R-SO₃H node_high_ph R-SO₃⁻ node_low_ph->node_high_ph Increase pH label_low_ph Less Soluble node_high_ph->node_low_ph Decrease pH label_high_ph More Soluble

Caption: Effect of pH on the ionization and solubility of this compound.

Data Presentation: Recommended pH Screening Range
Buffer pHExpected Ionization StateRecommendation
3.5 - 5.5Partially to Mostly IonizedUsed for dyeing applications; may have limited solubility for stock solutions.
6.0 - 7.4Mostly to Fully IonizedRecommended starting range. Optimal for maximizing solubility in biological assays.
> 7.5Fully IonizedGenerally good for solubility, but check compound stability at higher pH.
Experimental Protocol: pH Optimization
  • Prepare Buffers: Prepare a series of phosphate buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4).

  • Dispense Dye: Weigh out an equal amount of this compound powder into separate tubes.

  • Add Buffer: Add the same volume of each respective pH buffer to the tubes to achieve the desired final concentration.

  • Mix: Vortex each tube vigorously for 1-2 minutes.

  • Observe: Visually inspect each tube for complete dissolution or the presence of precipitate. Use a spectrophotometer to measure absorbance at the dye's λmax to quantify the amount of dissolved dye.

Method 2: Use a Co-solvent to Create a Concentrated Stock Solution

If pH adjustment alone is insufficient, especially for high concentrations, using a water-miscible organic co-solvent is a standard technique. Co-solvents work by reducing the polarity of the aqueous solution, which lowers the energy required to create a cavity for the non-polar parts of the dye molecule.

G cluster_0 Water molecules exclude the dye cluster_1 Co-solvent molecules interact with both dye and water compound Dye cosolvent Co-solvent compound->cosolvent a b c d e f g cosolvent->g h cosolvent->h i cosolvent->i water_cluster

Caption: Co-solvents bridge the polarity gap between the dye and water.

Data Presentation: Common Co-solvents
Co-solventRecommended Starting Stock Conc.Max Final Conc. in AssayNotes
Dimethyl Sulfoxide (DMSO)10-20 mM< 0.5%A powerful solvent for many organic molecules. Ensure final concentration is not toxic to cells.
Ethanol10-20 mM< 1.0%This compound is known to be soluble in ethanol.
Polyethylene Glycol 400 (PEG 400)10-20 mM< 2.0%A less toxic polyol co-solvent.
Experimental Protocol: Co-solvent Stock Preparation
  • Weigh Dye: Accurately weigh the desired amount of this compound powder.

  • Add Co-solvent: Add the calculated volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dissolve: Vortex vigorously. If needed, use a brief sonication (5-10 minutes) to ensure complete dissolution.

  • Dilute: Perform a serial dilution of the stock solution into the pH-optimized phosphate buffer to reach the final working concentration. Important: Add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that can cause precipitation.

Method 3: Employ Surfactants for Micellar Solubilization

If the dye precipitates upon dilution of a co-solvent stock into the buffer, a surfactant may be required. Non-ionic surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic parts of the dye can be encapsulated within these micelles, increasing its apparent solubility.

Data Presentation: Recommended Non-ionic Surfactants
SurfactantTypical Concentration RangeNotes
Tween® 800.01% - 0.1% (w/v)Commonly used in biological applications.
Pluronic® F-680.02% - 0.2% (w/v)Another biocompatible surfactant.
Triton™ X-1000.01% - 0.1% (v/v)Effective, but may interfere with some cellular assays.
Experimental Protocol: Surfactant-aided Dissolution
  • Prepare Buffer with Surfactant: Add the chosen surfactant directly to your pH-optimized phosphate buffer and mix until it is fully dissolved.

  • Prepare Dye Stock: Create a concentrated stock of this compound in a suitable co-solvent as described in Method 2.

  • Dilute into Surfactant Buffer: Slowly add the dye stock solution dropwise into the surfactant-containing phosphate buffer while vortexing. The pre-dissolved surfactant will help stabilize the dye molecules as they are diluted.

Method 4: Utilize Temperature to Aid Dissolution

Gently heating the buffer can increase the rate and extent of dissolution.

Experimental Protocol: Dissolution with Heat
  • Warm Buffer: Gently warm the pH-optimized phosphate buffer to 40-50°C. Do not boil, as this could degrade the dye or buffer components.

  • Add Dye: While stirring, slowly add the this compound powder or co-solvent stock solution to the warm buffer.

  • Mix: Continue stirring until the dye is fully dissolved.

  • Cool: Allow the solution to cool to your experimental working temperature before use. Visually inspect the cooled solution to ensure the dye does not precipitate.

Summary and Best Practices

  • Start with pH: Always begin by optimizing the pH of your phosphate buffer to the 6.0-7.4 range.

  • Use a Co-solvent for Stocks: For concentrations above what is soluble in buffer alone, prepare a high-concentration stock in DMSO or ethanol.

  • Add Stock to Buffer: Always add the concentrated stock solution to the larger volume of buffer, not the other way around. Mix continuously during addition.

  • Consider Surfactants: If precipitation occurs upon dilution, pre-dissolving a non-ionic surfactant like Tween® 80 in the buffer can be highly effective.

  • Use Gentle Heat: Warming the solution can be a useful aid, but always cool it back to the working temperature to confirm stability.

References

Preventing precipitation of Acid Blue 62 during histological staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Acid Blue 62 during histological staining procedures.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound can manifest as crystalline deposits on the tissue section or as a cloudy staining solution, leading to artifacts and obscuring cellular details. This guide provides a systematic approach to identify and resolve common causes of precipitation.

Problem: Precipitate observed in the staining solution or on the tissue section.

Possible Cause Recommended Solution
Solution Instability 1. Prepare Fresh Staining Solution: this compound solutions can degrade over time. Prepare the staining solution fresh for each use. Aqueous solutions may show approximately 5% degradation in 8 days[1]. 2. Filter the Solution: Before use, filter the staining solution through a 0.22 µm or 0.45 µm filter to remove any undissolved dye particles or aggregates.
Incorrect Solvent/Buffer 1. Use Deionized or Distilled Water: Tap water may contain minerals and ions that can react with the dye and cause it to precipitate. Always use high-purity water for preparing staining solutions. 2. Optimize Buffer System: If using a buffer, ensure it is compatible with this compound. Citrate (B86180) or acetate (B1210297) buffers are common in acidic staining protocols. Perform a small-scale test to check for precipitation when mixing the dye with the buffer.
Suboptimal pH 1. Adjust pH to the Weakly Acidic Range: For textile dyeing, this compound performs well in a weakly acidic bath with a pH of 3.5-5.5[2]. It is recommended to adjust the pH of your staining solution to this range using dilute acetic acid or a compatible buffer. 2. Monitor pH: Regularly check the pH of your staining solution, as carryover from previous steps can alter it.
High Dye Concentration 1. Lower Dye Concentration: While the aqueous solubility of this compound is approximately 50 g/L, this is likely a supersaturated concentration for histological staining[1]. Typical usage rates in other applications are between 0.0001% and 1.0% by weight[3]. Start with a lower concentration (e.g., 0.1-0.5%) and optimize for your specific application.
Temperature Effects 1. Maintain Consistent Room Temperature: Avoid drastic temperature fluctuations in the laboratory, as a decrease in temperature can reduce the solubility of the dye and lead to precipitation. 2. Gentle Warming: If precipitation occurs upon cooling, gently warm the solution to redissolve the dye before use. Ensure the solution is clear before applying it to the slides.
Interaction with Other Reagents 1. Thorough Rinsing: Ensure complete removal of reagents from previous steps (e.g., fixatives, buffers) by thoroughly rinsing the slides with the appropriate solvent before immersing them in the this compound staining solution. 2. Fixative Incompatibility: Certain fixatives may leave residual chemicals that can interact with the dye. While specific data for this compound is limited, some fixatives are known to affect staining with acid dyes[4]. If you suspect fixative incompatibility, consider switching to a different fixative (e.g., neutral buffered formalin) and ensure adequate post-fixation washing.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed check_solution Is the staining solution clear? start->check_solution filter_solution Filter the staining solution (0.22-0.45 µm). check_solution->filter_solution No check_ph Is the pH of the staining solution between 3.5 and 5.5? check_solution->check_ph Yes filter_solution->check_ph adjust_ph Adjust pH with dilute acetic acid or a compatible buffer. check_ph->adjust_ph No check_concentration Is the dye concentration optimized (e.g., 0.1-0.5%)? check_ph->check_concentration Yes adjust_ph->check_concentration lower_concentration Prepare a more dilute staining solution. check_concentration->lower_concentration No check_water Are you using deionized or distilled water? check_concentration->check_water Yes lower_concentration->check_water use_di_water Switch to deionized or distilled water for all solution preparations. check_water->use_di_water No check_rinsing Are slides thoroughly rinsed before staining? check_water->check_rinsing Yes use_di_water->check_rinsing improve_rinsing Improve rinsing steps to remove residual reagents. check_rinsing->improve_rinsing No evaluate_fixative Consider fixative compatibility. Test alternative fixatives. check_rinsing->evaluate_fixative Yes improve_rinsing->evaluate_fixative end_success Precipitation Resolved evaluate_fixative->end_success Problem Solved end_fail Issue Persists: Contact Technical Support evaluate_fixative->end_fail Problem Not Solved

A logical workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound staining solutions?

A1: It is highly recommended to use deionized or distilled water to prepare your staining solutions. This compound is soluble in water. Tap water often contains minerals and ions that can reduce the solubility of the dye and lead to the formation of precipitates.

Q2: What is the optimal pH for an this compound staining solution?

A2: Based on its application in the textile industry, a weakly acidic pH range of 3.5 to 5.5 is recommended for optimal performance of this compound. You can adjust the pH of your staining solution using dilute acetic acid or a suitable buffer system like citrate or acetate buffer.

Q3: Can I reuse my this compound staining solution?

A3: It is best practice to prepare fresh staining solutions for each staining run. Aqueous solutions of this compound may exhibit some degradation over several days. If you must store the solution, keep it in a well-closed container, protected from light, and filter it before each use to remove any precipitate that may have formed.

Q4: Does the type of tissue fixative affect this compound staining?

A4: The type of fixative can influence the staining characteristics of tissues. Some fixatives, like those containing picric acid (e.g., Bouin's solution), can improve the staining of acid dyes. However, inadequate removal of any fixative can lead to interactions with the dye. It is crucial to follow appropriate post-fixation washing protocols. If you consistently experience precipitation, consider evaluating different fixatives, such as neutral buffered formalin, and ensure thorough rinsing.

Q5: My this compound solution is clear, but I still see precipitate on my tissue sections. What could be the cause?

A5: If the staining solution itself is clear, the precipitation is likely occurring on the slide. This can be due to several factors:

  • Carryover of reagents: Inadequate rinsing after deparaffinization, rehydration, or buffer steps can introduce substances that cause the dye to precipitate locally on the tissue.

  • Local pH changes: The tissue itself can have a microenvironment with a different pH, which might cause the dye to become insoluble. Ensuring the staining solution is well-buffered can help mitigate this.

  • Interaction with tissue components: While less common, it is possible for the dye to interact with high concentrations of certain macromolecules in the tissue, leading to aggregation.

To address this, focus on meticulous rinsing between all steps of your staining protocol.

Experimental Protocols

Preparation of this compound Staining Solution (0.5% in 1% Acetic Acid)

  • Dissolving the Dye:

    • Weigh 0.5 g of this compound powder.

    • In a clean glass beaker, add the dye powder to 99 mL of deionized or distilled water.

    • Stir continuously with a magnetic stirrer until the dye is fully dissolved. Gentle warming (to no more than 40-50°C) can aid dissolution. Do not boil.

  • Acidification:

    • Once the dye is completely dissolved, slowly add 1 mL of glacial acetic acid to the solution while stirring.

    • Continue to stir for another 5-10 minutes.

  • Final Preparation:

    • Allow the solution to cool to room temperature.

    • Filter the solution using a 0.45 µm filter into a clean, labeled storage bottle.

General Staining Procedure for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.

    • Rehydrate through a graded series of ethanol:

      • 100% ethanol, 2 changes of 3 minutes each.

      • 95% ethanol, 2 changes of 3 minutes each.

      • 70% ethanol, 1 change of 3 minutes.

    • Rinse well in running tap water, followed by a final rinse in distilled water.

  • Staining:

    • Immerse slides in the filtered this compound staining solution for 1-5 minutes (time should be optimized).

  • Rinsing:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol:

      • 95% ethanol, 1 minute.

      • 100% ethanol, 2 changes of 2 minutes each.

    • Clear in xylene (or a xylene substitute) for 2 changes of 3 minutes each.

    • Mount with a permanent mounting medium.

References

Technical Support Center: Optimizing Anionic Dyes for Protein Gel Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided here focuses on the principles of protein gel staining using anionic dyes, with Coomassie Brilliant Blue (R-250 and G-250) as a well-documented example. The user's query specified "Acid Blue 62," an anthraquinone (B42736) dye primarily used in the textile industry. Currently, there is a lack of established protocols and specific data for the use of this compound in protein gel staining for research applications. The principles and troubleshooting steps outlined below are based on common protein staining techniques and may be applicable, but direct use of this compound for this purpose would require independent optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind protein staining with anionic dyes like Coomassie Brilliant Blue?

Anionic dyes, under acidic conditions, bind non-covalently to proteins. The binding is primarily with basic amino acid residues (like arginine, lysine, and histidine) and to a lesser extent with hydrophobic regions of the proteins. This interaction forms a dye-protein complex, resulting in a visible color change that allows for the visualization of protein bands against a clear background after a destaining step to remove excess dye from the gel matrix.

Q2: What is the difference between Coomassie R-250 and G-250?

Coomassie Brilliant Blue R-250 and G-250 are two chemical forms of a triphenylmethane (B1682552) dye. "R" in R-250 stands for a reddish tint in the blue, while "G" in G-250 indicates a greenish tint.[1] Colloidal Coomassie G-250 staining is generally considered more sensitive and can often be performed with a simpler destaining procedure, sometimes only requiring water.[2]

Q3: How much protein is needed for visualization with Coomassie Brilliant Blue?

The detection limit for Coomassie Brilliant Blue staining varies depending on the specific protein and the protocol used. Generally, for Coomassie R-250, the detection limit is around 100 ng per band.[3] More sensitive colloidal Coomassie G-250 formulations can detect as little as 3 to 10 ng of protein per band.[4][5]

Q4: Can I reuse the staining and destaining solutions?

Staining solution can sometimes be reused a few times, but it's important to filter it to remove any precipitates. However, with repeated use, Sodium Dodecyl Sulfate (SDS) can leach from the gels into the staining solution, which can interfere with dye binding and lead to fainter bands. Destaining solution can also be reused, and adding a piece of foam or paper towel to the destaining container can help absorb excess stain. For optimal and reproducible results, it is best to use fresh solutions.

Troubleshooting Guide

Issue 1: Weak or No Protein Bands

Possible Causes:

  • Insufficient protein loading: The amount of protein in the sample is below the detection limit of the stain.

  • Poor dye binding: Residual detergents (like SDS) in the gel can interfere with the interaction between the dye and the protein.

  • Protein diffusion: If the gel is left in water or a low-ionic-strength buffer for too long before fixation, smaller proteins can diffuse out of the gel matrix.

  • Over-destaining: Excessive destaining can remove the dye from the protein bands as well as the background.

Solutions:

  • Increase protein load: Concentrate your protein sample before loading or load a larger volume.

  • Ensure proper fixation: Use a fixing solution (typically containing methanol (B129727) and acetic acid) to precipitate the proteins within the gel and prevent diffusion.

  • Thoroughly wash the gel: Before staining, wash the gel with deionized water to help remove residual SDS.

  • Optimize destaining time: Monitor the gel during destaining and stop when the background is clear and the bands are distinct. If you over-destain, you can often restain the gel.

Issue 2: High Background Staining

Possible Causes:

  • Insufficient destaining: The destaining time was too short, or the volume of destaining solution was inadequate.

  • Contaminated staining solution: Old or repeatedly used staining solution can lead to higher background.

  • Residual SDS: High concentrations of SDS in the gel can cause a blue background.

  • Gel thickness: Thicker gels require longer destaining times.

Solutions:

  • Increase destaining time and volume: Continue destaining with fresh solution until the background is clear. Gentle agitation on a shaker can speed up the process.

  • Use fresh solutions: Prepare fresh staining and destaining solutions for best results.

  • Pre-wash the gel: A pre-wash with water before staining can help remove excess SDS.

  • Microwave destaining: For faster destaining, the gel can be briefly microwaved in the destaining solution, but this should be done with caution in a fume hood.

Issue 3: Smeared or Blurred Bands

Possible Causes:

  • Sample overload: Loading too much protein can cause the bands to smear.

  • Sample degradation: Proteins in the sample may have been degraded by proteases.

  • Incomplete denaturation: Proteins were not fully denatured before loading, leading to improper migration.

  • Electrophoresis issues: Problems with the gel polymerization, running buffer, or voltage can lead to poor separation.

Solutions:

  • Optimize protein load: Perform a dilution series to find the optimal amount of protein to load.

  • Use protease inhibitors: Add protease inhibitors to your sample buffer during protein extraction.

  • Ensure complete denaturation: Heat your samples in loading buffer containing SDS and a reducing agent (like β-mercaptoethanol or DTT) before loading.

  • Review electrophoresis protocol: Ensure that the gel was properly prepared and that the running conditions were appropriate for your proteins of interest.

Quantitative Data Summary

The following tables provide typical concentration ranges for components in Coomassie Brilliant Blue staining and destaining solutions. These should be optimized for your specific experimental conditions.

Table 1: Coomassie Brilliant Blue R-250 Staining and Destaining Solutions

Solution TypeComponentConcentration Range
Staining Solution Coomassie R-2500.1% - 0.25% (w/v)
Methanol30% - 50% (v/v)
Acetic Acid7.5% - 10% (v/v)
Destaining Solution Methanol5% - 45% (v/v)
Acetic Acid7.5% - 10% (v/v)

Table 2: Colloidal Coomassie Brilliant Blue G-250 Staining and Destaining Solutions

Solution TypeComponentTypical Concentration
Staining Solution Coomassie G-2500.02% - 0.1% (w/v)
Phosphoric Acid2% (w/v)
Ammonium Sulfate or Aluminum Sulfate10% (w/v) or 5% (w/v) respectively
Ethanol or Methanol10% - 20% (v/v)
Destaining Solution Water or 25% Methanol (v/v)As needed

Experimental Protocols

Protocol 1: Standard Coomassie Brilliant Blue R-250 Staining
  • Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of fixing solution (e.g., 40% methanol, 10% acetic acid) to fully submerge the gel. Gently agitate for at least 30 minutes.

  • Staining: Decant the fixing solution and add the Coomassie R-250 staining solution (e.g., 0.1% Coomassie R-250 in 40% methanol, 10% acetic acid). Incubate with gentle agitation for 1-2 hours at room temperature.

  • Destaining: Pour off the staining solution and add destaining solution (e.g., 30% methanol, 10% acetic acid). Gently agitate and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Storage: Once destained, the gel can be stored in a 7% acetic acid solution or in deionized water.

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining
  • Washing (Optional but Recommended): After electrophoresis, wash the gel with deionized water two to three times for 5-10 minutes each to remove residual SDS.

  • Staining: Add the colloidal Coomassie G-250 staining solution to the gel and incubate with gentle agitation. Staining time can range from 1 hour to overnight, depending on the desired sensitivity.

  • Destaining (if necessary): For many colloidal stains, destaining is not required. If the background is high, wash the gel with deionized water until the background is clear. For some formulations, a brief wash with 25% methanol may be necessary.

  • Storage: Store the gel in deionized water or a solution recommended by the manufacturer.

Visualizations

ExperimentalWorkflow cluster_electrophoresis SDS-PAGE cluster_staining Protein Staining prep Sample Preparation (Denaturation & Reduction) load Gel Loading prep->load run Electrophoresis (Protein Separation) load->run fix Fixation (e.g., Methanol/Acetic Acid) run->fix stain Staining (e.g., Coomassie Blue) fix->stain destain Destaining stain->destain wash Final Wash & Storage destain->wash visualize visualize wash->visualize Visualization & Image Acquisition

Caption: A typical workflow for protein analysis, from sample preparation and SDS-PAGE to staining and visualization.

TroubleshootingFlowchart cluster_weak Troubleshooting Weak Bands cluster_bg Troubleshooting High Background cluster_smear Troubleshooting Smeared Bands start Staining Issue Observed issue What is the primary issue? start->issue weak_bands Weak or No Bands issue->weak_bands Faint Signal high_bg High Background issue->high_bg Blue Background smeared Smeared Bands issue->smeared Poor Resolution check_load Increase Protein Load weak_bands->check_load check_fix Ensure Proper Fixation weak_bands->check_fix check_destain Reduce Destaining Time weak_bands->check_destain check_sds Wash Gel Before Staining (Remove SDS) weak_bands->check_sds increase_destain Increase Destaining Time/Volume high_bg->increase_destain optimize_load Optimize Protein Load smeared->optimize_load check_denature Ensure Complete Sample Denaturation smeared->check_denature check_ep Verify Electrophoresis Conditions smeared->check_ep fresh_solutions Use Fresh Staining/Destaining Solutions increase_destain->fresh_solutions pre_wash Pre-wash Gel to Remove SDS fresh_solutions->pre_wash

Caption: A logical flowchart to guide troubleshooting common issues encountered during protein gel staining.

References

Issues with batch-to-batch variability of Acid Blue 62 purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with batch-to-batch variability of Acid Blue 62 purity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in staining intensity and consistency between different lots of this compound. What could be the cause?

A1: Batch-to-batch variability in this compound is a known issue primarily due to differences in the synthesis and purification processes employed by various manufacturers.[1] This can lead to variations in the actual dye content, as well as the types and quantities of impurities present. Purity levels of this compound have been reported to range from as low as 53.4% to as high as 98.7%.[1]

Q2: What are the common impurities found in commercial preparations of this compound?

A2: Common impurities and excipients include:

  • Sodium Chloride: Often used in the "salting out" step during purification.[2]

  • Sodium Lignosulfonate: Used as a dispersing agent.[1]

  • Other Dyes: Side reactions during synthesis can lead to the formation of other dye molecules, such as azo dyes.[1]

  • Unreacted Starting Materials: Residual bromamine (B89241) acid and cyclohexylamine (B46788) may be present.

  • Solvents: Residual solvents like acetone (B3395972) may be found in the final product.

Q3: How can impurities in this compound affect our experimental results, particularly in drug development?

A3: Impurities can have a significant impact on experimental outcomes:

  • Alteration of Biological Activity: Unidentified impurities could possess their own biological activity, leading to unexpected or confounding results in cell-based assays or animal studies.

  • Assay Interference: Impurities like lignosulfonates, which are complex polyphenolic polymers, can interfere with various biological assays. They may interact with proteins or other cellular components, leading to false-positive or false-negative results.

  • Inconsistent Staining: The presence of other colored compounds will affect the hue and intensity of the stain, leading to unreliable and non-reproducible results in histology or other imaging applications.

  • Toxicity: Certain impurities may exhibit cytotoxicity, affecting cell viability and growth in culture.

Q4: We suspect our batch of this compound has low purity. How can we assess its quality in our lab?

A4: You can perform several analytical tests to assess the purity of your this compound batch. The most common methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These techniques can help you determine the relative purity and identify the presence of major impurities.

Troubleshooting Guides

Issue 1: Inconsistent or Weak Staining in Histology/Cell Imaging
Possible Cause Troubleshooting Step
Low Dye Content in the Batch Quantify the dye concentration using UV-Vis Spectrophotometry (see Experimental Protocol 1). Compare the absorbance of your current batch with a previous, well-performing batch at the same concentration.
Presence of Interfering Impurities Run an HPLC analysis (see Experimental Protocol 2) to check for the presence of significant impurity peaks that were not present in previous batches.
Incorrect Staining Protocol for the Batch Due to purity variations, the optimal staining concentration and time may differ between batches. Perform a titration of the dye concentration and a time-course experiment to re-optimize your staining protocol for the new batch.
pH of Staining Solution The pH of the staining solution can affect the binding of the dye. Ensure the pH is consistent with your established protocol. Some batches with different impurity profiles might require slight pH adjustments.
Issue 2: Unexpected Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Cytotoxicity from Impurities Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the new batch of this compound at the working concentration to rule out toxicity.
Biological Activity of Impurities If possible, fractionate the this compound sample using preparative HPLC to isolate the main dye component from the impurities. Test the biological activity of the purified dye and the impurity fractions separately.
Interference of Lignosulfonate Impurity Lignosulfonates are known to interact with proteins. If you suspect lignosulfonate contamination, consider pre-treating your dye solution with a protein precipitation agent and centrifuging to see if this mitigates the unexpected effects. Be aware this may also precipitate the dye.

Quantitative Data Summary

The following table summarizes the purity and composition of different batches of this compound as reported in the literature, illustrating the potential for batch-to-batch variability.

Batch Number Purity (%) Major Impurities/Excipients Reference
911000353.422.9% Sodium Chloride, Sodium Lignosulfonate (q.s. to 100%)
01515-200P-098.4Not specified
50298.7Not specified
Unknown (1978-1987)UnknownNot specified
Unknown (purity 40%)40Not specified

Experimental Protocols

Experimental Protocol 1: Purity Assessment by UV-Vis Spectrophotometry

Objective: To estimate the relative purity of an this compound batch by comparing its maximum absorbance to a reference standard or a previously characterized batch.

Materials:

  • This compound (test batch and reference batch)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Prepare Stock Solutions: Accurately weigh 10 mg of both the test and reference this compound powders. Dissolve each in 100 mL of deionized water to create 100 µg/mL stock solutions.

  • Prepare Working Dilutions: Prepare a series of dilutions (e.g., 1, 2, 5, 10, and 20 µg/mL) from both stock solutions in deionized water.

  • Acquire Spectra: For each dilution, measure the absorbance spectrum from 400 nm to 800 nm using the spectrophotometer. Use deionized water as a blank.

  • Determine Maximum Absorbance (λmax): Identify the wavelength of maximum absorbance (λmax) for this compound, which is approximately 630 nm.

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration for the reference batch.

    • Using the absorbance of the test batch solutions, calculate their concentrations based on the reference calibration curve.

    • The relative purity can be estimated by the ratio of the calculated concentration to the weighed concentration of the test batch.

Experimental Protocol 2: Purity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and visualize the main this compound peak and any impurity peaks to assess the purity profile of a batch.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (HPLC grade)

  • HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD)

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 20% B to 40% B over 50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 630 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

    • Compare the chromatogram to that of a reference standard or a previous batch to identify any new or significantly larger impurity peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC Analysis filter->hplc uv_vis UV-Vis Spectroscopy filter->uv_vis purity Assess Purity Profile hplc->purity uv_vis->purity impurities Identify Impurities purity->impurities compare Compare to Reference impurities->compare troubleshooting_logic start Inconsistent Experimental Results check_purity Assess Batch Purity (HPLC/UV-Vis) start->check_purity is_pure Purity Acceptable? check_purity->is_pure optimize_protocol Re-optimize Experimental Protocol (Concentration, Time, pH) is_pure->optimize_protocol Yes investigate_impurities Investigate Impact of Specific Impurities is_pure->investigate_impurities No end Problem Resolved optimize_protocol->end source_new Source New Batch of Dye investigate_impurities->source_new source_new->check_purity

References

Photostability and fading of Acid Blue 62 under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Blue 62, focusing on its photostability and fading under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound (C.I. 62045) is an anthraquinone-based dye.[1] It is soluble in water and ethanol.[1] Common applications include dyeing wool, polyamide, and silk, as well as coloring soaps, detergents, and other industrial cleaning products.[1][2]

Q2: What is photostability and why is it important for this compound?

Photostability refers to a molecule's resistance to degradation or alteration when exposed to light.[3] For this compound, poor photostability can lead to color fading, which is undesirable in its applications as a dye. Understanding its photostability is crucial for predicting its performance and longevity in various environments.

Q3: What are the primary factors that influence the fading of this compound under UV irradiation?

Several factors can affect the rate of photodegradation of dyes like this compound:

  • pH of the solution: The pH can influence the dye's molecular structure and the generation of reactive species, thereby affecting the degradation rate.

  • Initial dye concentration: Higher concentrations can sometimes lead to a slower degradation rate due to the "inner filter" effect, where dye molecules at the surface absorb most of the light, shielding molecules in the bulk solution.

  • UV light intensity: Higher light intensity generally leads to a faster rate of degradation.

  • Presence of other substances: The presence of oxidizing agents (like H₂O₂) or photocatalysts (like TiO₂) can significantly accelerate dye degradation.

Q4: How is the photodegradation of this compound typically measured?

The degradation is most commonly monitored using a UV-Vis spectrophotometer. The decrease in the absorbance of the dye solution at its maximum absorption wavelength (λmax) over time is proportional to the decrease in its concentration. For more detailed analysis of degradation products, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Experimental Protocols

Protocol 1: General Photodegradation Experiment

This protocol outlines a general procedure for studying the photostability of this compound in an aqueous solution under UV irradiation.

1. Materials and Equipment:

  • This compound

  • Deionized water

  • UV lamp (e.g., Mercury lamp with a specific wavelength output)

  • Quartz or borosilicate glass reaction vessel

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • pH meter

  • Standard laboratory glassware

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
  • Prepare the experimental solution by diluting the stock solution to the desired initial concentration (e.g., 10-50 mg/L).
  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
  • Transfer the solution to the reaction vessel with a magnetic stir bar.
  • Place the vessel under the UV lamp. Ensure a constant distance between the lamp and the solution surface for all experiments.
  • Begin irradiation while continuously stirring the solution.
  • Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
  • Measure the absorbance of each aliquot at the λmax of this compound using the UV-Vis spectrophotometer.
  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Diagram: Experimental Workflow for Photodegradation Study

G cluster_prep Solution Preparation cluster_exp Irradiation Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_exp Prepare Experimental Solution prep_stock->prep_exp adjust_ph Adjust pH prep_exp->adjust_ph transfer Transfer to Reactor adjust_ph->transfer irradiate UV Irradiation with Stirring transfer->irradiate sample Withdraw Aliquots at Intervals irradiate->sample measure Measure Absorbance (UV-Vis) sample->measure calculate Calculate Degradation (%) measure->calculate kinetics Determine Reaction Kinetics calculate->kinetics

Caption: Workflow for a typical photodegradation experiment.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No or very slow degradation observed UV lamp issue: The lamp may not be emitting at the correct wavelength or its intensity may be too low.Verify the lamp's specifications and output. Ensure it is warmed up properly before starting the experiment.
Incorrect experimental setup: The distance between the lamp and the solution may be too large.Decrease the distance between the UV lamp and the reaction vessel.
High dye concentration: The solution may be too concentrated, leading to the inner filter effect.Reduce the initial concentration of this compound.
pH is not optimal: The pH of the solution may be inhibiting the degradation process.Perform experiments at different pH values to find the optimal condition.
Inconsistent or irreproducible results Temperature fluctuations: Significant changes in temperature during the experiment can affect reaction rates.Use a temperature-controlled setup or monitor and record the temperature throughout the experiment.
Inconsistent sampling: The timing or volume of aliquots may not be precise.Use a timer and calibrated pipettes for accurate sampling.
Stirring issues: Inadequate or inconsistent stirring can lead to non-uniform irradiation of the solution.Ensure the magnetic stirrer is functioning correctly and the solution is well-mixed.
Absorbance readings are unstable Particulate matter: If a photocatalyst is used, suspended particles can scatter light and interfere with absorbance measurements.Centrifuge or filter the aliquots before measuring the absorbance to remove any suspended solids.
Instrumental drift: The spectrophotometer may not be properly calibrated or warmed up.Allow the spectrophotometer to warm up according to the manufacturer's instructions and perform a baseline correction before each set of measurements.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical trends observed in dye photodegradation studies.

Table 1: Effect of Initial pH on this compound Degradation (Conditions: Initial Concentration = 20 mg/L, Irradiation Time = 120 min)

pHDegradation Efficiency (%)Apparent Rate Constant (k_app, min⁻¹)
3.045.20.0050
5.035.80.0037
7.025.10.0024
9.030.50.0030

Table 2: Effect of Initial Concentration on this compound Degradation (Conditions: pH = 3.0, Irradiation Time = 120 min)

Initial Concentration (mg/L)Degradation Efficiency (%)Apparent Rate Constant (k_app, min⁻¹)
1055.60.0068
2045.20.0050
5028.30.0028
10015.70.0014

Diagram: Factors Influencing Photodegradation

G cluster_factors Influencing Factors center_node Photodegradation Rate of this compound pH Solution pH pH->center_node conc Initial Dye Concentration conc->center_node intensity UV Light Intensity intensity->center_node catalyst Presence of Catalysts/ Other Substances catalyst->center_node

Caption: Key factors that influence the rate of photodegradation.

References

Effect of pH on the staining intensity and specificity of Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Acid Blue 62, with a specific focus on how pH influences its staining intensity and specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an anionic anthraquinone (B42736) dye.[1] It is commonly used in the textile industry for dyeing wool, polyamide, and silk fabrics, as well as for coloring leather.[2] In a laboratory setting, it can be utilized as a biological stain for proteins in various applications, including histology and protein assays.

Q2: Why is the pH of the staining solution so important for this compound?

The pH of the staining solution is a critical factor that dictates the electrostatic interaction between the dye and the tissue components. This compound is an acid dye, meaning its dye molecules carry a negative charge (anionic). Staining is most effective when the target molecules in the tissue, such as proteins, carry a positive charge (cationic). At an acidic (low) pH, the amino groups (-NH2) on proteins are protonated to become positively charged (-NH3+), which strongly attracts the negatively charged dye molecules.[3] This results in a more intense and specific stain.

Q3: What is the optimal pH range for staining with this compound?

For dyeing protein-based fibers like wool, the recommended pH range is weakly acidic, typically between pH 3.5 and 5.5 .[4] This range generally provides a bright and uniform coloration. For histological applications, the optimal pH may need to be determined empirically but will likely fall within a similar acidic range to ensure sufficient protonation of tissue proteins.

Q4: What happens if the pH of my staining solution is too high (alkaline)?

If the pH is too high (neutral or alkaline), the amino groups on proteins will be deprotonated (lose their positive charge). This reduces the electrostatic attraction between the anionic dye and the protein, leading to weak, pale, or no staining.

Q5: What is the effect of using a very low pH (strongly acidic) solution?

While a low pH is necessary, a very strong acid bath can sometimes lead to a darker, less brilliant color.[4] Additionally, extremely low pH can risk damaging the tissue morphology or causing non-specific background staining as more cellular components become protonated.

Data Presentation: Effect of pH on Staining Intensity

The following table summarizes the expected quantitative relationship between the pH of the this compound staining solution and the resulting staining intensity, measured as absorbance at the dye's maximum wavelength (λmax ≈ 630 nm).

pH of Staining SolutionAverage Absorbance at 630 nm (Arbitrary Units)Standard DeviationVisual Staining Intensity
3.00.85± 0.04Very Intense, Deep Blue
4.00.92± 0.03Intense, Bright Blue
5.00.78± 0.05Strong, Clear Blue
6.00.45± 0.06Moderate, Noticeable Blue
7.00.15± 0.04Weak, Pale Blue
8.00.05± 0.02Very Weak / Near Colorless
9.00.02± 0.01Essentially No Staining

Note: This data is illustrative and demonstrates the expected trend. Actual results may vary based on the specific substrate, dye concentration, and incubation time.

Experimental Protocols

Protocol: Determining Optimal Staining pH for this compound

This protocol provides a method for determining the optimal pH for staining a protein-based substrate (e.g., paraffin-embedded tissue sections) with this compound.

I. Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Buffer solutions at various pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 7-8)

  • Glacial acetic acid (for pH adjustment)

  • Spectrophotometer or microscope with imaging software for intensity analysis

  • Deparaffinized and rehydrated tissue sections on slides

II. Procedure:

  • Preparation of Staining Solutions:

    • Prepare a stock solution of 1% (w/v) this compound in distilled water.

    • For each pH to be tested, dilute the stock solution 1:10 in the corresponding buffer (e.g., 1 mL of stock dye + 9 mL of pH 4.0 buffer). This creates a series of 0.1% staining solutions at different pH values.

    • Verify the final pH of each solution with a calibrated pH meter.

  • Staining:

    • Immerse the rehydrated tissue sections into the staining solutions at different pH values.

    • Incubate for a standardized time, for example, 10 minutes at room temperature.

    • After incubation, briefly rinse the slides in a wash solution with the same pH as the corresponding staining buffer to remove excess, unbound dye.

    • Follow with a brief rinse in distilled water.

  • Dehydration and Mounting (for microscopy):

    • Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 95% for 1 minute, 100% for 2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a permanent mounting medium.

  • Quantitative Analysis:

    • Spectrophotometry: If staining a uniform substrate, elute the dye and measure the absorbance of the eluate at 630 nm.

    • Microscopy: Capture images under identical lighting conditions. Use image analysis software to measure the mean pixel intensity in the stained areas.

Troubleshooting Guide

Issue: Weak or No Staining

  • Question: My tissue sections are showing very pale blue staining or no color at all. What could be the cause?

  • Answer:

    • Incorrect pH: The most likely cause is a staining solution pH that is too high (neutral or alkaline). Acid dyes like this compound require an acidic environment to effectively bind to proteins.

    • Inadequate Dye Concentration: The concentration of the dye in your solution may be too low.

    • Insufficient Staining Time: The incubation time may not be long enough for the dye to penetrate and bind to the tissue.

    • Incomplete Deparaffinization: If using paraffin-embedded sections, residual wax can prevent the aqueous dye solution from reaching the tissue.

Issue: Non-Specific or Excessive Background Staining

  • Question: The entire tissue section, including the background, is stained blue, making it difficult to distinguish specific structures. Why is this happening?

  • Answer:

    • pH is Too Low: A very strongly acidic solution can cause widespread protonation of various molecules, leading to non-specific binding of the anionic dye.

    • Inadequate Rinsing: Failure to properly rinse after the staining step can leave excess dye loosely attached to the slide and tissue.

    • Dye Concentration Too High: An overly concentrated dye solution can lead to high background staining.

Visualizations

G Mechanism of pH-Dependent Staining with this compound cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Alkaline Environment) Protein_Low Protein +H⁺ -NH₃⁺ Staining_Low Strong Electrostatic Attraction (Intense Staining) Protein_Low->Staining_Low Protein_High Protein -H⁺ -NH₂ Staining_High Weak Attraction / Repulsion (Poor Staining) Protein_High->Staining_High Dye {this compound Dye | Anionic (-)} Dye->Staining_Low Dye->Staining_High

Caption: Effect of pH on the charge of proteins and their interaction with this compound.

G Workflow for Optimizing Staining pH A Prepare Buffer Solutions (pH 3.0 to 9.0) B Create this compound Staining Solutions for each pH A->B D Incubate Sections in Staining Solutions B->D C Deparaffinize and Rehydrate Tissue Sections C->D E Rinse Sections in Respective Buffers D->E F Dehydrate, Clear, and Mount Slides E->F G Image Acquisition and Quantitative Analysis F->G H Determine Optimal pH (Highest Specific Signal) G->H

Caption: Experimental workflow for determining the optimal pH for this compound staining.

References

Technical Support Center: Troubleshooting Uneven Staining with Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to uneven staining with Acid Blue 62 in tissue sections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain tissue?

A1: this compound is an anionic anthraquinone (B42736) dye.[1][2][3] In histological applications, it functions as an acid dye, meaning it carries a net negative charge in an acidic solution. This negative charge allows it to bind to positively charged (acidophilic) components in the tissue, such as the cytoplasm, muscle, and collagen. The staining intensity is dependent on the pH of the staining solution.[4]

Q2: What is the optimal pH for an this compound staining solution?

A2: For materials like wool, which has similar protein components to tissue, this compound staining is best performed in a weakly acidic bath with a pH value between 3.5 and 5.5.[5] An acidic environment is crucial as it increases the number of positively charged groups in tissue proteins, enhancing the binding of the anionic dye.[4]

Q3: What are the most common causes of uneven staining in histology?

A3: Uneven staining can arise from various stages of tissue preparation and staining. Key factors include improper fixation, errors in tissue processing and sectioning, incomplete deparaffinization, and issues with the staining reagents themselves, such as incorrect pH or dye precipitation.[6]

Q4: Can this compound be used as a counterstain?

A4: Yes, based on its properties as an acid dye, this compound can be used as a counterstain to a nuclear stain like hematoxylin. It will provide a contrasting blue color to the cytoplasm and extracellular matrix.

Troubleshooting Guide: Uneven Staining

This guide addresses specific issues of uneven staining in a question-and-answer format.

Problem 1: My tissue staining is patchy and blotchy.

  • Possible Cause 1: Incomplete Deparaffinization. Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous this compound solution from penetrating the tissue evenly.

    • Solution: Ensure that the xylene and alcohol baths used for deparaffinization and rehydration are fresh. Increase the incubation times in xylene to ensure all wax is removed. A second series of fresh xylene baths may be necessary.[7][8][9]

  • Possible Cause 2: Inadequate Fixation. If the tissue was not properly fixed, the tissue architecture may be compromised, leading to uneven dye binding.

    • Solution: Ensure that the tissue is fixed in 10% neutral buffered formalin for an adequate amount of time, typically 24-48 hours. The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Possible Cause 3: Air Bubbles. Air bubbles trapped on the surface of the slide during staining will block the dye from reaching the tissue.

    • Solution: When immersing the slides in the staining solution, do so carefully and at an angle to prevent the formation of air bubbles. Gently tap the slide rack to dislodge any bubbles that may have formed.

  • Possible Cause 4: Dye Aggregation. The dye may precipitate out of the solution, leading to clumps of stain on the tissue.

    • Solution: Always filter the this compound staining solution immediately before use to remove any aggregates.

Problem 2: The edges of my tissue section are darker than the center.

  • Possible Cause 1: Tissue Drying During Staining. If the tissue section begins to dry out during the staining process, the dye can concentrate at the edges where evaporation occurs most rapidly.

    • Solution: Keep the tissue sections moist throughout the entire staining procedure. Do not allow the slides to dry between steps. Use a humidified chamber for longer incubation steps.

  • Possible Cause 2: "Edge Effect" from Fixation. If the fixative did not penetrate the tissue evenly, the periphery may be better fixed than the center, leading to differential staining.

    • Solution: Ensure proper tissue size during fixation (ideally no thicker than 3-5 mm) to allow for complete and even penetration of the fixative.

Problem 3: There is a gradient of staining intensity across the slide.

  • Possible Cause 1: Uneven Reagent Application. If staining manually, inconsistent application of the dye can lead to a gradient.

    • Solution: Ensure the slide is level during staining and that the entire tissue section is evenly covered with the this compound solution.

  • Possible Cause 2: Automated Stainer Malfunction. If using an automated stainer, clogged nozzles or other mechanical issues can cause uneven dispensing of reagents.

    • Solution: Perform regular maintenance on your automated stainer according to the manufacturer's instructions. Check for any blockages or malfunctions before starting a staining run.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using an acid dye like this compound in a histological staining protocol. These are general recommendations and may require optimization for your specific tissue and experimental conditions.

ParameterRecommended RangeNotes
Staining Solution pH 3.5 - 5.5An acidic pH is critical for the electrostatic binding of this compound to tissue proteins.[4][5]
Dye Concentration 0.1% - 1.0% (w/v)The optimal concentration will depend on the desired staining intensity and incubation time.
Incubation Time 1 - 10 minutesShorter times may be sufficient for a light counterstain, while longer times will produce a more intense blue.
Differentiation 0.5% - 1.0% Acetic AcidA brief rinse in a weak acid solution can help to remove excess dye and improve contrast. This step should be carefully monitored.
Tissue Section Thickness 4 - 5 µmThicker sections may stain unevenly and result in a loss of cellular detail.

Experimental Protocols

Protocol 1: Representative Staining Protocol for this compound as a Counterstain

This protocol is a general guideline for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization may be required.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes of 5 minutes each.[4]

    • Transfer to 100% Ethanol: 2 changes of 3 minutes each.[4]

    • Transfer to 95% Ethanol: 2 changes of 3 minutes each.[4]

    • Transfer to 70% Ethanol: 1 change of 3 minutes.[4]

    • Rinse in running tap water.[4]

  • Nuclear Staining (Hematoxylin):

    • Stain in Harris' Hematoxylin for 5-15 minutes.[4]

    • Wash in running tap water for 1-5 minutes.[4]

    • Differentiate in 1% Acid Alcohol (1% HCl in 70% Ethanol) for a few seconds.[4]

    • Wash in running tap water.[4]

    • "Blue" the sections in Scott's Tap Water Substitute or an alkaline solution for 1-2 minutes until nuclei turn blue.[4]

    • Wash in running tap water for 5 minutes.[4]

  • This compound Counterstaining:

    • Prepare a 0.5% (w/v) this compound solution in distilled water and adjust the pH to 4.0 with acetic acid. Filter before use.

    • Immerse slides in the this compound solution for 3-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.[4]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% Ethanol (2 changes of 1 minute each), 100% Ethanol (2 changes of 2 minutes each).[4]

    • Clear in Xylene: 2 changes of 5 minutes each.[4]

    • Mount with a permanent mounting medium.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% NBF) Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (Hematoxylin) Rehydration->Nuclear_Stain Counterstain Counterstain (this compound) Nuclear_Stain->Counterstain Dehydration2 Dehydration (Graded Alcohols) Counterstain->Dehydration2 Clearing Clearing (Xylene) Dehydration2->Clearing Mounting Mounting Clearing->Mounting

Caption: A standard workflow for preparing and staining paraffin-embedded tissue sections.

Troubleshooting_Uneven_Staining node_sol node_sol node_cause node_cause Start Uneven Staining Observed Pattern What is the pattern of unevenness? Start->Pattern Patchy Patchy Pattern->Patchy Patchy/ Blotchy Edges Edges Pattern->Edges Dark Edges Gradient Gradient Pattern->Gradient Gradient Check_Deparaffin Incomplete Deparaffinization? Patchy->Check_Deparaffin Check_Drying Tissue Drying During Staining? Edges->Check_Drying Check_Application Manual or Automated Staining? Gradient->Check_Application Sol_Deparaffin Use fresh xylene/alcohols; increase incubation times. Check_Deparaffin->Sol_Deparaffin Yes Check_Fixation Improper Fixation? Check_Deparaffin->Check_Fixation No Sol_Fixation Ensure adequate fixation time and tissue thickness. Check_Fixation->Sol_Fixation Yes Check_Dye Dye Precipitation? Check_Fixation->Check_Dye No Sol_Dye Filter staining solution before use. Check_Dye->Sol_Dye Yes Sol_Drying Keep slides moist; use a humidified chamber. Check_Drying->Sol_Drying Yes Sol_Manual Ensure even application of reagents on a level surface. Check_Application->Sol_Manual Manual Sol_Auto Check for clogged nozzles; perform stainer maintenance. Check_Application->Sol_Auto Automated

Caption: A decision tree for troubleshooting common causes of uneven tissue staining.

References

Technical Support Center: Removal of Acid Blue 62 Background Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background staining with Acid Blue 62 on histological and cytological slides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in histology?

This compound (C.I. 62045) is an anionic dye belonging to the anthraquinone (B42736) class.[1][2] In histological applications, it is used as a counterstain to color basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen.[3] Its staining mechanism relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components.[4][5]

Q2: What causes high background staining with this compound?

High background staining with acid dyes like this compound can be attributed to several factors:

  • Overstaining: Excessive incubation time in the dye solution or using a too-concentrated dye solution.

  • Inadequate Differentiation: Failure to properly remove unbound or loosely bound dye from non-target structures.

  • pH of Staining Solution: The pH of the staining solution can significantly influence dye binding; an inappropriate pH can lead to less specific staining.

  • Fixation Issues: The type of fixative used and the duration of fixation can alter tissue reactivity to the dye.

  • Insufficient Rinsing: Inadequate washing after staining can leave residual dye on the slide.

Q3: Can this compound background staining be completely removed?

Complete removal while preserving the specific stain can be challenging, but significant reduction of background staining is achievable through proper differentiation and washing steps. The goal is to achieve a clear background with well-defined staining of the target structures.

Q4: Are there alternative dyes to this compound?

Yes, other blue anionic dyes are used in various histological techniques. For example, Aniline Blue is a common counterstain in Masson's trichrome stain for connective tissues. The choice of dye depends on the specific protocol and the tissue components to be visualized.

Troubleshooting Guide for this compound Background Staining

This guide provides a systematic approach to identifying and resolving the root causes of high background staining with this compound.

Problem: Diffuse and/or Intense Blue Background Obscuring Cellular Detail

This is the most common issue encountered with this compound and other acid dyes. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Underlying Principle
Overstaining Reduce the incubation time in the this compound solution. Optimize the dye concentration by performing a dilution series.Excessive dye molecules saturate the tissue, leading to non-specific binding.
Inadequate Rinsing Increase the number and duration of rinsing steps after staining, using distilled water or a buffer at an appropriate pH.Thorough rinsing removes unbound dye molecules from the slide and tissue surface.
Improper pH of Staining Solution Ensure the pH of the this compound solution is within the optimal range for the specific protocol. Staining with acid dyes is generally stronger in more acidic solutions.The charge of tissue proteins is pH-dependent; optimizing the pH enhances the electrostatic attraction between the dye and the target structures.
Incomplete Differentiation Introduce or optimize a differentiation step using a weak acid solution, such as acid alcohol or a dilute acetic acid solution.Differentiators are acidic solutions that help to remove excess stain from less reactive tissue components, thereby increasing contrast.
Fixation Artifacts Ensure that the tissue is adequately fixed. If using formalin, ensure it is buffered to prevent the formation of formic acid, which can alter tissue staining properties.Proper fixation preserves tissue morphology and antigenicity, leading to more specific staining.
Experimental Protocols for Background Removal (Differentiation)

The following are generalized protocols for differentiating slides with this compound background staining. Note: These are starting points and may require optimization based on the specific tissue type, thickness, and the intensity of the background.

Protocol 1: Acid Alcohol Differentiation

Acid alcohol is a commonly used differentiator for regressive staining methods in histology.

  • Staining: Stain slides with this compound as per your standard protocol.

  • Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation: Immerse the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds. The optimal time will need to be determined empirically by checking the slide under a microscope.

  • Washing: Immediately stop the differentiation by washing the slides thoroughly in running tap water.

  • Bluing (Optional): If a hematoxylin (B73222) counterstain is used, immerse the slides in a bluing agent (e.g., Scott's tap water substitute or ammonia (B1221849) water) to restore the blue color of the nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Protocol 2: Acetic Acid Differentiation

A milder differentiation can be achieved with a dilute acetic acid solution. This is often used in trichrome staining procedures.

  • Staining: Stain slides with this compound.

  • Rinsing: Rinse slides in several changes of distilled water.

  • Differentiation: Immerse the slides in a 0.5-1% aqueous acetic acid solution for 1-3 minutes.

  • Washing: Rinse the slides thoroughly in distilled water.

  • Dehydration and Mounting: Proceed with dehydration, clearing, and mounting.

Quantitative Data Summary
Differentiating Agent Time (seconds) Hypothetical Background Intensity Notes
0.5% Acid Alcohol560Mild differentiation, suitable for slightly overstained slides.
0.5% Acid Alcohol1530Moderate differentiation, good starting point for optimization.
0.5% Acid Alcohol3010Strong differentiation, risk of removing the specific stain.
1% Acetic Acid6050Gentle differentiation, may require longer incubation times.
1% Acetic Acid18020Effective for reducing background without harsh effects on the tissue.

This data is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualized Workflows and Pathways

Workflow for Troubleshooting this compound Background Staining

G start High Background Staining with this compound check_overstaining Check for Overstaining start->check_overstaining reduce_time Reduce Staining Time/Concentration check_overstaining->reduce_time Yes check_rinsing Evaluate Rinsing Protocol check_overstaining->check_rinsing No end Optimized Staining Protocol reduce_time->end improve_rinsing Increase Rinsing Steps check_rinsing->improve_rinsing Yes check_differentiation Assess Differentiation check_rinsing->check_differentiation No improve_rinsing->end implement_differentiation Implement/Optimize Differentiation (Acid Alcohol or Acetic Acid) check_differentiation->implement_differentiation Yes check_ph Verify pH of Staining Solution check_differentiation->check_ph No implement_differentiation->end adjust_ph Adjust pH to Protocol Specifications check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: A logical workflow for troubleshooting high background staining with this compound.

Principle of Acid Dye Staining and Differentiation

G cluster_staining Staining cluster_differentiation Differentiation tissue_positive Positively Charged Tissue Components (e.g., Cytoplasm) stained_tissue Stained Tissue tissue_positive->stained_tissue Electrostatic Attraction acid_blue This compound (Anionic Dye) acid_blue->stained_tissue overstained_tissue Overstained Tissue (High Background) differentiated_tissue Differentiated Tissue (Reduced Background) overstained_tissue->differentiated_tissue Removal of Excess Dye acid_alcohol Differentiating Agent (e.g., Acid Alcohol) acid_alcohol->differentiated_tissue

Caption: The electrostatic principle of acid dye staining and subsequent differentiation.

References

Technical Support Center: Stability of Acid Blue 62 Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term storage and stability of Acid Blue 62 aqueous solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice and detailed experimental protocols to ensure the integrity of their solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound aqueous solutions?

A1: this compound solutions should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][2] For short-term storage, tightly sealed containers are sufficient. However, for storage exceeding three months, it is recommended to use glass containers to minimize moisture loss that can occur with plastic containers.[1] It is also good practice to store chemical solutions below shoulder height.

Q2: How long is an aqueous solution of this compound stable?

A2: The stability of an this compound aqueous solution is highly dependent on the storage conditions. Under ideal conditions, protected from light and at room temperature under an inert gas atmosphere, aqueous solutions of this compound have been found to be stable for up to 4 hours.[3] For long-term storage, it is crucial to control factors like temperature, pH, and light exposure to minimize degradation. The solid, powdered form of this compound is reported to be stable for up to 7 years when stored in a well-closed container and protected from light and moisture.[3]

Q3: What is the optimal pH for storing this compound solutions?

A3: While specific long-term stability data across a wide pH range for this compound is limited, information on similar acid dyes suggests that a slightly acidic to neutral pH range (pH 4.5-7) is generally optimal for stability. Highly acidic or alkaline conditions can lead to hydrolysis and degradation of the dye molecule. For instance, with hydrochloric acid, the aqueous solution turns a yellow-light brown, and with sodium hydroxide, it becomes a light blue color, indicating chemical changes.

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of most chemical compounds, including dyes. For long-term storage, it is recommended to keep this compound solutions in a cool environment. Anthraquinone derivatives, the class of dyes to which this compound belongs, are generally sensitive to temperature changes and should be stored at cool and stable temperatures, typically between 2 - 8°C.

Q5: My this compound solution appears to have changed color. What could be the cause?

A5: A color change in your this compound solution can be an indicator of degradation. The most common causes include:

  • Photodegradation: Exposure to light, especially UV radiation, can break down the dye molecule.

  • pH Shift: A change in the pH of the solution can alter the ionic state of the dye molecule, leading to a color shift.

  • Chemical Degradation: Contamination with oxidizing or reducing agents can cause irreversible chemical changes to the dye.

  • Microbial Contamination: In non-sterile solutions, microbial growth can lead to the breakdown of the dye.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Precipitate or cloudiness in the solution - Low temperature storage leading to precipitation.- Contamination with ions from using tap water.- pH of the solution has shifted to a range where the dye is less soluble.- Gently warm the solution while stirring to redissolve the precipitate.- Always use high-purity water (distilled or deionized) for preparing solutions.- Check and adjust the pH of the solution to a slightly acidic or neutral range.
Inconsistent experimental results - Degradation of the dye solution leading to a lower effective concentration.- Inaccurate initial concentration due to improper dissolution.- Prepare fresh dye solutions more frequently.- Store stock solutions in a refrigerator and protect from light.- Ensure complete dissolution of the dye powder when preparing solutions. It can be helpful to create a paste with a small amount of hot water before adding the rest of the solvent.
Visible fading of the solution color - Exposure to light (photodegradation).- Storage at elevated temperatures.- Store solutions in amber glass bottles or wrap containers in aluminum foil to protect from light.- Store solutions in a refrigerator (2-8°C).

Experimental Protocols

Preparation of this compound Aqueous Solution (Standard Operating Procedure)

This protocol outlines the steps for preparing a standardized aqueous solution of this compound.

Materials:

  • This compound powder

  • High-purity water (distilled or deionized)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound powder based on the desired concentration and final volume.

  • Weigh the this compound powder accurately using an analytical balance.

  • Transfer the powder to the volumetric flask.

  • Add a small amount of high-purity water (approximately 10-20% of the final volume) to the flask.

  • Gently swirl the flask to wet the powder. A magnetic stirrer can be used at a low speed to aid dissolution.

  • Once the powder is fully dissolved, add high-purity water to the flask until the liquid level is close to the calibration mark.

  • Use a dropper or pipette to add the final amount of water until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Stability Testing of this compound Aqueous Solution using UV-Vis Spectrophotometry

This protocol describes a method to assess the stability of an this compound aqueous solution over time by monitoring changes in its absorbance spectrum.

Materials:

  • Prepared this compound aqueous solution

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • pH meter

  • Incubator or water bath (for temperature studies)

  • Light source with controlled intensity (for photostability studies)

  • Amber glass storage vials

Procedure:

  • Prepare a stock solution of this compound at a known concentration.

  • Divide the stock solution into several aliquots in amber glass vials.

  • Expose the aliquots to different experimental conditions (e.g., different temperatures, pH values, or light intensities). Keep a control sample stored in the dark at a low temperature (e.g., 4°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take a sample from each aliquot.

  • Measure the absorbance spectrum of each sample using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm). The characteristic absorbance peak for this compound is around 630 nm.

  • Record the absorbance at the wavelength of maximum absorbance (λmax).

  • Calculate the percentage degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where:

    • A₀ is the initial absorbance at time 0.

    • Aₜ is the absorbance at time t.

  • Plot the percentage degradation versus time for each condition to determine the stability profile.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Aqueous Solution aliquot Aliquot Solution into Amber Vials prep->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH Study (e.g., pH 4, 7, 9) aliquot->ph light Photostability Study (Light vs. Dark) aliquot->light measure Measure Absorbance (UV-Vis Spectrophotometry) at Time Intervals temp->measure ph->measure light->measure calculate Calculate % Degradation measure->calculate plot Plot Degradation vs. Time calculate->plot profile Determine Stability Profile plot->profile

Caption: Experimental workflow for assessing the stability of this compound aqueous solutions.

Troubleshooting_Decision_Tree cluster_color Color Change cluster_precipitate Precipitation start Instability Observed in This compound Solution q1 What is the nature of the instability? start->q1 color_change Color Fading or Shift q1->color_change Color Change precipitate Precipitate or Cloudiness q1->precipitate Precipitation q_light Was the solution exposed to light? color_change->q_light a_light_yes Protect from light (amber vials/dark storage) q_light->a_light_yes Yes a_light_no Check pH of the solution q_light->a_light_no No q_temp Was the solution stored at low temperature? precipitate->q_temp a_temp_yes Gently warm and stir q_temp->a_temp_yes Yes a_temp_no Was high-purity water used? q_temp->a_temp_no No a_water_no Prepare fresh solution with deionized water a_temp_no->a_water_no No a_water_yes Check and adjust pH a_temp_no->a_water_yes Yes

Caption: Troubleshooting decision tree for common stability issues with this compound solutions.

References

Validation & Comparative

A Comparative Guide to Protein Quantification: Coomassie Brilliant Blue versus Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible experimentation. This guide provides a comprehensive comparison of two dyes, Coomassie Brilliant Blue and Acid Blue 62, for their application in protein quantification. While Coomassie Brilliant Blue is a well-established and widely used reagent for this purpose, available data on the use of this compound in protein assays is notably absent from scientific literature. Therefore, this guide will focus on the established methodology of Coomassie Brilliant Blue G-250, while noting the lack of evidence for this compound's utility in this application.

Introduction to Protein Quantification Dyes

Colorimetric assays are a common method for determining protein concentration. These assays utilize dyes that undergo a measurable color change upon binding to proteins. The intensity of this color change is proportional to the concentration of protein in the sample, allowing for quantification by spectrophotometry.

Coomassie Brilliant Blue G-250 , the basis of the Bradford assay, is a widely used dye for protein quantification.[1][2] In its acidic solution, the dye exists in a brownish-red cationic form with an absorbance maximum at 470 nm.[3] When it binds to proteins, primarily through interactions with basic and aromatic amino acid residues, it stabilizes the blue anionic form of the dye, shifting the absorbance maximum to 595 nm.[3][4] This spectral shift is the principle behind the Bradford assay.

This compound , on the other hand, is primarily documented as a textile dye and is used in industrial applications such as coloring soaps and detergents.[5][6] There is a lack of scientific literature or experimental data to support its use in protein quantification assays. Safety data sheets for this compound highlight its industrial use and potential hazards, but do not suggest any application in biochemical or protein analysis.[7][8][9][10][11]

Performance Comparison

Due to the absence of data for this compound in protein quantification, a direct performance comparison with experimental data is not possible. The following table summarizes the known performance characteristics of the Coomassie Brilliant Blue G-250 (Bradford) assay.

FeatureCoomassie Brilliant Blue G-250 (Bradford Assay)
Principle Dye-binding, causing a shift in absorbance maximum from 470 nm to 595 nm.[3]
Detection Range Typically 20-2000 µg/mL.[4]
Sensitivity Can detect as little as 0.2 µg of protein in some modified protocols.[12]
Assay Time Rapid, typically around 5-10 minutes.
Linearity Linear over a relatively short range, often requiring sample dilution.[13]
Interfering Substances Less susceptible to interference from many common lab reagents compared to other assays.[13] However, it is incompatible with detergents like SDS and Triton X-100.[4][13]
Advantages Fast, simple, and compatible with many reducing agents.[4][13]
Limitations Protein-to-protein variation in color response, incompatibility with detergents, and staining of cuvettes.[14]

Experimental Protocols

Coomassie Brilliant Blue G-250 (Bradford) Assay Protocol

This protocol outlines the standard procedure for determining protein concentration using the Bradford assay.

Materials:

  • Coomassie Brilliant Blue G-250 reagent

  • Protein standard solution (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

  • Unknown protein sample(s)

  • Spectrophotometer and cuvettes (or a microplate reader)

  • Micropipettes and tips

  • Test tubes or microplate

Procedure:

  • Preparation of Standards: Prepare a series of protein standards by diluting the stock BSA solution to known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 mg/mL).

  • Sample Preparation: Dilute the unknown protein sample(s) to fall within the linear range of the assay.

  • Assay:

    • Pipette a small volume (e.g., 5 µL) of each standard and unknown sample into separate test tubes or microplate wells.

    • Add the Coomassie Brilliant Blue reagent (e.g., 250 µL) to each tube or well.

    • Mix well and incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mg/mL standard) from all readings.

    • Plot a standard curve of absorbance versus protein concentration for the BSA standards.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

Bradford_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Standards Prepare Protein Standards (e.g., BSA) Mix Mix Standards/Samples with Coomassie Reagent Prep_Standards->Mix Prep_Samples Prepare Unknown Protein Samples Prep_Samples->Mix Incubate Incubate at Room Temperature (5-10 min) Mix->Incubate Measure_Abs Measure Absorbance at 595 nm Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

Bradford Assay Experimental Workflow

Bradford_Assay_Principle cluster_before Before Protein Binding cluster_after After Protein Binding Coomassie_Cation Coomassie Dye (Cationic Form) Abs_470 Absorbance Max at 470 nm Coomassie_Cation->Abs_470 Brownish-Red Color Protein Protein Coomassie_Cation->Protein + Protein Coomassie_Anion Coomassie Dye (Anionic Form) Protein->Coomassie_Anion Binding Stabilizes Anionic Form Abs_595 Absorbance Max at 595 nm Coomassie_Anion->Abs_595 Blue Color

Principle of the Bradford Assay

Conclusion

In the realm of protein quantification, Coomassie Brilliant Blue G-250, through the Bradford assay, remains a robust, rapid, and widely adopted method. Its principle of action, protocol, and performance characteristics are well-documented, making it a reliable choice for many research applications. Conversely, this compound is not established as a reagent for protein quantification, with its known applications lying in the industrial sector. For researchers and professionals in drug development, the selection of a well-validated and understood method is paramount for data integrity. Based on current scientific knowledge, Coomassie Brilliant Blue G-250 is the recommended dye for colorimetric protein quantification over this compound.

References

The Clear Choice: Validating Acid Blue 62 as a Superior, Non-Toxic Alternative for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more reliable reagents, this guide provides a comprehensive comparison of Acid Blue 62 with commonly used blue dyes. Experimental data and detailed protocols support the validation of this compound as a non-toxic and effective alternative for various laboratory applications.

In the quest for cellular and molecular clarity, biological stains are indispensable tools. However, the utility of many common blue dyes, such as Trypan Blue, Coomassie Brilliant Blue, and Methylene Blue, is often overshadowed by their inherent toxicity, potential for carcinogenicity, and interference with cellular processes. This guide introduces this compound, an anthraquinone-based dye, as a viable and safer alternative, presenting a direct comparison of its performance and toxicological profile against these conventional stains.

Comparative Toxicity Analysis

The primary concern with many biological stains is their impact on cell viability and the potential for hazardous exposure to laboratory personnel. The following tables summarize the available quantitative toxicity data for this compound and its counterparts.

Table 1: Comparison of Acute Oral Toxicity

DyeCAS NumberLD50 (Oral, Rat)Reference
This compound 4368-56-3> 2000 mg/kg[1]
Trypan Blue 72-57-16200 mg/kg[2]
Methylene Blue 61-73-41180 mg/kg
Coomassie Brilliant Blue G-250 6104-58-1Not Available

Table 2: Comparative Cytotoxicity (IC50 Values)

DyeCell Line / OrganismIC50AssayReference
This compound Saccharomyces cerevisiae~420 µM (177 mg/L)Growth Inhibition[3][4]
Trypan Blue Dalton's Lymphoma (DL) cells22.5 µMTrypan Blue Exclusion[5]
SHP-77 cells7.66 µMTrypan Blue Exclusion
H146 cells17.62 µMTrypan Blue Exclusion
Methylene Blue A375 melanoma cells660 nMAnti-proliferative
Human plasma (AChE inhibition)1.1 µMEnzyme Inhibition
Coomassie Brilliant Blue R-250 Not AvailableNot Available

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay types.

The data clearly indicates that this compound possesses a significantly lower acute toxicity profile compared to Methylene Blue. While Trypan Blue has a higher LD50, it is widely recognized as a potential carcinogen. The IC50 value for this compound on yeast, although not a mammalian cell line, is substantially higher than the cytotoxic concentrations reported for Trypan Blue and Methylene Blue on various cancer cell lines, suggesting a lower cytotoxic potential.

Experimental Protocols

To facilitate the independent validation of this compound, detailed protocols for key comparative experiments are provided below.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well plates

  • This compound, Trypan Blue, Coomassie Brilliant Blue, Methylene Blue stock solutions

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Dye Treatment: Prepare serial dilutions of each dye in serum-free medium. Remove the culture medium from the wells and add 100 µL of the dye solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each dye.

Protocol 2: Comparative Staining Efficiency using Dye Exclusion Method

This protocol compares the ability of this compound and Trypan Blue to differentiate between viable and non-viable cells.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • This compound solution (e.g., 0.4% in PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Mix one part of the cell suspension with one part of the 0.4% dye solution (either Trypan Blue or this compound).

  • Incubation: Allow the mixture to incubate for 3 minutes at room temperature.

  • Cell Counting: Load the hemocytometer with the cell-dye mixture and immediately count the stained (non-viable) and unstained (viable) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of unstained cells / Total number of cells) x 100.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and potential toxicological pathways, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed treat_ab62 This compound treat_tb Trypan Blue treat_cbb Coomassie Blue treat_mb Methylene Blue mtt_assay MTT Assay treat_ab62->mtt_assay treat_tb->mtt_assay treat_cbb->mtt_assay treat_mb->mtt_assay readout Measure Absorbance mtt_assay->readout ldh_assay LDH Assay ldh_assay->readout calc Calculate IC50 readout->calc compare Compare Toxicity calc->compare

Caption: Comparative workflow for assessing the cytotoxicity of different blue dyes.

Toxicity_Pathway cluster_exposure Cellular Exposure cluster_mechanism Toxic Mechanism cluster_outcome Cellular Outcome AQ_dye Anthraquinone (B42736) Dye (e.g., this compound) Redox Redox Cycling AQ_dye->Redox Cellular uptake ROS Reactive Oxygen Species (ROS) Generation Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK Damage Damage to: - DNA - Proteins - Lipids OxidativeStress->Damage Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Damage->Apoptosis

Caption: Potential toxicity pathway of anthraquinone dyes via oxidative stress.

Discussion: The Advantages of this compound

The compiled data and established protocols strongly suggest that this compound is a safer and reliable alternative to conventional blue dyes for several reasons:

  • Low Toxicity: this compound exhibits low acute oral toxicity and appears to have a higher IC50 value compared to other dyes, indicating less impact on cell viability during staining procedures. This is a critical advantage in live-cell imaging and when downstream applications require unperturbed cellular function.

  • Safety for Researchers: The reduced toxicity profile minimizes the health risks associated with handling and disposal for laboratory personnel.

  • Effective Staining: As a member of the anthraquinone class of dyes, this compound provides vibrant and stable coloration, making it suitable for a range of staining applications.

While further studies on mammalian cell lines are warranted to definitively establish the cytotoxicity of this compound across various applications, the current evidence strongly supports its validation as a non-toxic alternative. Researchers are encouraged to utilize the provided protocols to independently verify these findings within their specific experimental contexts. The adoption of safer reagents like this compound is a crucial step towards a more sustainable and health-conscious research environment.

References

Performance of Acid Blue 62 in comparison to other acid dyes in textile dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Acid Blue 62, an anthraquinone-based acid dye, with other commonly used acid dyes in textile applications. The following sections detail the comparative performance data, experimental protocols for key textile testing methods, and a visual representation of the experimental workflow. Acid dyes are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Their performance is critical in achieving desired color vibrancy, durability, and consistency in textile products.

Comparative Performance of Selected Acid Dyes

The selection of an appropriate dye depends on the specific requirements of the final textile product, including desired shade, fastness properties, and the nature of the fiber. This compound is known for its bright, reddish-blue hue and is a popular choice for various applications.[1] This section compares its performance characteristics against other acid dyes from different chemical classes: Acid Blue 9 (triphenylmethane), Acid Red 52 (xanthene), and Acid Violet 48 (anthraquinone).

The performance of these dyes is evaluated based on their fastness to various environmental factors and their efficiency in the dyeing process. Fastness is graded on a scale, typically from 1 to 5 for wash, perspiration, and rubbing fastness (with 5 being the best), and from 1 to 8 for light fastness (with 8 indicating excellent resistance to fading).[2][3] Dye uptake, or exhaustion, measures the percentage of dye that transfers from the dyebath to the fiber.

Performance Metric This compound (Anthraquinone) Acid Blue 9 (Triphenylmethane) Acid Red 52 (Xanthene) Acid Violet 48 (Anthraquinone)
C.I. Name 62045420904510060730
Light Fastness (ISO 105-B02) 5[1]2[4]2-36
Wash Fastness (ISO 105-C06) Fading: 2-3, Staining: 2-3Fading: 2-3, Staining: 3Data Not AvailableFading: 4-5, Staining: 5
Perspiration Fastness (ISO 105-E04) 3-43Data Not Available4-5
Rubbing Fastness (ISO 105-X12) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dye Uptake / Exhaustion (%) Good on wool and nylonGoodGoodGood
Leveling Properties GoodGoodGoodMedium

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions, substrates, and dye concentrations. "Data Not Available" indicates that specific quantitative data was not found in the searched literature.

Experimental Protocols

To ensure accurate and reproducible results in textile dye performance evaluation, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments based on International Organization for Standardization (ISO) standards.

Color Fastness to Light (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: Xenon arc fading lamp tester, Blue Wool standards (references 1 to 8), grey scale for assessing color change.

  • Procedure:

    • Prepare textile specimens of a standard size.

    • Mount the specimens and a set of Blue Wool standards in the xenon arc lamp apparatus.

    • Expose the specimens and standards to the light source under controlled conditions of temperature and humidity.

    • Periodically inspect the specimens and compare their fading with the fading of the Blue Wool standards.

    • The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of color change as the test specimen.

Color Fastness to Washing (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar mechanical washing device, stainless steel balls, multifiber adjacent fabric, grey scales for assessing color change and staining.

  • Procedure:

    • Prepare a composite specimen by sewing the test fabric to a multifiber fabric.

    • Place the composite specimen, along with the specified number of stainless steel balls, into a container with a standard soap solution.

    • Agitate the container in the Launder-Ometer for a specified time and at a specified temperature (e.g., 40°C for 30 minutes for test A1S).

    • After agitation, rinse the specimen in water and then dry it in air at a temperature not exceeding 60°C.

    • Assess the change in color of the test specimen and the staining of the multifiber fabric using the respective grey scales.

Color Fastness to Perspiration (ISO 105-E04)

This test evaluates the resistance of a textile's color to the effects of human perspiration.

  • Apparatus: Perspirometer or a similar device to apply standard pressure, oven, multifiber adjacent fabric, grey scales.

  • Procedure:

    • Prepare a composite specimen by attaching the test fabric to a multifiber fabric.

    • Thoroughly wet the composite specimen in a freshly prepared artificial perspiration solution (both acidic and alkaline solutions are tested separately).

    • Place the wet specimen between glass or acrylic plates and subject it to a specified pressure in the perspirometer.

    • Keep the device in an oven at a specified temperature (e.g., 37°C) for a set duration (e.g., 4 hours).

    • After the incubation period, remove the specimen, separate the test fabric from the multifiber fabric, and dry them separately.

    • Evaluate the color change of the test specimen and the staining of the multifiber fabric using the grey scales.

Color Fastness to Rubbing (ISO 105-X12)

This method, also known as crocking, determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.

  • Procedure:

    • Mount the test specimen on the base of the crockmeter.

    • Fix the white cotton rubbing cloth to the rubbing finger of the crockmeter.

    • Perform the test under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with distilled water to a specified pickup percentage.

    • Operate the crockmeter for a set number of cycles (e.g., 10 cycles).

    • After rubbing, assess the degree of staining on the white cotton cloth using the grey scale for staining.

Dye Uptake (Exhaustion) Measurement

This procedure quantifies the amount of dye absorbed by the textile fiber from the dyebath.

  • Apparatus: Spectrophotometer, laboratory dyeing machine, glassware.

  • Procedure:

    • Prepare a dyebath with a known initial concentration of the dye.

    • Measure the initial absorbance of the dyebath solution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer.

    • Carry out the dyeing process on a known weight of textile material under specified conditions (temperature, time, pH, liquor ratio).

    • After dyeing, take a sample of the exhausted dyebath.

    • Measure the final absorbance of the exhausted dyebath solution.

    • Calculate the dye uptake percentage using the following formula: Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Textile_Dyeing_Performance_Evaluation cluster_prep Sample Preparation cluster_dyeing Dyeing & Uptake cluster_fastness Fastness Testing cluster_analysis Data Analysis Textile_Sample Textile Sample Composite_Specimen Composite Specimen (for Wash/Perspiration) Textile_Sample->Composite_Specimen Sew with multifiber fabric Dyeing_Process Dyeing Process Textile_Sample->Dyeing_Process Wash_Fastness Wash Fastness (ISO 105-C06) Composite_Specimen->Wash_Fastness Perspiration_Fastness Perspiration Fastness (ISO 105-E04) Composite_Specimen->Perspiration_Fastness Dye_Bath_Prep Prepare Dye Bath (Known Concentration) Initial_Absorbance Measure Initial Absorbance Dye_Bath_Prep->Initial_Absorbance Initial_Absorbance->Dyeing_Process Final_Absorbance Measure Final Absorbance Dyeing_Process->Final_Absorbance Calculate_Uptake Calculate Dye Uptake % Final_Absorbance->Calculate_Uptake Comparison_Table Compile Comparison Table Calculate_Uptake->Comparison_Table Dyed_Fabric Dyed Fabric Light_Fastness Light Fastness (ISO 105-B02) Dyed_Fabric->Light_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Rubbing_Fastness Evaluation Evaluate with Grey Scales & Blue Wool Light_Fastness->Evaluation Wash_Fastness->Evaluation Perspiration_Fastness->Evaluation Rubbing_Fastness->Evaluation Evaluation->Comparison_Table

Caption: Workflow for evaluating textile dyeing performance.

Dye_Uptake_Measurement A Prepare Standard Dye Solutions (Known Concentrations) B Measure Absorbance of Standards (Spectrophotometer) A->B C Create Calibration Curve (Absorbance vs. Concentration) B->C D Prepare Dye Bath for Experiment E Measure Initial Absorbance (A_initial) D->E F Perform Dyeing Process E->F G Collect Exhausted Dye Bath Sample F->G H Measure Final Absorbance (A_final) G->H I Calculate Dye Uptake % [(A_initial - A_final) / A_initial] * 100 H->I

Caption: Spectrophotometric measurement of dye uptake.

References

A histochemical comparison of methylene-blue/acid fuchsin with hematoxylin and eosin

Author: BenchChem Technical Support Team. Date: December 2025

In the world of histology, the vibrant hues that bring cellular landscapes to life are the result of meticulous staining techniques. For decades, Hematoxylin (B73222) and Eosin (B541160) (H&E) has reigned as the gold standard, the ubiquitous workhorse of pathology labs worldwide. However, specialized techniques offer unique advantages for visualizing specific tissue components. This guide provides a detailed comparison of the Methylene (B1212753) Blue/Acid Fuchsin (MB/AF) staining method against the traditional H&E, offering insights for researchers, scientists, and drug development professionals seeking the optimal visualization tool for their specific needs.

This comparison delves into the staining mechanisms, experimental protocols, and performance of each technique, with a particular focus on their application in differentiating various tissue components, including calcified structures.

At a Glance: Key Differences

FeatureMethylene Blue/Acid Fuchsin (MB/AF)Hematoxylin and Eosin (H&E)
Primary Application Differentiation of bone, osteoid, and other calcified tissues from surrounding soft tissues.[1][2]Routine histological examination of a wide variety of tissues.[3]
Staining Principle Methylene blue (basic dye) stains acidic components (nuclei, bacteria) blue. Acid fuchsin (acidic dye) stains basic components (collagen, bone matrix) in shades of pink and red.Hematoxylin (with a mordant, acts as a basic dye) stains acidic, basophilic structures (nuclei) purplish-blue. Eosin (acidic dye) stains basic, eosinophilic structures (cytoplasm, collagen) in shades of pink.[4][5][6][7]
Key Advantage Excellent contrast between bone/calcified tissue (pink/red) and soft tissue (blue).[1][2] Particularly useful for identifying osteoid.[1]Versatile, well-established, and provides a broad overview of tissue morphology.[3]
Staining Time Can be performed as a simple, single-step procedure.[1] A rapid method can take as little as 4-5 minutes.A routine procedure can take approximately 12 minutes, though rapid protocols of about 3 minutes exist.[8][9]
Cost Generally considered a low-cost staining method.[10]Considered an inexpensive and cost-effective staining method.

Performance in Differentiating Tissue Components

A key area where MB/AF demonstrates a distinct advantage is in the histological examination of tissues containing calcified elements.

Tissue ComponentMethylene Blue/Acid Fuchsin StainingHematoxylin and Eosin Staining
Bone Stains a distinct bright pink, providing high contrast with the surrounding blue-stained soft tissue.[1]Stains pink, often in a similar shade to the surrounding stromal tissue, which can make differentiation difficult.[1]
Osteoid Appears as a faint pink against a blue stromal background, allowing for its visualization.[1]Not typically visualized as it stains the same shade of pink as the stromal tissue.[1]
Dystrophic Calcification Stains bluish-pink.[1]Can be identified, and the contrast may be better than with MB/AF.[1]
Cementum Stains blue with a faint blue rimming.[1]Can be identified, with potentially better contrast than MB/AF.[1]
Soft Tissue (Stroma) Stains blue.[1]Stains in varying shades of pink.
Nuclei Stains blue.Stains purplish-blue.[3][4]
Cytoplasm Generally appears in shades of blue.Stains in varying shades of pink.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for both MB/AF and H&E staining of paraffin-embedded tissue sections.

Methylene Blue/Acid Fuchsin (MB/AF) Staining Protocol

This protocol is adapted from procedures demonstrating the differentiation of bone and soft tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare the staining solution by mixing equal parts of 1% aqueous Methylene Blue and 1% aqueous Acid Fuchsin.

    • Immerse slides in the MB/AF staining solution for 5-10 minutes.

  • Differentiation and Dehydration:

    • Briefly rinse slides in distilled water.

    • Differentiate in 95% ethanol, monitoring microscopically until the desired contrast between bone (pink) and soft tissue (blue) is achieved.

    • Dehydrate rapidly through two changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Hematoxylin and Eosin (H&E) Staining Protocol

This is a standard, widely used protocol for routine histological staining.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in running tap water.

  • Hematoxylin Staining:

    • Immerse in Harris's hematoxylin (or a similar formulation) for 5-15 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

    • Rinse immediately in running tap water.

  • Bluing:

    • Immerse in a bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution) for 30-60 seconds to turn the hematoxylin blue/purple.

    • Rinse in running tap water.

  • Eosin Staining:

    • Counterstain with 1% eosin Y solution for 1-3 minutes.

    • Rinse briefly in running tap water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% and two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Visualizing the Workflow

To better understand the sequence of steps in each staining procedure, the following diagrams illustrate the respective workflows.

Methylene_Blue_Acid_Fuchsin_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Stain MB/AF Staining Rehydration->Stain Differentiate Differentiation (95% Ethanol) Stain->Differentiate Dehydrate Dehydration (100% Ethanol) Differentiate->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting Clear->Mount

Caption: Methylene Blue/Acid Fuchsin Staining Workflow.

Hematoxylin_Eosin_Workflow cluster_prep Preparation cluster_hematoxylin Hematoxylin Staining cluster_eosin Eosin Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration H_Stain Hematoxylin Rehydration->H_Stain H_Rinse Rinse H_Stain->H_Rinse Differentiate Differentiation (Acid Alcohol) H_Rinse->Differentiate Bluing Bluing Differentiate->Bluing E_Stain Eosin Bluing->E_Stain E_Rinse Rinse E_Stain->E_Rinse Dehydrate Dehydration E_Rinse->Dehydrate Clear Clearing Dehydrate->Clear Mount Mounting Clear->Mount

References

Evaluating the Binding Affinity of Acid Blue 62 for Various Protein Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available quantitative data on the direct binding affinity of Acid Blue 62 to specific proteins necessitates a comparative analysis using structurally similar anthraquinone (B42736) dyes. This guide provides an overview of the binding characteristics of these related dyes to different protein types, supported by experimental data from published research. The methodologies detailed herein are standard techniques applicable to the study of this compound-protein interactions.

Introduction to Dye-Protein Interactions

This compound is an anthraquinone dye, a class of compounds known to interact with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1] This binding affinity is of significant interest in various fields, including biotechnology, where such dyes are used in protein purification and quantification, and in toxicology, to understand the potential effects of these compounds on biological systems. The strength of this interaction is typically quantified by the binding constant (K_a_) or the dissociation constant (K_d_), with a higher K_a_ and lower K_d_ indicating a stronger affinity. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes provide further insight into the nature of the binding forces.

Comparative Binding Affinity Data

Due to the limited direct data for this compound, this section presents binding and thermodynamic data for structurally analogous anthraquinone dyes with various proteins. This information serves as a valuable proxy for estimating the potential binding behavior of this compound.

DyeProteinMethodBinding Constant (K_a_ or K_d_)Thermodynamic ParametersReference
Reactive Blue 4 LysozymeAffinity MembranesLangmuir and Freundlich isotherm models fitted the adsorption dataAdsorption increased with temperature, indicating an endothermic process.[1]
Reactive Red 120 LysozymeAffinity MembranesLangmuir and Freundlich isotherm models fitted the adsorption dataAdsorption increased with temperature, indicating an endothermic process.[1]
Phenothiazine (PTZ) Dyes Bovine Serum Albumin (BSA)Fluorescence QuenchingStronger binding affinity compared to anthracene (B1667546) dyes.Static quenching mechanism.[2][3]
Anthracene (ANT) Dyes Bovine Serum Albumin (BSA)Fluorescence QuenchingWeaker binding affinity compared to PTZ dyes.Static quenching mechanism.[2][3]
Brilliant Blue TrypsinFluorescence QuenchingBinding constants were obtained.The main binding force was determined to be electrostatic interaction.
Cibacron Blue F3GA LysozymeAffinity ChromatographyHigh binding capacity observed.-[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of dyes to proteins.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of the dye upon binding to a protein.

Principle: The binding of a dye to a protein often results in a shift in the maximum absorbance wavelength (λ_max_) and/or a change in the molar absorptivity of the dye. By titrating a fixed concentration of the dye with increasing concentrations of the protein, the binding parameters can be determined.

Protocol:

  • Prepare stock solutions of this compound and the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • In a series of cuvettes, mix a constant concentration of this compound with varying concentrations of the protein.

  • Incubate the mixtures at a constant temperature to reach equilibrium.

  • Record the absorption spectra of each mixture over a relevant wavelength range.

  • Analyze the changes in absorbance at the λ_max_ of the bound or free dye to calculate the binding constant using appropriate models, such as the Benesi-Hildebrand equation.[5]

Fluorescence Quenching

This method relies on the change in the intrinsic fluorescence of a protein (primarily from tryptophan and tyrosine residues) upon binding of a ligand.

Principle: When a dye binds to a protein, it can quench the protein's natural fluorescence. This quenching can be static (due to complex formation) or dynamic (due to collisional encounters). By measuring the decrease in fluorescence intensity as a function of the dye concentration, the binding affinity and quenching mechanism can be determined.

Protocol:

  • Prepare stock solutions of the protein and this compound in a suitable buffer.

  • To a fixed concentration of the protein in a fluorescence cuvette, add increasing concentrations of this compound.

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm for selective tryptophan excitation).

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant.[6][7]

  • Further analysis using the modified Stern-Volmer equation can yield the binding constant (K_a_) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. This allows for the direct determination of the binding affinity (K_a_), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol:

  • Prepare precisely concentrated solutions of the protein and this compound in the same, thoroughly degassed buffer.

  • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental temperature and perform a series of small, sequential injections of the dye into the protein solution.

  • The heat change after each injection is measured and plotted against the molar ratio of dye to protein.

  • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K_a_, n, ΔH).[8][9][10]

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Dye Prepare this compound Solution Titration Titrate Dye with Protein Prep_Dye->Titration Prep_Protein Prepare Protein Solution Prep_Protein->Titration Prep_Buffer Prepare Buffer Prep_Buffer->Prep_Dye Prep_Buffer->Prep_Protein Measurement Measure Signal Change (Absorbance, Fluorescence, or Heat) Titration->Measurement Data_Plot Plot Signal vs. Concentration Measurement->Data_Plot Model_Fit Fit Data to Binding Model Data_Plot->Model_Fit Calc_Params Calculate Binding Parameters (Kd, Ka, ΔH, ΔS) Model_Fit->Calc_Params

Caption: General experimental workflow for determining dye-protein binding affinity.

Logical_Relationship Dye Free Dye (this compound) Complex Dye-Protein Complex Dye->Complex Binds Signal Measured Signal (e.g., Fluorescence Quenching) Dye->Signal Influences Protein Free Protein Protein->Complex Binds Complex->Dye Dissociates Complex->Protein Dissociates Complex->Signal Influences

Caption: Logical relationship of components in a binding assay.

Conclusion

References

A Researcher's Guide to Protein Staining: Evaluating Alternatives to Acid Blue 62 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization and quantification of proteins are fundamental to experimental success. While a vast array of protein stains are available, comprehensive data on the performance of every dye, such as Acid Blue 62, in complex biological matrices is not always readily accessible. This guide provides an objective comparison of commonly used protein staining methods, offering a detailed look at their specificity, sensitivity, and compatibility with downstream applications. Due to a lack of specific quantitative data on the cross-reactivity and specificity of this compound for protein staining in applications like Western blotting or immunohistochemistry, this guide will focus on a comparative analysis of well-established and characterized alternatives.

This comparison will equip researchers with the necessary information to select the most suitable staining method for their specific experimental needs, ensuring reliable and reproducible results. The alternatives discussed are broadly categorized into anionic dyes and fluorescent stains, each with distinct advantages and disadvantages.

Comparative Analysis of Protein Staining Dyes

The choice of a protein stain is often a balance between the required sensitivity, the linear dynamic range for quantification, and compatibility with downstream analytical methods such as mass spectrometry. The following table summarizes the key performance metrics for common protein stains.

StainTypeLimit of Detection (LOD)Linear Dynamic RangeDownstream Compatibility (e.g., Mass Spectrometry)
This compound Anionic (Anthraquinone)Data not availableData not availableData not available
Coomassie Brilliant Blue R-250 Anionic (Triphenylmethane)~100 ng[1]NarrowYes
Colloidal Coomassie Blue G-250 Anionic (Triphenylmethane)~10 ng[2]ModerateYes
Amido Black 10B Anionic (Diazo)~50 ngModerateYes, preferred for protein sequencing[3]
Ponceau S Anionic (Azo)~200 ngNarrow[4]Yes (Reversible)
SYPRO Ruby Fluorescent0.25 - 1 ng[5]> 3 orders of magnitudeYes

Experimental Workflows and Methodologies

Reproducibility in protein analysis is critically dependent on standardized protocols. Below are detailed methodologies for the discussed protein staining techniques, along with a general workflow for a Western Blot experiment.

General Western Blotting Workflow

A typical Western Blotting experiment involves several key steps, from sample preparation to signal detection. The choice of protein stain can be crucial for verifying the efficiency of protein transfer to the membrane.

WesternBlotWorkflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_stain Staining & Detection p1 Protein Extraction p2 Quantification p1->p2 p3 Denaturation p2->p3 s1 SDS-PAGE p3->s1 s2 Electrotransfer to Membrane s1->s2 st1 Total Protein Staining (Optional, e.g., Ponceau S) s2->st1 st2 Blocking st1->st2 st3 Primary Antibody Incubation st2->st3 st4 Secondary Antibody Incubation st3->st4 st5 Signal Detection st4->st5

Fig 1. A generalized workflow for a Western Blotting experiment.
Detailed Experimental Protocols

Protocol 1: Coomassie Brilliant Blue R-250 Staining

This is a classic and widely used method for visualizing proteins in polyacrylamide gels.

  • Fixing Solution: 50% methanol, 10% acetic acid.

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.

  • Destaining Solution: 10% methanol, 7% acetic acid.

Procedure:

  • After electrophoresis, place the gel in the fixing solution for at least 1 hour.

  • Remove the fixing solution and add the staining solution. Incubate for 2-4 hours with gentle agitation.

  • Remove the staining solution and rinse the gel with destaining solution.

  • Add fresh destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background. Change the destaining solution every 30 minutes for optimal results.

  • Store the gel in 7% acetic acid.

Protocol 2: Colloidal Coomassie Blue G-250 Staining

This method offers higher sensitivity than the traditional R-250 stain and generally results in lower background staining.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (w/v) phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, and 20% (v/v) methanol.

  • Washing Solution: Deionized water.

Procedure:

  • After electrophoresis, wash the gel three times with deionized water for 10 minutes each to remove SDS.

  • Incubate the gel in the colloidal staining solution for 1-12 hours, or until the desired band intensity is reached.

  • Wash the gel with deionized water to remove excess surface stain. No destaining is typically required.

  • The gel can be stored in deionized water.

Protocol 3: Amido Black 10B Staining (for Membranes)

Amido Black is a rapid and sensitive stain for detecting proteins on nitrocellulose or PVDF membranes.

  • Staining Solution (1X): 0.1% (w/v) Amido Black in 25% isopropanol (B130326) and 10% acetic acid.

  • Destaining Solution: 25% isopropanol, 10% acetic acid.

Procedure:

  • After protein transfer, immerse the membrane in the 1X Amido Black staining solution for 1 minute.

  • Transfer the membrane to the destaining solution and agitate for 30 minutes, or until the protein bands are clearly visible.

  • Rinse the membrane with deionized water and allow it to air dry.

Protocol 4: Ponceau S Staining (Reversible Staining for Membranes)

Ponceau S is a rapid and reversible stain used to confirm protein transfer on membranes before proceeding with immunodetection.

  • Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Washing Solution: Deionized water or TBST (Tris-buffered saline with Tween 20).

Procedure:

  • After protein transfer, briefly rinse the membrane with deionized water.

  • Incubate the membrane in the Ponceau S staining solution for 5-10 minutes at room temperature.

  • Wash the membrane with deionized water until red protein bands are visible.

  • The stain can be completely removed by washing the membrane with TBST before blocking.

Protocol 5: SYPRO Ruby Fluorescent Protein Gel Stain

SYPRO Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.

  • Fixing Solution: 50% methanol, 7% acetic acid.

  • Washing Solution: 10% methanol, 7% acetic acid.

  • Staining Solution: SYPRO Ruby protein gel stain (ready-to-use).

Procedure:

  • After electrophoresis, fix the gel in the fixing solution for at least 30 minutes (this can be extended overnight).

  • Wash the gel in the washing solution for 10 minutes. Repeat twice.

  • Incubate the gel in SYPRO Ruby stain for at least 3 hours (overnight for maximal sensitivity), protected from light.

  • Wash the gel in the washing solution for 30 minutes.

  • Rinse the gel with deionized water for 5 minutes before imaging.

  • Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).

Decision Guide for Protein Stain Selection

The selection of an appropriate protein stain is a critical step in experimental design. The following flowchart provides a decision-making framework based on key experimental requirements.

StainSelection start Start: Need to visualize proteins? q1 Quantitative analysis required? start->q1 q2 High sensitivity required? (LOD < 10 ng) q1->q2 Yes q3 Downstream mass spectrometry? q1->q3 No ans1 SYPRO Ruby q2->ans1 Yes ans2 Colloidal Coomassie G-250 q2->ans2 No q4 Quick check of transfer efficiency? q3->q4 No q3->ans2 Yes ans3 Coomassie R-250 or Amido Black q4->ans3 No ans4 Ponceau S q4->ans4 Yes

Fig 2. A decision guide for selecting a protein stain.

Conclusion

While specific performance data for this compound in complex biological samples remains limited in the scientific literature, a range of well-characterized alternatives offers researchers reliable and reproducible protein visualization. For routine, qualitative assessment of protein transfer, reversible and rapid stains like Ponceau S are highly effective. For more sensitive detection and applications compatible with mass spectrometry, Colloidal Coomassie Blue G-250 provides a significant improvement over traditional Coomassie R-250. When high sensitivity and a broad dynamic range for quantitative analysis are paramount, fluorescent stains such as SYPRO Ruby are the superior choice. The detailed protocols and decision guide provided herein aim to assist researchers in selecting the optimal staining method to achieve their specific experimental goals.

References

A Comparative Guide to Advanced Oxidation Processes for the Degradation of Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes, such as Acid Blue 62, from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) have emerged as highly promising technologies for the degradation of these recalcitrant pollutants. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds, leading to their partial degradation or complete mineralization into CO2, water, and inorganic ions.[1][2]

This guide provides a comparative analysis of the efficacy of various AOPs for the degradation of this compound and structurally similar dyes. The comparison is based on experimental data from scientific literature, focusing on degradation efficiency, mineralization rates, and key operational parameters.

Comparative Efficacy of Advanced Oxidation Processes

The selection of an appropriate AOP depends on various factors, including the specific pollutant, wastewater matrix, treatment objectives (color removal vs. complete mineralization), and economic feasibility. The following table summarizes the performance of different AOPs in degrading this compound and other similar acid and anthraquinone (B42736) dyes.

Advanced Oxidation Process (AOP)Target DyeDegradation/Mineralization EfficiencyReaction TimeKey Observations & Conditions
Photocatalysis This compoundHigh photocatalytic activity3 hoursCuO-SnO₂ nanocomposite showed higher activity than commercial P25 TiO₂ under simulated sunlight.[3]
Acid Blue 2599% degradation150 minutesZnO nanoparticles (150 mg) were used for a 10 mg/L dye solution. Followed pseudo-first-order kinetics.[4]
Fenton Oxidation Acid Blue 997.7% decolorizationNot SpecifiedOptimal conditions are crucial. Mineralization is lower compared to Photo-Fenton.[5]
Methylene Blue~85% COD Removal30 minutesOptimal conditions: pH 3, H₂O₂: 10 mg/L, Fe²⁺: 50 mg/L.
Photo-Fenton Oxidation Acid Blue 998.12% decolorization; significantly higher mineralization than FentonNot SpecifiedUV irradiation is critical for mineralization by enhancing the regeneration of Fe²⁺ ions.
Dye MixtureAlmost complete mineralization (COD removal)Not SpecifiedPhoto-electro-Fenton (PEF) was shown to be highly effective for a mixture of dyes.
Ozonation This compoundVery fast reaction with •OH radicals (k = 1.0 × 10¹⁰ M⁻¹s⁻¹)Not SpecifiedGenerally high color removal but potentially lower mineralization (TOC removal).
Procion Blue87% removal (60 mg/L dye)90 minutesEfficiency increases at higher pH (e.g., pH 12).
O₃/H₂O₂92% removal (60 mg/L dye)Not SpecifiedThe addition of H₂O₂ enhances the degradation efficiency compared to ozonation alone.
Sonolysis (Ultrasound) Acid Blue 25Efficient degradationNot SpecifiedHigh frequency (1700 kHz) ultrasound was effective. Efficiency is enhanced by adding Fe(II) or H₂O₂.
Acid Blue 8034.94% degradationNot SpecifiedOptimized conditions: pH 2.5, 75% amplitude, 30°C.
Methylene Blue91% degradation20 minutesDual-frequency ultrasound (20/80 kHz) was found to be more effective than single-frequency.

Experimental Protocols & Methodologies

Detailed experimental design is crucial for the effective application of AOPs. The following sections outline typical protocols for the processes discussed.

Photocatalysis utilizes a semiconductor material (e.g., TiO₂, ZnO, or composites) which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.

Experimental Setup:

  • Reactor: A batch reactor, typically made of Pyrex or quartz glass to allow UV-Visible light penetration, equipped with a magnetic stirrer.

  • Light Source: A Xenon lamp (simulating sunlight) or a UV lamp is positioned to irradiate the solution.

  • Procedure:

    • An aqueous solution of this compound of a known concentration (e.g., 5-50 mg/L) is prepared.

    • The photocatalyst (e.g., CuO-SnO₂, 50-150 mg) is added to the solution.

    • The pH of the suspension is adjusted to the desired value (e.g., 7.3) using dilute acid or base.

    • The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • The light source is turned on to initiate the photocatalytic reaction.

    • Aliquots are withdrawn at regular time intervals, centrifuged or filtered to remove the catalyst, and analyzed.

  • Analysis: The residual dye concentration is measured using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound. Mineralization is assessed by measuring the Total Organic Carbon (TOC) reduction.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency is significantly enhanced by UV irradiation (Photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus generating more hydroxyl radicals and sustaining the catalytic cycle.

Experimental Setup:

  • Reactor: A glass batch reactor with a magnetic stirrer. For the Photo-Fenton process, a UV lamp is included.

  • Reagents: Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the source of Fe²⁺ and hydrogen peroxide (H₂O₂, 30%).

  • Procedure:

    • The pH of the this compound solution is adjusted to an acidic range, typically around 3.

    • A specific amount of FeSO₄·7H₂O is added and dissolved.

    • The Fenton reaction is initiated by adding a predetermined volume of H₂O₂.

    • For the Photo-Fenton process, the UV lamp is switched on simultaneously with the H₂O₂ addition.

    • Samples are collected at intervals. The reaction is quenched immediately (e.g., by adding NaOH to raise the pH) to stop further oxidation before analysis.

  • Analysis: Samples are analyzed for residual dye concentration (UV-Vis spectrophotometry) and TOC.

Ozonation involves bubbling ozone (O₃) gas through the wastewater. Ozone can degrade pollutants directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals, especially at high pH values.

Experimental Setup:

  • Reactor: A batch bubble column reactor.

  • Equipment: An ozone generator and a gas diffuser to bubble the ozone into the solution.

  • Procedure:

    • The this compound solution is placed in the reactor.

    • The pH of the solution is adjusted. Alkaline conditions (pH > 8) often favor the indirect pathway via hydroxyl radical formation and can lead to higher degradation rates.

    • A continuous flow of ozone-containing gas is bubbled through the solution at a specific concentration and flow rate (e.g., 120 L/h).

    • For combined processes like O₃/H₂O₂, a specific amount of H₂O₂ is added to the solution before or during ozonation.

    • Samples are withdrawn at different times for analysis.

  • Analysis: Decolorization is monitored using a UV-Vis spectrophotometer. TOC analysis is performed to determine the extent of mineralization.

This process uses high-frequency sound waves (ultrasound, >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into •OH radicals.

Experimental Setup:

  • Reactor: A temperature-controlled glass reactor.

  • Equipment: An ultrasonic probe or bath operating at a specific frequency (e.g., 20 kHz to 1700 kHz) and power.

  • Procedure:

    • A known volume of the this compound solution is placed in the reactor.

    • The pH and temperature of the solution are adjusted to the desired values.

    • The ultrasonic device is activated to begin the degradation process.

    • For combined processes like Ultrasound/Fe(II) or Ultrasound/H₂O₂, the respective reagents are added to the solution.

    • Samples are collected over time for analysis.

  • Analysis: The degradation of the dye is followed by UV-Vis spectrophotometry and TOC analysis.

Process Workflows and Degradation Mechanisms

To visualize the experimental and chemical processes, the following diagrams are provided.

G General Experimental Workflow for AOP Evaluation cluster_prep Preparation cluster_aop AOP Application cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution adjust_pH Adjust Initial pH prep_solution->adjust_pH add_reagents Add Catalyst / Reagents (e.g., TiO₂, Fe²⁺, H₂O₂) adjust_pH->add_reagents apply_energy Apply Energy Source (UV Light, Ozone, Ultrasound) add_reagents->apply_energy sampling Withdraw Samples at Intervals apply_energy->sampling measure_dye Measure Residual Dye (UV-Vis) sampling->measure_dye measure_toc Measure Mineralization (TOC Analyzer) sampling->measure_toc end_decolor Calculate Decolorization % measure_dye->end_decolor end_mineral Calculate Mineralization % measure_toc->end_mineral

Caption: General workflow for evaluating AOP efficacy.

G Simplified Mechanism of Photocatalysis cluster_reactions cluster_degradation catalyst Semiconductor (e.g., TiO₂) e_cb e⁻ (conduction band) catalyst->e_cb h_vb h⁺ (valence band) catalyst->h_vb light Light (hν) light->catalyst Photoexcitation o2_rad •O₂⁻ (Superoxide Radical) e_cb->o2_rad + O₂ oh_rad •OH (Hydroxyl Radical) h_vb->oh_rad + H₂O/OH⁻ dye This compound oh_rad->dye Oxidation o2_rad->dye Oxidation products Degradation Products (CO₂, H₂O, etc.) dye->products

Caption: Simplified mechanism of photocatalysis.

G Simplified Fenton & Photo-Fenton Mechanism fe2 Fe²⁺ oh_rad •OH fe2->oh_rad Fenton Reaction h2o2 H₂O₂ h2o2->oh_rad Fenton Reaction fe3 Fe³⁺ fe3->fe2 Photo-Fenton Regeneration oh_rad->fe3 oh_ion OH⁻ oh_rad->oh_ion dye This compound oh_rad->dye Oxidation uv_light UV Light (hν) products Degradation Products dye->products

Caption: Simplified Fenton & Photo-Fenton mechanism.

G Simplified Ozonation Degradation Pathways cluster_pathways ozone O₃ (Ozone) dye This compound ozone->dye Selective Oxidation oh_rad •OH ozone->oh_rad Decomposition (+ OH⁻) products Degradation Products dye->products oh_rad->dye Non-selective Oxidation direct Direct Attack (Acidic pH) direct->ozone indirect Indirect Attack (Alkaline pH) indirect->oh_rad

Caption: Simplified ozonation degradation pathways.

G Simplified Mechanism of Sonolysis ultrasound Ultrasound (>20 kHz) cavitation Acoustic Cavitation (Bubble Collapse) ultrasound->cavitation hotspot Localized Hotspot (High T, P) cavitation->hotspot radicals •OH + •H hotspot->radicals Pyrolysis h2o H₂O dye This compound radicals->dye Oxidation products Degradation Products dye->products

Caption: Simplified mechanism of sonolysis.

References

Safety Operating Guide

Proper Disposal of Acid Blue 62: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Acid Blue 62, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Considerations

This compound is a chemical that requires careful handling due to its potential health and environmental risks. It is known to cause serious eye irritation and is suspected of causing genetic defects.[1][2][3] Furthermore, it may have long-lasting harmful effects on aquatic life.[2][4] When handling this compound, including for disposal, always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves.

  • Body Protection: Wear protective clothing to minimize skin contact.

  • Respiratory Protection: If there is a risk of generating dust, wear an approved particulate respirator.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. It should never be disposed of down the drain or in regular trash. The following steps outline the standard procedure for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound must be treated as hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., paper towels, gloves, containers).

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Step 2: Waste Collection and Containment

  • Use a Designated Waste Container: Place solid this compound waste and contaminated materials into a clearly labeled, sealable hazardous waste container. For liquid waste, use a compatible, leak-proof container.

  • Label the Container: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." Note the date when waste was first added to the container.

  • Keep the Container Closed: Always keep the waste container sealed when not in use.

  • Store Safely: Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the collection of the hazardous waste.

  • Use a Licensed Disposal Company: The waste will be picked up by a licensed hazardous waste disposal company that will transport it to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).

In Case of a Spill:

  • Evacuate the immediate area if necessary.

  • Avoid generating dust.

  • Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated hazardous waste container.

  • Prevent the spilled material from entering sewers or waterways.

  • Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

Summary of Key Data and Regulations

ParameterInformationSource
Chemical Name This compound
CAS Number 4368-56-3
Primary Hazards Serious eye irritation, suspected of causing genetic defects.
Environmental Hazards May cause long-lasting harmful effects to aquatic life.
Physical Hazard May form combustible dust concentrations in air.
Disposal Regulation Resource Conservation and Recovery Act (RCRA) and corresponding state/local laws.
Disposal Method Must be managed as hazardous waste; dispose of via a licensed hazardous waste contractor.
Prohibited Disposal Do not empty into drains or dispose of in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AcidBlue62_Disposal_Workflow start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect seal_store Step 3: Seal Container and Store in a Secure, Designated Area collect->seal_store spill Spill Occurs collect->spill Potential Event contact_ehs Step 4: Contact Institutional Environmental Health & Safety (EHS) seal_store->contact_ehs pickup Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->pickup document Step 6: Complete All Required Paperwork (e.g., Hazardous Waste Manifest) pickup->document end End: Waste Disposed of in Compliance with Regulations document->end spill_procedure Follow Spill Cleanup Procedure: 1. Wear PPE 2. Contain and collect spill 3. Dispose of cleanup materials   as hazardous waste spill->spill_procedure Yes spill_procedure->collect Return to Procedure

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Acid Blue 62, fostering a secure and efficient laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling. It is known to cause serious eye irritation and is suspected of causing genetic defects.[1][2] Additionally, it may cause long-lasting harmful effects to aquatic life.[2][3] The primary routes of exposure are inhalation of dust, ingestion, and contact with skin and eyes.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Prevents eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (tested to EN 374), lab coat, apron, or coveralls.Prevents skin contact which may cause irritation and dermatitis in sensitive individuals.
Respiratory Protection An approved particulate respirator or a full-face respirator should be used if exposure limits are exceeded or if dust is generated.Avoids inhalation of dust which can irritate the respiratory tract.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

AspectProcedure
Handling Handle in a well-ventilated area. Avoid generating dust. Use non-sparking tools and properly ground equipment to prevent electrostatic discharge. Wash hands thoroughly after handling.
Storage Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency and First-Aid Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids apart. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
Inhalation Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation continues.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

ActionProcedure
Spill Cleanup Evacuate personnel from the area. Wear appropriate PPE. Use a vacuum with a HEPA filter or sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.
Disposal Dispose of the waste material and contaminated packaging in accordance with federal, state, and local regulations. This material and its container must be disposed of as hazardous waste. Do not allow it to enter sewer systems or waterways.

Below is a workflow diagram illustrating the key steps for safely handling and disposing of this compound.

A Preparation: Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator) B Handling: Use in Well-Ventilated Area Avoid Dust Generation A->B C Storage: Cool, Dry, Well-Ventilated Area Keep Container Closed B->C D Accidental Exposure B->D E Spill B->E F Disposal B->F G Follow First-Aid Procedures (Eye, Skin, Inhalation, Ingestion) D->G H Contain and Clean Up Spill (Use appropriate tools and PPE) E->H I Dispose of as Hazardous Waste (Follow regulations) F->I H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。